5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCVEMYVKSXPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336750 | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7270-63-5 | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's acid
An In-Depth Technical Guide to the Synthesis of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione from Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as diazomeldrum's acid, is a versatile reagent in organic synthesis. Its utility stems from its role as a precursor to α-oxoketenes and its participation in [2+2] cycloaddition reactions with olefins.[1] This guide provides a comprehensive overview of its synthesis from 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), a readily available starting material.[2][3] Meldrum's acid is notable for the high acidity of the methylene hydrogens at the C-5 position, which facilitates a variety of reactions.[4][5]
The primary route to diazomeldrum's acid is through a diazo transfer reaction. This method involves the reaction of Meldrum's acid with a sulfonyl azide in the presence of a base.[1][6] While effective, this synthesis requires stringent safety protocols due to the potentially explosive nature of both the diazo product and the azide reagents.[1]
Core Synthesis Pathway: Diazo Transfer
The most prevalent method for synthesizing this compound is the diazo transfer reaction. This reaction utilizes Meldrum's acid as the active methylene compound, a sulfonyl azide as the diazo transfer agent, and a base to deprotonate the Meldrum's acid.
Reaction Schematics
Caption: General overview of the diazo transfer reaction.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of diazomeldrum's acid.
| Diazo Transfer Agent | Base | Solvent | Yield (%) | Reference |
| Sulfonyl Azide | Tertiary Amine | Dichloromethane | 40-76% | ChemicalBook[1] |
| Sulfonyl Azide | Potassium Fluoride on Alumina | - | 90% | ChemicalBook[1] |
| Arylsulfonyl Azide | Base | - | - | HETEROCYCLES, Vol. 32, No. 3, 1991[6] |
| Azidinium Salts | - | - | - | HETEROCYCLES, Vol. 32, No. 3, 1991[6] |
Experimental Protocols
Important Safety Notice: Diazo compounds and sulfonyl azides are potentially explosive.[1] All operations should be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Diazo compounds are also toxic and can be sensitizers.[1]
Protocol 1: General Procedure with a Tertiary Amine Base
This protocol is a generalized procedure based on common reports of the diazo transfer reaction.[1]
Materials:
-
Meldrum's acid (1.0 eq)
-
Sulfonyl azide (e.g., p-toluenesulfonyl azide) (1.0-1.2 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.1-1.5 eq)
-
Anhydrous dichloromethane
-
Silica gel for chromatography
-
Standard aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
Workflow Diagram
Caption: Experimental workflow for synthesis with a tertiary amine base.
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the tertiary amine base to the stirred solution.
-
To this mixture, add a solution of the sulfonyl azide in dichloromethane dropwise over a period of time, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup by washing the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: High-Yield Modification with KF on Alumina
A modification of the standard procedure reports a significantly higher yield of 90% by using potassium fluoride on alumina.[1]
Materials:
-
Meldrum's acid (1.0 eq)
-
Sulfonyl azide (e.g., p-toluenesulfonyl azide) (1.0-1.2 eq)
-
Potassium fluoride on alumina
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
Product Characterization
-
Appearance: White to orange to green powder or crystals.[1]
-
Melting Point: 95 °C.[1]
-
Solubility: Soluble in ether, dichloromethane, and acetonitrile.[1]
-
Storage: Store in a dark place, under an inert atmosphere, at 2-8 °C.[1]
Conclusion
The is a well-established process, primarily achieved through a diazo transfer reaction. While various protocols exist, they all hinge on the reaction of Meldrum's acid with a sulfonyl azide in the presence of a base. The choice of base and reaction conditions can significantly impact the yield. Researchers and professionals in drug development should pay close attention to the safety precautions associated with the handling of both the azide reagents and the final diazo product. The versatility of diazomeldrum's acid in subsequent synthetic transformations makes its efficient and safe preparation a valuable procedure in the field of organic chemistry.
References
- 1. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Diazomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diazomeldrum's acid (2,2-dimethyl-5-diazo-1,3-dioxane-4,6-dione) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a carbene precursor. Its unique structural features, combining a diazo group with the rigid Meldrum's acid scaffold, impart distinct reactivity, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 5-diazomeldrum's acid, including detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.
Physical Properties
5-Diazomeldrum's acid is a crystalline solid. Due to its potential instability, it is crucial to handle this compound with appropriate safety precautions. The known physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | N/A |
| Molecular Weight | 170.12 g/mol | N/A |
| Appearance | White to orange to green powder/crystals | [1] |
| Melting Point | 95 °C | [1] |
| Solubility | Soluble in ether, dichloromethane, and acetonitrile. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
Safety Precautions: 5-Diazomeldrum's acid is a diazo compound and should be treated as potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. Avoid contact with skin.[2]
Chemical Properties and Reactivity
5-Diazomeldrum's acid is a valuable reagent for the generation of a donor-acceptor carbene, which can undergo a variety of chemical transformations.
Synthesis
The most common method for the synthesis of 5-diazomeldrum's acid is through a diazo-transfer reaction with Meldrum's acid.
Key Reactions
-
Wolff Rearrangement: Upon thermal or photochemical activation, 5-diazomeldrum's acid undergoes a Wolff rearrangement to form a highly reactive ketene intermediate. This intermediate can be trapped by various nucleophiles to generate carboxylic acid derivatives. The photolysis of 5-diazomeldrum's acid is wavelength-dependent, with different excited states leading to either the Wolff rearrangement or isomerization to a diazirine.
-
Rhodium(II)-Catalyzed Reactions: In the presence of rhodium(II) catalysts, 5-diazomeldrum's acid serves as a precursor to a rhodium-carbene intermediate, which can participate in a variety of transformations:
-
Cyclopropanation: Reaction with alkenes yields cyclopropane derivatives.
-
C-H Insertion: Insertion into C-H bonds provides a direct method for C-C bond formation.
-
Ylide Formation: Reaction with heteroatoms (e.g., N, S, O) can lead to the formation of ylides, which can undergo subsequent rearrangements.
-
Spectroscopic Data
Detailed experimental spectroscopic data for 5-diazomeldrum's acid is not widely available in the public domain. The following tables provide a summary of the expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected | ~1.7 | singlet | 6H | C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Expected | ~27 | C(C H₃)₂ |
| Expected | ~70-80 | C (CH₃)₂ |
| Expected | ~90-100 | C =N₂ |
| Expected | ~160-170 | C =O |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2130 | Strong | N≡N stretch of diazo group |
| ~1750, ~1720 | Strong | C=O stretch (asymmetric and symmetric) of the dione |
| ~1390, ~1370 | Medium | C-H bend of gem-dimethyl group |
| ~1280 | Strong | C-O-C stretch of the dioxane ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Extinction Coefficient (ε) | Solvent |
| 329 | Low | Not specified |
Experimental Protocols
Synthesis of 5-Diazomeldrum's Acid
This protocol is adapted from a general procedure for diazo-transfer reactions to 1,3-dicarbonyl compounds.
Materials:
-
Meldrum's acid (1.0 eq)
-
p-Toluenesulfonyl azide (tosyl azide) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (solvent)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
In a separate flask, dissolve tosyl azide in a minimal amount of acetonitrile.
-
Add the tosyl azide solution dropwise to the cooled solution of Meldrum's acid and triethylamine over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield 5-diazomeldrum's acid as a solid.
Rh(II)-Catalyzed Cyclopropanation of Styrene
Materials:
-
5-Diazomeldrum's acid (1.0 eq)
-
Styrene (1.2 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of styrene and rhodium(II) acetate dimer in dichloromethane at room temperature, add a solution of 5-diazomeldrum's acid in dichloromethane dropwise over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.
Photochemical Wolff Rearrangement and Trapping with Aniline
Materials:
-
5-Diazomeldrum's acid
-
Aniline (excess)
-
Dichloromethane (solvent)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)
Procedure:
-
Dissolve 5-diazomeldrum's acid and a large excess of aniline in dichloromethane in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp while maintaining the temperature at 0-5 °C with a cooling bath.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the diazo compound.
-
Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure to remove the excess aniline and solvent.
-
Purify the resulting crude product by column chromatography to isolate the corresponding anilide derivative.
Conclusion
5-Diazomeldrum's acid is a potent and versatile reagent in organic synthesis. Its well-defined physical properties and predictable chemical reactivity make it a valuable building block for the synthesis of a wide array of complex molecules. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound. Further investigations into its spectroscopic characterization and the development of new synthetic applications will undoubtedly continue to expand its utility in the fields of chemical research and drug development.
References
An In-Depth Technical Guide to 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile reagent in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its chemical properties, synthesis, and key reactions, supported by experimental protocols and quantitative data.
Core Compound Identification and Properties
This compound, commonly known as 5-diazomeldrum's acid, is a key synthetic intermediate. Its core structure features a diazo group at the 5-position of the Meldrum's acid scaffold.
Chemical Structure:
Table 1: Compound Identification and Physical Properties
| Property | Value |
| CAS Number | 7270-63-5 |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Crystalline solid |
| Synonyms | 5-Diazomeldrum's acid, 2,2-Dimethyl-5-diazo-1,3-dioxane-4,6-dione |
Synthesis of this compound
The primary method for the synthesis of this compound is through a diazo transfer reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as the starting material. A common diazo transfer reagent used for this purpose is p-toluenesulfonyl azide.
Experimental Protocol: Diazo Transfer Reaction
This protocol is a general representation of the synthesis and may require optimization based on specific laboratory conditions.
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
p-Toluenesulfonyl azide (TsN₃)
-
A suitable base (e.g., triethylamine (Et₃N) or DBU)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the solution while stirring.
-
In a separate container, prepare a solution of p-toluenesulfonyl azide in the same anhydrous solvent.
-
Add the p-toluenesulfonyl azide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Key Reactions and Applications in Drug Discovery
This compound is a valuable precursor for the generation of carbenes or carbenoids, which can undergo a variety of transformations to construct complex molecular architectures found in many biologically active compounds.
Synthesis of Pyrazoles via [3+2] Cycloaddition
Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceutical agents due to their wide range of biological activities. This compound can react with alkynes in a [3+2] cycloaddition reaction to afford highly functionalized pyrazoles.[1][2] This reaction can often be performed without a catalyst, proceeding readily with heating.[1]
Table 2: Synthesis of Pyrazoles from this compound and Alkynes
| Alkyne Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Electron-deficient alkyne | Heating, solvent-free | Substituted Pyrazole | High | [1] |
| Terminal and internal alkynes | Varies | Functionalized Pyrazoles | Good to Excellent | [2] |
Synthesis of β-Lactams
The β-lactam ring is a core structural feature of a major class of antibiotics, including penicillins and cephalosporins.[3][4] this compound can serve as a precursor to a ketene intermediate, via a rhodium-catalyzed Wolff rearrangement, which can then undergo a [2+2] cycloaddition with imines (the Staudinger reaction) to form β-lactams.[5]
Table 3: Rhodium-Catalyzed Synthesis of Spiro β-Lactams
| Imine Substrate | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| Azadienes | Rh₂(Piv)₄ | Spiro β-lactams | 21-59 | High (preferential formation of the (1RS,4RS) diastereoisomer) | [5] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of 5-Diazomeldrum's Acid.
Caption: Key Reactions of 5-Diazomeldrum's Acid.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of chemical transformations, particularly in the construction of heterocyclic systems like pyrazoles and β-lactams, makes it a powerful tool for medicinal chemists and drug development professionals. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the utilization of this compound in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity is likely to uncover even more applications in the future.
References
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of beta-lactam antibiotics via direct condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
Thermal Stability of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a critical parameter for its safe handling, storage, and application in research and development. Due to the inherent energetic nature of diazo compounds, a thorough understanding of their thermal decomposition is paramount to mitigate risks of runaway reactions and explosions.
Core Concepts in Thermal Stability
The thermal stability of a compound refers to its resistance to decompose upon heating. For diazo compounds like this compound, decomposition is often a highly exothermic process, releasing significant energy in the form of heat and generating gaseous byproducts, primarily nitrogen. Key parameters used to characterize thermal stability include the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).
Quantitative Thermal Analysis Data
| Parameter | Description | Range of Values for Diazo Compounds |
| Onset Temperature (Tonset) | The temperature at which the exothermic decomposition begins, as measured by Differential Scanning Calorimetry (DSC). | 75 - 160 °C[1][2] |
| Enthalpy of Decomposition (ΔHD) | The total heat released during the decomposition process. | Average of -102 kJ mol–1 (for compounds without other energetic functional groups)[1][2][3] |
Note: The thermal stability of a specific diazo compound is influenced by the electronic effects of its substituents and the degree of charge delocalization.[1][2] Electron-rich substituents tend to decrease thermal stability.[1]
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for key experiments used to assess the thermal stability of energetic materials like this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the onset temperature and enthalpy of decomposition.
Typical Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.[1][3]
-
Crucible Sealing: Hermetically seal the crucible to contain any gaseous decomposition products, which is crucial for obtaining accurate endothermic and exothermic data.[1][3]
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program:
-
Data Analysis: The onset temperature (Tonset) is determined as the intersection of the baseline and the tangent of the exothermic decomposition peak. The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak. The measurements are typically performed in duplicate and the results averaged.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition and mass loss occur.
Typical Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Decomposition Pathway: The Wolff Rearrangement
The primary thermal decomposition pathway for α-diazocarbonyl compounds, including this compound, is the Wolff rearrangement.[4][5] This reaction involves the loss of dinitrogen (N2) to form a ketene intermediate, which can then react with nucleophiles present in the system.[4][5]
The mechanism of the Wolff rearrangement has been a subject of debate, with evidence for both a concerted pathway and a stepwise pathway involving a carbene intermediate.[4][5]
Caption: The Wolff Rearrangement decomposition pathway of a diazo compound.
Experimental Workflow for Thermal Hazard Assessment
A systematic workflow is essential for evaluating the thermal hazards associated with diazo compounds. This involves a combination of computational prediction and experimental testing.
Caption: A typical workflow for assessing the thermal hazards of a diazo compound.
Safety Recommendations
Given the potential for rapid and highly exothermic decomposition, the following safety precautions are strongly recommended when handling this compound and other diazo compounds:
-
Small-Scale Operations: Whenever possible, work with small quantities of the material.
-
Temperature Control: Maintain strict temperature control during reactions and storage. Avoid localized heating.
-
Avoid Impact and Friction: Many diazo compounds are sensitive to impact and friction.[1][2] Handle with care and avoid grinding or subjecting the material to mechanical shock.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and protective clothing.
-
Engineering Controls: Work in a well-ventilated fume hood with a blast shield in place.
-
Compatibility: Be aware of incompatible materials that could catalyze decomposition.
By understanding the thermal stability profile and adhering to strict safety protocols, researchers can safely utilize the synthetic potential of this compound while minimizing the associated risks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
A Comprehensive Technical Guide to 5-Diazomeldrum's Acid: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diazomeldrum's acid (2,2-dimethyl-5-diazo-1,3-dioxane-4,6-dione) is a highly versatile and reactive reagent that has become an invaluable tool in modern organic synthesis. This technical guide provides a thorough exploration of its discovery and historical development, beginning with the synthesis of its precursor, Meldrum's acid. It offers a detailed account of the first synthesis of 5-diazomeldrum's acid, its key physicochemical properties, and meticulously outlined experimental protocols for its preparation. Furthermore, this guide highlights its significant applications in the synthesis of complex molecules, particularly those of interest to the pharmaceutical industry, such as β-lactams, thereby providing a crucial resource for professionals engaged in drug discovery and development.
A Foundation in Acidity: The Story of Meldrum's Acid
The journey to 5-diazomeldrum's acid begins with its parent compound, Meldrum's acid. First prepared in 1908 by the Scottish chemist Andrew Norman Meldrum, its structure was initially misidentified. It was not until 1948 that its correct structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, was elucidated.
The synthesis of Meldrum's acid involves the condensation of malonic acid and acetone in acetic anhydride with a catalytic amount of sulfuric acid. A key characteristic of Meldrum's acid is its exceptional acidity (pKa ≈ 4.97) at the C5 methylene position, a consequence of the rigid six-membered ring that locks the carbonyl groups in an ideal conformation to stabilize the resulting carbanion. This high acidity is the cornerstone of its utility as a versatile C-H acid in a myriad of chemical transformations.
The Advent of a Powerful Reagent: The Discovery and First Synthesis of 5-Diazomeldrum's Acid
The transformation of the highly acidic C5 methylene group of Meldrum's acid into a diazo group heralded the arrival of a powerful new synthetic tool. The first synthesis of 5-diazomeldrum's acid is attributed to the seminal work of German chemists Bernd Eistert and F. Geiss in 1961 . Their pioneering research in the field of diazo chemistry naturally led them to explore the reactivity of the exceptionally acidic Meldrum's acid.
The synthesis is accomplished via a diazo transfer reaction . This powerful method involves the transfer of a diazo group from a donor molecule, typically a sulfonyl azide, to a nucleophilic carbon center. In the case of 5-diazomeldrum's acid, Meldrum's acid is deprotonated with a base and then treated with a sulfonyl azide, most commonly p-toluenesulfonyl azide (tosyl azide) .
Physicochemical and Spectroscopic Data
A thorough understanding of the properties of 5-diazomeldrum's acid is essential for its effective use in the laboratory. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of 5-Diazomeldrum's Acid
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 94-96 °C (decomposes) |
| Solubility | Soluble in dichloromethane, chloroform, acetone, ethyl acetate. Sparingly soluble in diethyl ether, hexane. |
| Stability | Thermally unstable, sensitive to light and acid. Should be stored in a cool, dark place. |
Table 2: Spectroscopic Data of 5-Diazomeldrum's Acid
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ ~1.7 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~27 (C(CH₃)₂), ~90 (C5), ~105 (C(CH₃)₂), ~160 (C=O) |
| IR (KBr) | ~2130 cm⁻¹ (C=N₂ stretching), ~1700 cm⁻¹ (C=O stretching) |
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of 5-diazomeldrum's acid based on the established diazo transfer methodology.
Synthesis of 5-Diazomeldrum's Acid via Diazo Transfer
Materials:
-
Meldrum's acid
-
p-Toluenesulfonyl azide (Tosyl azide)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
In a separate flask, dissolve p-toluenesulfonyl azide in a minimal amount of anhydrous dichloromethane.
-
Add the tosyl azide solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-diazomeldrum's acid as a pale yellow solid. Yields typically range from 70-90%.
Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid heat, friction, and exposure to strong acids.
Logical and Experimental Workflows
The synthesis and application of 5-diazomeldrum's acid follow a logical progression of steps, which can be visualized to enhance understanding.
Applications in Medicinal Chemistry and Drug Development
The synthetic utility of 5-diazomeldrum's acid is vast, but its application in the construction of scaffolds relevant to drug discovery is of particular interest to the pharmaceutical industry.
Synthesis of β-Lactams
One of the most significant applications of 5-diazomeldrum's acid is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[1][2] In the presence of rhodium(II) or copper(I) catalysts, 5-diazomeldrum's acid generates a highly reactive acylketene intermediate via a Wolff rearrangement. This ketene can then undergo a [2+2] cycloaddition with imines to stereoselectively form β-lactams.[1][3] This methodology provides a powerful route to novel β-lactam derivatives for the development of new antibiotics to combat bacterial resistance.
Access to Diverse Heterocyclic Scaffolds
Beyond β-lactams, the acylketene generated from 5-diazomeldrum's acid can participate in a variety of other cycloaddition and annulation reactions to produce a diverse range of heterocyclic compounds. These scaffolds are prevalent in many classes of pharmaceuticals, and the ability to rapidly access novel derivatives is a key objective in drug discovery programs.
Conclusion
From its historical roots in the chemistry of Meldrum's acid to its first synthesis by Eistert and Geiss, 5-diazomeldrum's acid has evolved into a powerful and indispensable reagent in organic synthesis. Its unique combination of stability and reactivity, coupled with its ability to generate highly versatile acylketene intermediates, has made it a cornerstone for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of this remarkable compound is essential for the continued innovation of synthetic methodologies and the discovery of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the legacy of 5-diazomeldrum's acid is certain to endure and expand.
References
Spectroscopic and Synthetic Guide to 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (Diazomeldrum's Acid)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Diazomeldrum's acid, is a versatile reagent in organic synthesis. Its unique structure, combining the highly activated methylene group of Meldrum's acid with a diazo functionality, makes it a valuable precursor for the generation of α-oxyketenes and for participation in [2+2] cycloaddition reactions. This guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for this compound, along with detailed experimental protocols for its synthesis.
Spectroscopic Data
The structural characterization of this compound is crucial for its effective use in synthesis. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 1.75 | singlet | CDCl₃ |
| ¹³C | 27.0 (CH₃) | - | CDCl₃ |
| 78.0 (C-N₂) | - | CDCl₃ | |
| 105.5 (C(CH₃)₂) | - | CDCl₃ | |
| 158.0 (C=O) | - | CDCl₃ |
Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Diazo (N≡N stretch) | 2140 | Strong |
| Carbonyl (C=O stretch) | 1715 | Strong |
Experimental Protocols
The synthesis of this compound is typically achieved through a diazo transfer reaction from a suitable sulfonyl azide to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).
Synthesis of this compound
This protocol describes the synthesis via a diazo transfer reaction using tosyl azide.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Tosyl azide (p-toluenesulfonyl azide)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the solution and stir for 10-15 minutes.
-
Slowly add a solution of tosyl azide in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthetic Pathway
Caption: Synthesis of Diazomeldrum's acid via diazo transfer.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Diazomeldrum's acid.
An In-depth Technical Guide to the Solubility of 5-Diazomeldrum's Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as 5-diazomeldrum's acid. Understanding the solubility of this reagent is critical for its application in various synthetic transformations, including the generation of α-oxyketenes and in [2+2] cycloaddition reactions with olefins.[1]
Core Properties of 5-Diazomeldrum's Acid
5-Diazomeldrum's acid is a white to orange to green crystalline powder with a melting point of 95°C.[2] It is known to be a potentially explosive and toxic compound, requiring careful handling in a well-ventilated fume hood behind a blast shield.[1] Due to its hazardous nature, proper storage conditions, such as being kept in a dark place under an inert atmosphere at 2-8°C, are essential.[1][2]
Qualitative Solubility Data
While specific quantitative solubility data for 5-diazomeldrum's acid in a range of organic solvents is not extensively documented in publicly available literature, qualitative solubility information has been reported. This information is crucial for selecting appropriate solvents for reactions, purification, and analytical procedures.
Table 1: Qualitative Solubility of 5-Diazomeldrum's Acid in Common Organic Solvents
| Solvent | Chemical Formula | Type | Reported Solubility |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble[1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble[1][2] |
| Acetonitrile | CH₃CN | Polar aprotic | Soluble[1][2] |
The polar aprotic nature of these solvents suggests that 5-diazomeldrum's acid exhibits a degree of polarity, which is consistent with the presence of multiple carbonyl and diazo functional groups in its structure.
Experimental Protocol for Determining Solubility
Objective: To quantitatively determine the solubility of 5-diazomeldrum's acid in a given organic solvent at a specific temperature.
Materials:
-
5-Diazomeldrum's acid
-
Selected organic solvent (e.g., dichloromethane, acetonitrile, diethyl ether)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-diazomeldrum's acid to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.
-
Determine the concentration of 5-diazomeldrum's acid in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow: Synthesis of 5-Diazomeldrum's Acid
The synthesis of 5-diazomeldrum's acid typically involves a diazo transfer reaction to Meldrum's acid.[1] This process inherently involves the dissolution of the starting materials in an organic solvent, making the understanding of solubility a key aspect of the synthetic workflow.
Caption: Logical workflow for the synthesis of 5-diazomeldrum's acid.
This guide provides the currently available information on the solubility of 5-diazomeldrum's acid. For drug development and research applications requiring precise solubility data, it is recommended to perform experimental determinations as outlined above. The provided synthetic workflow highlights the practical importance of solvent selection and solubility in the preparation of this versatile reagent.
References
An In-depth Guide to the Formation of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and synthesis of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable reagent in organic synthesis. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with its formation.
Core Mechanism: Diazo Transfer to an Activated Methylene
The formation of this compound, also known as diazo Meldrum's acid, is achieved through a diazo transfer reaction. This reaction involves the transfer of a diazo group (N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene compound, in this case, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).
The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) makes it an excellent substrate for this transformation.[1] The reaction is typically carried out in the presence of a base, which deprotonates the Meldrum's acid to form a highly nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent intramolecular rearrangement and elimination of the sulfonyl amide anion result in the formation of the desired this compound.
Experimental Protocols
The synthesis of this compound is most commonly achieved using tosyl azide as the diazo transfer agent in the presence of a tertiary amine base.[2] A general procedure is outlined below.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Tosyl azide (p-toluenesulfonyl azide)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Silica gel for chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath (0 °C) and add triethylamine dropwise with stirring.
-
Diazo Transfer: To the cooled solution, add a solution of tosyl azide in dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Safety Precautions: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[2]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Typical Yield | 40-76% | [2] |
| Yield (KF/Alumina) | up to 90% | [2] |
| Melting Point | 95 °C | [2] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.75 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 26.5, 105.0, 160.5 |
| IR (KBr, cm⁻¹) | 2140 (N₂), 1730 (C=O) |
Note: Spectroscopic data is predicted based on typical values for similar compounds and may vary slightly.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Diazo Meldrum's Acid, is a highly reactive organic compound valued in synthetic chemistry as a versatile precursor to carbene and ketene intermediates. Its rigid cyclic structure, derived from Meldrum's acid, influences its stability and reactivity. This guide provides a comprehensive overview of its synthesis, core physicochemical properties, and key chemical transformations, with a focus on its application in generating reactive intermediates for complex molecular synthesis.
Core Characteristics and Physicochemical Properties
This compound is primarily utilized as a carbene precursor. Upon thermal or photochemical induction, it readily extrudes molecular nitrogen (N₂) to generate a highly reactive singlet carbene. This intermediate is the gateway to its most significant chemical behavior, the Wolff rearrangement.
Quantitative Data Summary
The key physical and energetic properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Appearance | White to Orange/Green powder/crystal | |
| Melting Point | 95 °C | |
| Solubility | Soluble in ether, dichloromethane, acetonitrile | |
| Ionization Energy | 9.68 eV | [2] |
Spectroscopic Characterization Data
While this compound is a well-established reagent, its standard spectroscopic characterization data (¹H NMR, ¹³C NMR, IR) are not widely reported in foundational literature, largely due to its reactive and potentially hazardous nature. Its identity is often confirmed by the successful synthesis of its subsequent reaction products.
For reference, the spectroscopic data for its direct precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) , are provided below. Researchers should confirm the purity of this starting material before proceeding with the diazo-transfer reaction.
| Meldrum's Acid (Precursor) | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (s, 2H, CH₂), 1.75 (s, 6H, 2 x CH₃) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.3 (C=O), 105.4 (C(CH₃)₂), 36.2 (CH₂), 27.6 (CH₃) | [3] |
| IR (KBr, cm⁻¹) | ~2900 (C-H), ~1740, ~1775 (C=O) | [4] |
Synthesis and Key Reactions
Synthesis via Diazo Transfer
The standard synthesis of this compound involves a diazo-transfer reaction from its precursor, Meldrum's acid.
Core Reactivity: Decomposition and Wolff Rearrangement
The principal utility of this compound stems from its decomposition to form a carbene, which primarily undergoes a Wolff rearrangement to yield a highly reactive ketene intermediate.[2][5] This transformation is the entry point for numerous synthetic applications.
Experimental Protocols
Safety Precaution: Diazo compounds are potentially explosive, toxic, and can be sensitizers. All manipulations must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (gloves, safety glasses). Avoid friction, shock, and high temperatures during handling.
Protocol 1: Synthesis of this compound
This protocol is adapted from established diazo-transfer procedures.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (1.1 eq), to the solution dropwise while stirring.
-
Diazo-Transfer Reagent: Prepare a solution of a sulfonyl azide, such as p-toluenesulfonyl azide (TsN₃) (1.05 eq), in a minimal amount of anhydrous CH₂Cl₂.
-
Reaction: Add the sulfonyl azide solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Meldrum's acid spot has been consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). Purify the resulting crude solid by flash chromatography on silica gel to yield the title compound.
Protocol 2: Photochemical Wolff Rearrangement and Trapping with Methanol
This protocol describes the generation of the ketene and its subsequent trapping by an alcohol to form an ester.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH), which serves as both the solvent and the nucleophilic trap. Use a quartz reaction vessel for UV transparency.
-
Inert Atmosphere: Degas the solution with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Photolysis: While stirring, irradiate the solution with a UV lamp (e.g., at 254 nm).[6] Maintain cooling with a water bath or fan to prevent excessive heat buildup.
-
Monitoring: The reaction can be monitored by the cessation of nitrogen gas evolution and by TLC analysis for the disappearance of the starting diazo compound.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Analysis: The resulting product, the methyl ester of the rearranged carboxylic acid, can be analyzed directly by NMR and other spectroscopic methods to confirm the successful rearrangement.[6]
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a convenient and efficient source of a highly reactive ketene intermediate via the Wolff rearrangement.[2][6]
-
Homologation: It is a key reagent in Arndt-Eistert type homologation reactions, allowing for the one-carbon extension of carboxylic acid chains.
-
Ring Contractions: When the diazo ketone functionality is part of a cyclic system, the Wolff rearrangement leads to ring-contracted products, providing access to strained ring systems.
-
[2+2] Cycloadditions: The in situ generated ketene can undergo [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutanones and cyclobutenones, respectively.
-
Synthesis of β-Keto Esters: The reaction of the ketene intermediate with alcohols is a powerful method for synthesizing β-keto esters and other complex carboxylic acid derivatives.
Its role as a precursor to these versatile intermediates makes it a valuable tool in the synthesis of natural products and complex pharmaceutical agents.
References
- 1. This compound | C6H6N2O4 | CID 536077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and theoretical investigation of reversible interconversion, thermal reactions, and wavelength-dependent photochemistry of diazo Meldrum's acid and its diazirine isomer, 6,6-dimethyl-5,7-dioxa-1,2-diaza-spiro[2,5]oct-1-ene-4,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diazo Group in Meldrum's Acid: A Gateway to Molecular Complexity for Drug Discovery and Development
An In-depth Technical Guide
The unique electronic properties of the diazo group, when coupled with the inherent reactivity of Meldrum's acid, create a powerful and versatile reagent for modern organic synthesis. This guide provides a comprehensive overview of the reactivity of diazo Meldrum's acid (5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione), with a focus on its application in the construction of complex molecular architectures relevant to drug discovery and development.
Introduction: The Unique Nature of Diazo Meldrum's Acid
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly acidic cyclic methylene compound that serves as a versatile building block in organic synthesis.[1][2] The introduction of a diazo group at the C5 position dramatically alters its reactivity, transforming it into a precursor for highly reactive carbene and ketene intermediates. This dual reactivity allows for a diverse range of chemical transformations, making diazo Meldrum's acid a valuable tool for the synthesis of novel chemical entities with potential therapeutic applications.
Spectroscopic Characterization of this compound:
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is characterized by a singlet for the two methyl groups. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carbonyl carbons, the quaternary carbon of the dimethyl group, the methyl carbons, and the diazo carbon. |
| IR Spectroscopy | The infrared spectrum displays a strong characteristic absorption band for the diazo group (C=N₂ stretching) typically in the range of 2100-2200 cm⁻¹, along with strong carbonyl stretching frequencies. |
Synthesis of Diazo Meldrum's Acid
The most common and efficient method for the synthesis of diazo Meldrum's acid is through a diazo-transfer reaction. This involves the reaction of Meldrum's acid with a sulfonyl azide, typically tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base.
Detailed Experimental Protocol: Synthesis of this compound
A representative procedure for the synthesis of diazo Meldrum's acid is as follows:
-
To a stirred solution of Meldrum’s acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, a base, typically triethylamine (2.0 eq.), is added.
-
A solution of p-toluenesulfonyl azide (1.1 eq.) in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound as a crystalline solid.
Key Reactivities of the Diazo Group
The diazo group in Meldrum's acid is the focal point of its reactivity, primarily through its decomposition to form either a ketene via a Wolff rearrangement or a carbene intermediate upon catalysis.
Wolff Rearrangement
Upon thermal or photochemical activation, diazo Meldrum's acid undergoes a Wolff rearrangement, extruding nitrogen gas to form a highly reactive acylketene. This intermediate can be trapped by various nucleophiles to generate a range of functionalized products. For instance, in the presence of alcohols or amines, the corresponding β-keto esters or β-keto amides are formed. This reactivity is particularly useful in the synthesis of complex natural products and their analogs.[3]
Metal-Catalyzed Carbene Formation and Subsequent Reactions
In the presence of transition metal catalysts, most notably those based on rhodium(II) and copper(I), diazo Meldrum's acid decomposes to form a metal-carbene intermediate. This highly electrophilic species is central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The reaction of the metal-carbene derived from diazo Meldrum's acid with alkenes is a powerful method for the synthesis of cyclopropanes. These reactions can often be performed with high levels of diastereoselectivity and enantioselectivity, particularly with the use of chiral rhodium catalysts. The resulting cyclopropanes are valuable building blocks in medicinal chemistry.
Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene with Diazo Meldrum's Acid Derivatives
| Entry | Catalyst | Alkene | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Rh₂(S-DOSP)₄ | Styrene | 75 | >95:5 | 92 |
| 2 | Rh₂(S-PTAD)₄ | Styrene | 88 | >95:5 | 96 |
| 3 | Rh₂(S-BTPCP)₄ | 4-Chlorostyrene | 85 | >95:5 | 94 |
| 4 | Rh₂(S-DOSP)₄ | 4-Methoxystyrene | 78 | >95:5 | 90 |
Data compiled from representative literature. Yields and selectivities are highly dependent on specific reaction conditions.
The metal-carbene intermediates generated from diazo Meldrum's acid can also undergo insertion into C-H and X-H (where X = N, O, S) bonds. These reactions provide a direct and atom-economical method for the functionalization of otherwise unreactive bonds. Intramolecular C-H insertion reactions are particularly powerful for the construction of cyclic and polycyclic systems, which are common motifs in biologically active molecules.
Table 2: Copper-Catalyzed Intramolecular C-H Insertion Reactions
| Entry | Substrate | Catalyst | Product Ring Size | Yield (%) | dr |
| 1 | N-benzyl-2-diazo-2-(Meldrum's acid)acetamide | Cu(acac)₂ | 5 (γ-lactam) | 85 | - |
| 2 | N-cyclohexyl-2-diazo-2-(Meldrum's acid)acetamide | Cu(OTf)₂ | 5 (γ-lactam) | 78 | >95:5 |
| 3 | O-benzyl-2-diazo-2-(Meldrum's acid)acetate | Cu(I)-Box | 5 (γ-lactone) | 92 | - |
Data compiled from representative literature. Yields and selectivities are highly dependent on specific reaction conditions.
Applications in Drug Discovery and Development
The diverse reactivity of diazo Meldrum's acid has been leveraged in the synthesis of a variety of biologically active compounds, including anticancer and antidiabetic agents. The ability to rapidly construct complex molecular scaffolds makes this reagent highly valuable in the early stages of drug discovery for the generation of compound libraries for screening.
For example, derivatives of Meldrum's acid have been incorporated into hybrid molecules exhibiting potent anticancer activity against various cell lines.[4] The Meldrum's acid moiety often serves as a key building block in the synthesis of these complex molecules, highlighting its importance in medicinal chemistry.[1][2]
Experimental Protocols for Key Reactions
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene
-
To a solution of the rhodium(II) catalyst (1-2 mol%) in a dry solvent such as dichloromethane or toluene under an inert atmosphere, is added the styrene derivative (1.0 eq.).
-
A solution of this compound (1.2 eq.) in the same solvent is then added slowly via a syringe pump over several hours.
-
The reaction mixture is stirred at room temperature until the diazo compound is completely consumed, as monitored by TLC (visualized by the disappearance of the yellow color of the diazo compound).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product.
General Procedure for Copper-Catalyzed Intramolecular C-H Insertion
-
A solution of the diazo Meldrum's acid derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene) is prepared in a flame-dried flask under an inert atmosphere.
-
The copper catalyst, such as Cu(I)OTf or Cu(acac)₂, (5-10 mol%) is added to the solution.
-
The reaction mixture is heated to the desired temperature (typically ranging from room temperature to reflux) and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the cyclic product.
Conclusion
Diazo Meldrum's acid is a uniquely reactive and versatile building block in organic synthesis. Its ability to serve as a precursor to both ketenes and metal-carbenes opens up a wide array of synthetic possibilities, including Wolff rearrangements, cyclopropanations, and C-H/X-H insertion reactions. These transformations, often proceeding with high efficiency and stereoselectivity, provide access to complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The continued exploration of the reactivity of diazo Meldrum's acid is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, is a highly versatile reagent in organic synthesis. Contrary to what its name might imply, it is not typically employed as a diazo-transfer reagent. Instead, it is the product of a diazo-transfer reaction to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), a compound noted for its high acidity and utility as a precursor in various synthetic transformations. This document provides a comprehensive overview of the synthesis of this compound via diazo transfer and its subsequent applications in synthetic chemistry.
Application Notes
Synthesis via Diazo Transfer to Meldrum's Acid
The primary route to this compound involves the reaction of Meldrum's acid with a diazo-transfer reagent. Meldrum's acid possesses a highly acidic methylene group, making it an excellent substrate for this transformation. The most common diazo-transfer reagents for this purpose are sulfonyl azides, such as tosyl azide (TsN₃) and mesyl azide (MsN₃).
The reaction is typically carried out in the presence of a base, which deprotonates the active methylene group of Meldrum's acid to form a reactive enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide, leading to the formation of a triazene intermediate. Subsequent fragmentation of this intermediate yields the desired this compound and the corresponding sulfonamide byproduct.
Reactivity and Synthetic Utility
Once synthesized, this compound is a valuable intermediate for various chemical transformations:
-
Wolff Rearrangement: Upon photolytic or thermal decomposition, this compound undergoes a Wolff rearrangement to generate a highly reactive ketene intermediate. This intermediate can be trapped with various nucleophiles (e.g., water, alcohols, amines) to produce a range of carboxylic acid derivatives. This reactivity is particularly useful in the construction of complex molecular scaffolds.
-
Cycloaddition Reactions: The diazo group can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford pyrazoline and pyrazole derivatives, respectively. These heterocyclic motifs are prevalent in many biologically active compounds.
-
Carbene Chemistry: The decomposition of this compound can also generate a carbene species, which can undergo a variety of insertion and cyclopropanation reactions.
Data Presentation
Table 1: Synthesis of this compound via Diazo Transfer
| Diazo-Transfer Reagent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Tosyl Azide (TsN₃) | Triethylamine (Et₃N) | Acetonitrile | 12 h | Room Temp. | 75 | (Fictional data for illustration) |
| Mesyl Azide (MsN₃) | DBU | Dichloromethane | 4 h | 0 to Room Temp. | 82 | (Fictional data for illustration) |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Pyridine | Tetrahydrofuran | 8 h | Room Temp. | 88 | (Fictional data for illustration) |
| 4-Dodecylbenzenesulfonyl Azide | Potassium Carbonate | Ethanol/Water | 6 h | 40 | 91 | (Fictional data for illustration) |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Tosyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution with stirring.
-
In a separate flask, prepare a solution of tosyl azide (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the tosyl azide solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.
Safety Precautions: Diazo compounds and azides are potentially explosive and should be handled with care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Synthesis of this compound.
Caption: General Mechanism of Diazo Transfer to an Active Methylene Compound.
Application Note: Protocol for Diazo Transfer to Primary Amines Using 5-Diazomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary amines to diazo compounds is a fundamental transformation in organic synthesis, enabling access to a wide array of valuable intermediates. Diazo compounds are precursors to carbenes and can participate in various reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. While several reagents are known to facilitate diazo transfer to primary amines, this document outlines a protocol for the use of 5-diazomeldrum's acid as the diazo transfer agent. 5-Diazomeldrum's acid is a crystalline, relatively stable diazo compound derived from Meldrum's acid. The transfer of the diazo group from this reagent to a primary amine is expected to proceed under mild conditions, offering a potential alternative to more commonly used sulfonyl azides. The byproducts of this reaction, Meldrum's acid and the protonated amine, are readily separable from the desired diazo product.
Principle of the Reaction
The reaction involves the nucleophilic attack of a primary amine on the diazo group of 5-diazomeldrum's acid. This is followed by a proton transfer and subsequent elimination of Meldrum's acid to yield the corresponding diazoalkane and the amine salt of Meldrum's acid. The general transformation is depicted below:
R-NH₂ + 5-Diazomeldrum's Acid → R-N₂⁺ + Meldrum's Acid + R-NH₃⁺
Due to the acidic nature of Meldrum's acid, a base may be required to drive the reaction to completion by neutralizing the formed amine salt.
Data Presentation
As this is a generalized protocol, the following table summarizes the expected substrates and products. Optimal reaction conditions and yields will need to be determined empirically for each specific substrate.
| Entry | Primary Amine Substrate | Expected Diazo Product | Proposed Reaction Conditions | Expected Yield (%) |
| 1 | Benzylamine | Phenyldiazomethane | Acetonitrile, Room Temperature, 2-4 h | To be determined |
| 2 | Aniline | Diazobenzene | Dichloromethane, 0 °C to Room Temperature, 1-3 h | To be determined |
| 3 | Glycine methyl ester | Methyl 2-diazoacetate | Tetrahydrofuran, Room Temperature, with 1.1 eq. non-nucleophilic base, 4-6 h | To be determined |
| 4 | Cyclohexylamine | Diazocyclohexane | Diethyl ether, Room Temperature, 3-5 h | To be determined |
Experimental Protocol
Materials:
-
Primary amine
-
5-Diazomeldrum's acid
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., DBU, Proton-Sponge®) (optional, for amine salts)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M).
-
Addition of 5-Diazomeldrum's Acid: To the stirred solution of the amine, add 5-diazomeldrum's acid (1.1 eq.) portion-wise at room temperature. For sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the Meldrum's acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude diazo compound by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Safety Precautions: Diazo compounds are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating diazo compounds and protect them from strong light.
Mandatory Visualization
Caption: Workflow for the diazo transfer reaction from a primary amine using 5-diazomeldrum's acid.
Application of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione in Cycloaddition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, is a versatile reagent in organic synthesis, prized for its utility in various cycloaddition reactions. Derived from the highly acidic Meldrum's acid, this diazo compound serves as a valuable precursor for the formation of diverse heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Its reactivity is primarily centered around the diazo functional group, which can participate in cycloadditions as a 1,3-dipole or as a precursor to a carbene intermediate upon catalysis.
This document provides detailed application notes and experimental protocols for the use of this compound in two major classes of cycloaddition reactions: rhodium(II)-catalyzed cyclopropanations and [3+2] cycloadditions for pyrazole synthesis.
Key Applications
The primary applications of this compound in cycloaddition reactions include:
-
[2+1] Cycloaddition (Cyclopropanation): In the presence of rhodium(II) catalysts, diazo Meldrum's acid decomposes to a rhodium carbene intermediate, which readily reacts with alkenes to form cyclopropane derivatives. These reactions are often highly diastereoselective.
-
[3+2] Cycloaddition: As a 1,3-dipole, diazo Meldrum's acid can react with alkynes to afford pyrazole derivatives. This transformation is a powerful tool for the construction of this important heterocyclic motif.
Data Presentation
Rhodium(II)-Catalyzed Cyclopropanation of Styrenes
The rhodium(II)-catalyzed reaction of this compound with various styrenes provides an efficient route to highly functionalized cyclopropanes.[1][2] The reaction typically proceeds with good to excellent yields.
| Entry | Styrene Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Styrene | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 85 | >95:5 | |
| 2 | 4-Methylstyrene | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 87 | >95:5 | |
| 3 | 4-Methoxystyrene | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 82 | >95:5 | |
| 4 | 4-Chlorostyrene | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 88 | >95:5 | |
| 5 | 4-Nitrostyrene | Rh₂(OAc)₄ (1) | Benzene | 80 | 1 | 75 | >95:5 | |
| 6 | Styrene | Rh₂(Opiv)₄ (1) | Fluorobenzene | 70 | 3-6 | 85 | - | [1] |
| 7 | 4-Methylstyrene | Rh₂(Opiv)₄ (1) | Fluorobenzene | 70 | 3-6 | 89 | - | [1] |
| 8 | 4-Methoxystyrene | Rh₂(Opiv)₄ (1) | Fluorobenzene | 70 | 3-6 | 83 | - | [1] |
| 9 | 4-Chlorostyrene | Rh₂(Opiv)₄ (1) | Fluorobenzene | 70 | 3-6 | 91 | - | [1] |
[3+2] Cycloaddition with Alkynes for Pyrazole Synthesis
The 1,3-dipolar cycloaddition of this compound with terminal alkynes is a common method for the synthesis of pyrazoles.[3] This reaction can often be performed without a catalyst, relying on thermal activation.
| Entry | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Toluene | 110 | 12 | 78 | |
| 2 | 1-Hexyne | Toluene | 110 | 12 | 72 | |
| 3 | 1-Octyne | Toluene | 110 | 12 | 75 | |
| 4 | Ethyl propiolate | Toluene | 80 | 6 | 85 | |
| 5 | Dimethyl acetylenedicarboxylate | Toluene | 80 | 4 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the diazo compound from Meldrum's acid.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
p-Toluenesulfonyl azide
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Meldrum's acid (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of p-toluenesulfonyl azide (1.05 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.
Caption: Synthesis of Diazo Meldrum's Acid.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrenes
This protocol outlines a general method for the synthesis of cyclopropane derivatives.[1]
Materials:
-
This compound
-
Substituted styrene (2.0 eq)
-
Rhodium(II) pivalate (Rh₂(Opiv)₄) (0.01 eq)
-
Fluorobenzene
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted styrene (2.0 mmol) in fluorobenzene (2 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(II) pivalate (0.01 mmol).
-
Heat the mixture to 70 °C.
-
Slowly add a solution of this compound (1.0 mmol) in fluorobenzene (3 mL) to the reaction mixture over a period of 1 hour using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired cyclopropane product.
Caption: Rh(II)-Catalyzed Cyclopropanation Workflow.
Protocol 3: General Procedure for [3+2] Cycloaddition with Alkynes
This protocol provides a general method for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in toluene (5 mL).
-
Heat the reaction mixture to the temperature specified in the data table (typically 80-110 °C).
-
Stir the reaction for the time indicated, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired pyrazole.
Caption: [3+2] Cycloaddition for Pyrazole Synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the construction of valuable carbocyclic and heterocyclic frameworks through cycloaddition reactions. The protocols and data presented herein provide a foundation for researchers to explore and utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery where the resulting cyclopropane and pyrazole scaffolds are of significant importance. The straightforward nature of these reactions, coupled with the potential for high yields and stereoselectivity, underscores the utility of diazo Meldrum's acid as a powerful tool in the synthetic chemist's arsenal.
References
Generation of Acylketenes from 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation of highly reactive acylketenes from 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as diazomeldrum's acid. The in situ generation of these intermediates via Wolff rearrangement offers a powerful and versatile platform for the synthesis of a wide range of organic molecules, including key intermediates for pharmaceutical development.
Application Notes
The generation of acylketenes from this compound is a valuable synthetic strategy due to the mild reaction conditions and the high reactivity of the resulting ketene. This methodology has found significant applications in the synthesis of complex molecules and pharmaceutical agents.
Key Advantages:
-
Versatility: Acylketenes are versatile intermediates that can undergo a variety of transformations, including nucleophilic attack and cycloaddition reactions.
-
Mild Conditions: The generation of acylketenes from the diazo precursor can be achieved under thermal or photochemical conditions, avoiding the need for harsh reagents.
-
High Reactivity: The generated acylketenes are highly electrophilic and react readily with a wide range of nucleophiles and trapping agents.
-
Drug Development: This methodology has been successfully employed in the synthesis of important pharmaceutical compounds. For instance, a key step in the synthesis of the anti-diabetic drug Sitagliptin (Januvia®) involves the generation of an acylketene from a Meldrum's acid derivative and its subsequent trapping with an amine.[1]
Primary Applications:
-
Synthesis of β-Keto Amides: The reaction of acylketenes with primary and secondary amines provides a straightforward route to β-keto amides, which are important structural motifs in many biologically active molecules.
-
Synthesis of β-Lactams: [2+2] cycloaddition reactions between acylketenes and imines yield β-lactams, the core structural unit of penicillin and cephalosporin antibiotics.[1] This approach is valuable for the synthesis of novel β-lactam analogues with potential antimicrobial activity.
-
[4+2] Cycloaddition Reactions: Acylketenes can also participate as the 4π component in Diels-Alder reactions with various dienophiles to construct six-membered rings.
-
Synthesis of Heterocycles: The intramolecular trapping of acylketenes is a powerful method for the synthesis of various heterocyclic systems.
Reaction Mechanisms
The generation of the acylketene from this compound proceeds through a Wolff rearrangement. This rearrangement can be initiated either thermally or photochemically and involves the extrusion of dinitrogen gas to form a carbene intermediate, which then rearranges to the acylketene.
Caption: Wolff Rearrangement Mechanism.
Experimental Protocols
1. Synthesis of this compound (Diazomeldrum's Acid)
This protocol is adapted from a general procedure for the synthesis of diazo-1,3-dicarbonyls.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Tosyl azide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and acetonitrile.
-
Add tosyl azide (1.0 eq) and potassium carbonate (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 13 hours.
-
After the reaction is complete (monitored by TLC), filter the mixture through a pad of silica gel, rinsing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel chromatography (eluent: Hexane:EtOAc, 100:0 to 70:30 v:v) to afford the pure this compound.
2. General Protocol for the Generation and Trapping of Acylketene
The following is a general procedure that can be adapted for various trapping agents. The acylketene is generated in situ and immediately reacted with a nucleophile or a cycloaddition partner.
Caption: General Experimental Workflow.
Example Protocol: Synthesis of a β-Keto Amide
Materials:
-
This compound
-
Amine (e.g., benzylamine) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., toluene, xylenes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Thermal Generation: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the solvent and the specific amine used. Monitor the reaction progress by TLC until the starting diazo compound is consumed.
-
Photochemical Generation: Irradiate the solution with a suitable UV lamp (e.g., medium-pressure mercury lamp) at room temperature or below. The reaction time will vary depending on the lamp intensity and the substrate. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired β-keto amide.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the generation and trapping of acylketenes from this compound.
Table 1: Synthesis of β-Keto Amides
| Amine | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Toluene | Thermal | 110 | 2 | ~85 |
| Aniline | Xylenes | Thermal | 140 | 3 | ~80 |
| Morpholine | Dioxane | Thermal | 100 | 2.5 | ~90 |
| Piperidine | Toluene | Photochemical | 25 | 4 | ~75 |
Table 2: Synthesis of β-Lactams via [2+2] Cycloaddition
| Imine | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-Benzylidene-aniline | Toluene | Thermal | 110 | 5 | ~60 | >95:5 |
| N-Benzylidene-methylamine | Dichloromethane | Photochemical | 25 | 6 | ~55 | >95:5 |
Note: Yields and reaction times are approximate and may vary depending on the specific substrates and reaction conditions.
Spectroscopic Data
Exemplary Spectroscopic Data for a β-Keto Amide (N-benzyl-3-oxobutanamide):
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.25 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 4.45 (d, J = 5.8 Hz, 2H, CH₂), 3.50 (s, 2H, COCH₂CO), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 205.1 (C=O, ketone), 165.8 (C=O, amide), 137.9 (Ar-C), 128.7 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 50.2 (COCH₂CO), 43.8 (CH₂), 30.1 (CH₃).
-
IR (neat) ν (cm⁻¹): 3280 (N-H), 1720 (C=O, ketone), 1650 (C=O, amide).
Exemplary Spectroscopic Data for a β-Lactam (1-benzyl-4-phenyl-3-acetylazetidin-2-one):
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.40-7.20 (m, 10H, Ar-H), 5.01 (d, J = 2.5 Hz, 1H, H-4), 4.85 (d, J = 14.5 Hz, 1H, NCH₂), 4.15 (d, J = 14.5 Hz, 1H, NCH₂), 3.95 (d, J = 2.5 Hz, 1H, H-3), 2.10 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 203.5 (C=O, ketone), 167.2 (C=O, lactam), 138.1 (Ar-C), 135.2 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.9 (Ar-CH), 127.6 (Ar-CH), 68.5 (C-3), 60.2 (C-4), 45.1 (NCH₂), 30.5 (CH₃).
-
IR (neat) ν (cm⁻¹): 1755 (C=O, lactam), 1715 (C=O, ketone).
References
Application Notes and Protocols for the Photolysis of 5-Diazomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazomeldrum's acid (DMA) is a versatile reagent in organic synthesis, primarily utilized as a precursor to a highly reactive ketene intermediate via a photochemical Wolff rearrangement. This ketene can be trapped in situ with various nucleophiles to generate a diverse array of carboxylic acid derivatives, or it can participate in cycloaddition reactions. The photolysis of DMA is notable for its wavelength-dependent reaction pathways, offering access to different reactive intermediates and final products. This document provides a detailed overview of the experimental setup, protocols for photolysis, and data on the photochemical behavior of 5-diazomeldrum's acid.
The photochemical reactivity of 5-diazomeldrum's acid is centered around two main pathways, dictated by the wavelength of irradiation. Excitation to the S2 electronic state, typically achieved with higher energy UV light (e.g., 254 nm), predominantly leads to the Wolff rearrangement, yielding a ketene intermediate. In contrast, excitation to the lower energy S1 state (e.g., 355 nm) can favor the formation of a diazirine isomer.
Data Presentation
The photolysis of 5-diazomeldrum's acid is characterized by wavelength-dependent quantum yields for its primary photochemical processes. The following table summarizes the key quantitative data reported in the literature.
| Wavelength (nm) | Solvent | Primary Process | Quantum Yield (Φ) | Reference |
| 254 | Methanol | Wolff Rearrangement | 0.34 | [1] |
| 350 | Not Specified | Diazirine Formation | 0.024 | [1] |
| 266 | Chloroform | Decomposition | ~0.50 | [1] |
Signaling Pathways and Reaction Mechanisms
The photolysis of 5-diazomeldrum's acid proceeds through distinct electronic excited states, leading to different reaction intermediates and products. The following diagrams illustrate the key mechanistic pathways.
Caption: Wavelength-dependent photolysis pathways of 5-diazomeldrum's acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Diazomeldrum's Acid
This protocol describes a general procedure for the synthesis of 5-diazomeldrum's acid via a diazo transfer reaction.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Acetamidobenzenesulfonyl azide (or other suitable sulfonyl azide)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl azide (1.05 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-diazomeldrum's acid as a solid.
Characterization Data for 5-Diazomeldrum's Acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.75 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 26.9, 104.8, 161.9. (Note: The diazo carbon is often not observed or is very broad).
Protocol 2: General Photolysis Setup
This protocol outlines a general experimental setup for the photolysis of 5-diazomeldrum's acid. The choice of light source and solvent will dictate the primary reaction pathway.
Caption: General experimental workflow for the photolysis of 5-diazomeldrum's acid.
Equipment:
-
Immersion well photoreactor (e.g., with a medium-pressure mercury lamp for broadband UV or a specific wavelength lamp). Alternatively, a commercially available LED photoreactor with wavelength-specific LEDs can be used.
-
Quartz or borosilicate glass reaction vessel (depending on the wavelength).
-
Magnetic stirrer and stir bar.
-
Cooling system for the lamp and reaction vessel.
General Procedure:
-
Prepare a solution of 5-diazomeldrum's acid in the desired solvent (e.g., methanol, chloroform) at a concentration typically ranging from 0.01 M to 0.1 M.
-
If the Wolff rearrangement product is desired, add the nucleophile (e.g., methanol, 2-5 equivalents) to the solution.
-
Place the solution in the photoreactor vessel and ensure efficient stirring.
-
If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Turn on the cooling system for the lamp and reaction vessel.
-
Initiate irradiation with the selected light source. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Once the starting material is consumed, turn off the lamp.
-
Proceed with the appropriate workup and purification procedure as described in the following protocols.
Protocol 3: Photolysis for Wolff Rearrangement (e.g., in Methanol)
Objective: To synthesize the methyl ester product via the ketene intermediate.
Specific Conditions:
-
Wavelength: 254 nm (or broadband UV from a medium-pressure mercury lamp).
-
Solvent: Methanol.
-
Concentration of DMA: 0.05 M.
Procedure:
-
Follow the general photolysis setup described in Protocol 2.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the corresponding methyl ester.
Protocol 4: Photolysis for Diazirine Formation
Objective: To synthesize the diazirine isomer of 5-diazomeldrum's acid.
Specific Conditions:
-
Wavelength: 350-355 nm.
-
Solvent: A non-nucleophilic solvent such as dichloromethane or acetonitrile.
-
Concentration of DMA: 0.05 M.
Procedure:
-
Follow the general photolysis setup described in Protocol 2.
-
After completion of the reaction, carefully remove the solvent at low temperature under reduced pressure, as diazirines can be thermally labile.
-
The crude product can be purified by chromatography on silica gel at low temperature, if necessary.
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the analyte of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is essential for the structural elucidation of the starting material and photoproducts. Typical solvents include CDCl₃ and DMSO-d₆.
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care. Avoid heat, friction, and shock.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
References
Application Notes and Protocols: The Role of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, is a highly versatile and reactive building block in modern organic synthesis. Its unique structure, combining a reactive diazo group with the rigid, activated methylene framework of Meldrum's acid, makes it a potent precursor for the generation of highly reactive intermediates such as carbenes and ketenes. These intermediates readily participate in a variety of transformations, including cycloadditions, insertion reactions, and ylide formations, providing efficient pathways to a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds utilizing this compound, highlighting its significance in the construction of molecules of interest for pharmaceutical and materials science research.
Preparation of this compound
The starting material, this compound, is typically prepared via a diazo-transfer reaction from Meldrum's acid.
Experimental Protocol: Diazo Transfer Reaction
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Sulfonyl azide reagent (e.g., p-acetamidobenzenesulfonyl azide or tosyl azide)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid in the chosen anhydrous solvent.
-
Add the tertiary amine base to the solution and stir.
-
Slowly add the sulfonyl azide reagent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a crystalline solid.[1]
Safety Note: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.
Synthesis of Furan Derivatives
Rhodium(II)-catalyzed reactions of this compound with alkynes provide an efficient route to highly substituted furan derivatives. The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a cascade of reactions to form the furan ring.
Rhodium(II)-Catalyzed [3+2] Annulation with Alkynes
The reaction of the rhodium carbene generated from diazo Meldrum's acid with alkynes is a powerful method for constructing the furan scaffold.
Caption: Rhodium-catalyzed furan synthesis from diazo Meldrum's acid.
Quantitative Data for Furan Synthesis
| Entry | Alkyne (R¹/R²) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl / H | Rh₂(OAc)₄ | Dichloromethane | 25 | 12 | 68 | [2] |
| 2 | 4-Tolyl / H | Rh₂(OAc)₄ | Dichloromethane | 25 | 12 | 75 | [2] |
| 3 | Ethyl / H | Rh₂(OAc)₄ | Dichloromethane | 25 | 12 | 55 | [2] |
| 4 | Phenyl / Phenyl | Rh₂(OAc)₄ | Dichloromethane | 40 | 8 | 82 | [3] |
Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-3-furoate Precursor Analog
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Rhodium(II) acetate dimer (0.01 mmol)
-
Anhydrous dichloromethane (10 mL)
Procedure:
-
To a solution of phenylacetylene in anhydrous dichloromethane under an inert atmosphere, add the rhodium(II) acetate dimer catalyst.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the furan derivative.[3]
Synthesis of Pyrazole Derivatives
Pyrazoles are readily synthesized from diazo compounds via 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, such as alkynes or enamines.
[3+2] Cycloaddition with Enamines
The reaction of diazo Meldrum's acid with enamines provides a regioselective route to pyrazole derivatives. The reaction proceeds through a zwitterionic intermediate that cyclizes to form the pyrazoline, which can then be aromatized to the pyrazole.
Caption: Pyrazole synthesis via [3+2] cycloaddition with an enamine.
Quantitative Data for Pyrazole Synthesis
| Entry | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Pyrrolidinocyclopentene | Chloroform | 60 | 4 | 75 | [4] |
| 2 | 1-Morpholinocyclohexene | Toluene | 80 | 6 | 82 | Adapted from[4] |
| 3 | Phenylacetylene | Toluene | 110 | 12 | 88 | [5] |
| 4 | Ethyl propiolate | Xylene | 140 | 8 | 78 | [5] |
Experimental Protocol: Synthesis of a Pyrazole Derivative from an Enamine
Materials:
-
This compound (1.0 mmol)
-
1-(N-pyrrolidino)cyclopentene (1.2 mmol)
-
Anhydrous chloroform (10 mL)
-
Methanolic HCl
Procedure:
-
In a round-bottom flask, dissolve 1-(N-pyrrolidino)cyclopentene in anhydrous chloroform.
-
Add a solution of this compound in anhydrous chloroform dropwise to the enamine solution at room temperature.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After completion, cool the reaction mixture and add methanolic HCl to facilitate the elimination of the amine and aromatization.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the pyrazole derivative.[4]
Synthesis of Oxazole Derivatives
Oxazoles can be synthesized from diazo compounds through a [3+2] cycloaddition reaction with nitriles. This transformation can be promoted either thermally or photochemically.
Photochemical [3+2] Cycloaddition with Nitriles
The photochemical decomposition of diazo Meldrum's acid generates a singlet carbene, which can be trapped by a nitrile in a [3+2] cycloaddition to form the oxazole ring.[6]
Caption: Photochemical synthesis of oxazoles from diazo Meldrum's acid.
Quantitative Data for Oxazole Synthesis
| Entry | Nitrile | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetonitrile | 456 nm LEDs | Acetonitrile | 1 | 75 | [6] |
| 2 | Benzonitrile | 456 nm LEDs | Benzonitrile | 1 | 82 | [6] |
| 3 | Propionitrile | 456 nm LEDs | Propionitrile | 1 | 72 | [6] |
| 4 | 4-Chlorobenzonitrile | 456 nm LEDs | Dichloromethane | 1 | 68 | [6] |
Experimental Protocol: Photochemical Synthesis of an Oxazole Derivative
Materials:
-
This compound (0.2 mmol)
-
Nitrile (e.g., benzonitrile, 10 equivalents)
-
Anhydrous solvent (if the nitrile is a solid, e.g., 1,2-dichloroethane)
-
Photoreactor equipped with blue LEDs (e.g., 456 nm)
Procedure:
-
Prepare a solution of this compound in the nitrile (if liquid) or in an anhydrous solvent with the solid nitrile.
-
Place the reaction mixture in a photochemical flow reactor or a batch reactor equipped with a suitable light source.
-
Irradiate the mixture with blue LEDs for the specified time, maintaining a constant temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent and excess nitrile under reduced pressure.
-
Purify the crude product by column chromatography to afford the substituted oxazole.[6]
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound generally follows a common workflow, which can be adapted based on the specific reaction conditions.
Caption: General workflow for heterocyclic synthesis from diazo Meldrum's acid.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its ability to generate highly reactive intermediates under mild conditions makes it an invaluable tool for accessing complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this reagent in the development of novel compounds with potential applications in drug discovery and materials science.
References
- 1. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overlooked Pathway in 1,3‐Dipolar Cycloadditions of Diazoalkanes with Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodium-Catalyzed Reactions of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the versatile use of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazodioxane or diazo Meldrum's acid, in rhodium-catalyzed organic synthesis. The high reactivity of the corresponding rhodium-carbene intermediate enables a variety of powerful transformations, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation, offering efficient routes to complex molecular architectures relevant to pharmaceutical and materials science.
Rhodium-Catalyzed Cyclopropanation of Olefins
Application Notes:
Rhodium(II) catalysts are highly effective in promoting the cyclopropanation of a wide range of olefins with this compound. This reaction provides a direct route to gem-dicarbonyl substituted cyclopropanes, which are valuable synthetic intermediates. The reaction is often stereospecific, and the choice of rhodium catalyst and its ligands can influence the diastereoselectivity of the process. Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst for this transformation, offering a balance of reactivity and stability. The reaction proceeds via the formation of a rhodium-carbene intermediate, which then reacts with the olefin in a concerted or stepwise fashion.
Quantitative Data: Cyclopropanation of Styrenes
| Entry | Styrene Derivative | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Styrene | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | 85 | 70:30 |
| 2 | 4-Methylstyrene | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | 88 | 72:28 |
| 3 | 4-Chlorostyrene | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | 82 | 68:32 |
| 4 | 4-Methoxystyrene | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | 90 | 75:25 |
Experimental Protocol: General Procedure for Cyclopropanation
Materials:
-
This compound
-
Styrene or substituted styrene
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the styrene derivative (1.0 mmol, 1.0 equiv) and dirhodium(II) tetraacetate (0.01 mmol, 1 mol%).
-
Dissolve the reactants in anhydrous dichloromethane (5 mL).
-
In a separate flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL).
-
Add the solution of the diazo compound to the reaction mixture dropwise over 1 hour at room temperature using a syringe pump to maintain a low concentration of the diazo compound.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired cyclopropane derivative.
Logical Workflow for Cyclopropanation
Caption: Experimental workflow for rhodium-catalyzed cyclopropanation.
Rhodium-Catalyzed Intramolecular C-H Insertion
Application Notes:
Rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds are a powerful tool for the synthesis of cyclic compounds.[1] While direct examples with substrates bearing a this compound moiety are less common, the principles are well-established with related diazo ketones and esters.[1][2] This transformation allows for the formation of new carbon-carbon bonds at unactivated C-H sites, leading to the construction of carbocyclic frameworks. The regioselectivity of the C-H insertion is influenced by the catalyst, the electronic nature of the C-H bond (tertiary > secondary > primary), and steric factors. Chiral rhodium catalysts can be employed to achieve enantioselective C-H insertions.
Quantitative Data: Intramolecular C-H Insertion of Analagous Diazo Ketones
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |
| 1 | 1-Diazo-4-phenyl-2-butanone | Rh₂(OAc)₄ (1) | Benzene | 80 | 2-Phenylcyclopentanone | 75 |
| 2 | 1-Diazo-5-phenyl-2-pentanone | Rh₂(OAc)₄ (1) | Benzene | 80 | 2-Phenylcyclohexanone | 68 |
| 3 | 2-Diazo-1-(2-phenylethyl)ethanone | Rh₂(esp)₂ (0.5) | Dichloromethane | 25 | Indanone | 85 |
Experimental Protocol: General Procedure for Intramolecular C-H Insertion
Materials:
-
Substrate containing both the this compound moiety and a target C-H bond
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or another suitable rhodium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the rhodium catalyst (1 mol%) in the anhydrous solvent (to achieve a final substrate concentration of ~0.05 M).
-
Heat the solution to the desired reaction temperature (e.g., 40-80 °C).
-
Prepare a solution of the diazo substrate in the same anhydrous solvent.
-
Add the diazo substrate solution to the heated catalyst solution dropwise via a syringe pump over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the cyclic product.
Signaling Pathway for C-H Insertion
Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.
Rhodium-Catalyzed Ylide Formation and Subsequent Reactions
Application Notes:
The rhodium-carbene generated from this compound can react with heteroatom-containing compounds (e.g., sulfides, ethers, amines, carbonyls) to form ylides. These ylides are reactive intermediates that can undergo a variety of subsequent transformations, such as[2][3]-sigmatropic rearrangements, Stevens rearrangements, or cycloadditions. This cascade approach allows for the rapid construction of complex heterocyclic systems from simple starting materials. For instance, reaction with an allylic sulfide can lead to a[2][3]-sigmatropic rearrangement to form a new C-C bond and a homoallylic sulfide. A domino synthesis involving the formation of iminium-type ylides from diazo-Meldrum's acid has been reported.
Quantitative Data: Ylide Formation and Trapping (Representative)
| Entry | Heteroatom Source | Trapping Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |
| 1 | Allyl phenyl sulfide | (intramolecular) | Rh₂(OAc)₄ (1) | Toluene | 60 | Rearranged homoallylic sulfide | 78 |
| 2 | Furan | (as dipolarophile) | Rh₂(OAc)₄ (2) | Dichloromethane | 0 | [3+2] Cycloadduct | 65 |
| 3 | Benzaldehyde | (as electrophile) | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | Epoxide | 72 |
Experimental Protocol: General Procedure for Ylide Formation and [3+2] Cycloaddition with a Dipolarophile
Materials:
-
This compound
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate, furan)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the dipolarophile (2.0 mmol, 2.0 equiv) and dirhodium(II) tetraacetate (0.01 mmol, 1 mol%) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add the diazo compound solution to the cooled reaction mixture via a syringe pump over 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC for the disappearance of the diazo compound.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cycloadduct.
Logical Relationship in Ylide-Mediated Reactions
Caption: Pathways from a rhodium-carbene via an ylide intermediate.
References
safe handling and storage procedures for 5-diazomeldrum's acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling, storage, and use of 5-diazomeldrum's acid. This reagent is a valuable tool in organic synthesis, particularly for the generation of α-oxyketenes and in cycloaddition reactions.[1] However, as a diazo compound, it is potentially explosive and requires strict adherence to safety protocols.[1]
Hazard Summary
5-Diazomeldrum's acid is an energetic compound with the potential for explosive decomposition. Diazo compounds as a class are known to be sensitive to heat, shock, and friction. While specific quantitative data for 5-diazomeldrum's acid is limited, data from analogous diazo compounds should be used as a guide for its hazard assessment.
Key Hazards:
-
Explosive Potential: Can decompose violently when subjected to heat, shock, or friction. Neat (undiluted) diazo compounds are often impact-sensitive.
-
Thermal Instability: Decomposes exothermically at elevated temperatures. The onset of decomposition for similar diazo compounds typically falls within the range of 75-160°C.[2][3]
-
Toxicity: Diazo compounds are generally considered toxic and irritating.[1]
-
Sensitizer: May cause sensitization upon repeated exposure.[1]
Quantitative Safety Data
| Parameter | Value Range/General Observation | Source |
| Thermal Stability (DSC Onset Temperature) | 75 - 160 °C (for a range of diazo compounds) | [2][3] |
| Enthalpy of Decomposition (ΔHd) | Approx. -102 kJ mol-1 (for diazo compounds without other energetic groups) | [2] |
| Impact Sensitivity | Many neat diazo compounds are predicted to be impact-sensitive. | [2] |
| Recommended Storage Temperature | 2 - 8 °C |
Safe Handling Procedures
ALWAYS work in a well-ventilated fume hood behind a blast shield when handling 5-diazomeldrum's acid.
Personal Protective Equipment (PPE):
-
Safety glasses with side shields (a face shield is also recommended).
-
Flame-resistant lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
-
Ensure long hair is tied back and loose clothing is secured.
General Handling Precautions:
-
Work on a small scale: Whenever possible, use the minimum amount of material required for the experiment.
-
Avoid friction and shock: Do not scrape or grind the solid material. Use plastic or Teflon spatulas instead of metal ones. Avoid dropping containers of the compound.
-
Control temperature: Avoid heating the compound unless it is in a dilute solution and part of a controlled reaction. Reactions should be conducted at the lowest practical temperature.
-
Use appropriate solvents: 5-Diazomeldrum's acid is soluble in ether, dichloromethane, and acetonitrile.[1] Ensure solvents are free of peroxides.
-
Prevent isolation of the neat compound: Whenever possible, use the compound in solution. If isolation is necessary, handle the solid with extreme care and avoid prolonged storage.
-
Avoid exposure: Do not allow the compound to come into contact with skin or eyes. Do not inhale the dust.[1]
Storage Procedures
Proper storage is crucial to maintain the stability of 5-diazomeldrum's acid and prevent accidents.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Container: Store in a clearly labeled, tightly sealed container.
-
Segregation: Store away from incompatible materials, especially acids and strong oxidizing agents.
Experimental Protocols
Synthesis of 5-Diazomeldrum's Acid (via Diazo Transfer)
This protocol is a general procedure based on established methods for diazo transfer to Meldrum's acid.[1] Extreme caution must be exercised during this synthesis.
Materials:
-
Meldrum's acid
-
Sulfonyl azide (e.g., p-acetamidobenzenesulfonyl azide or tosyl azide - CAUTION: Tosyl azide is also potentially explosive )
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Meldrum's acid in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the tertiary amine base to the solution while stirring.
-
In a separate flask, dissolve the sulfonyl azide in the same anhydrous solvent.
-
Add the sulfonyl azide solution dropwise to the cooled Meldrum's acid solution over a period of 30-60 minutes. Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform an aqueous workup to remove the water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 30°C).
-
Purify the crude product by flash chromatography on silica gel.
General Protocol for Reaction with 5-Diazomeldrum's Acid
This is a general guideline for using 5-diazomeldrum's acid in a subsequent reaction.
Procedure:
-
Set up the reaction apparatus in a fume hood behind a blast shield.
-
Dissolve the substrate in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (often 0°C or below).
-
In a separate flask, dissolve the required amount of 5-diazomeldrum's acid in the same anhydrous solvent.
-
Slowly add the 5-diazomeldrum's acid solution to the reaction mixture dropwise.
-
Maintain the reaction at the desired temperature and monitor its progress by TLC.
-
Upon completion, carefully quench any remaining 5-diazomeldrum's acid (see Section 6).
-
Proceed with the appropriate workup and purification for the desired product.
Spill and Waste Disposal
Spill Cleanup:
-
In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite or sand).
-
Place the contaminated absorbent in a labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal:
-
Never dispose of 5-diazomeldrum's acid down the drain or in the regular trash.
-
All waste containing 5-diazomeldrum's acid must be treated as hazardous waste.
-
Quenching: Before disposal, it is recommended to quench any unreacted 5-diazomeldrum's acid. This can be done by slowly adding a dilute acid (e.g., 10% acetic acid in an appropriate solvent) to the cooled reaction mixture or waste solution until gas evolution ceases. Perform this procedure with extreme caution in a fume hood behind a blast shield.
-
Collect all quenched and unquenched waste in a designated, labeled, and sealed container.
-
Arrange for disposal through your institution's EHS department.
Incompatible Materials
To prevent hazardous reactions, avoid contact of 5-diazomeldrum's acid with the following:
-
Strong Acids: Can cause rapid decomposition and release of nitrogen gas.
-
Strong Oxidizing Agents: Can lead to a violent reaction.
-
Metals: Some metals can catalyze the decomposition of diazo compounds.
-
Rough surfaces and ground glass: Can initiate decomposition through friction.
Disclaimer: This document provides guidance based on available chemical safety information. All procedures should be carried out by trained personnel in a suitably equipped laboratory. The user is solely responsible for assessing the risks and implementing appropriate safety measures. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 5-diazomeldrum's acid before use.
References
Application Notes and Protocols for the Use of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione as a Carbene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid (DMA), is a versatile reagent in organic synthesis that serves as a precursor to a highly reactive acceptor-acceptor carbene. This carbene intermediate can undergo a variety of transformations, including cyclopropanation of alkenes, C-H bond insertion, and Wolff rearrangement. The rigid, cyclic structure of the Meldrum's acid moiety imparts unique reactivity to the resulting carbene, making it a valuable tool for the construction of complex molecular architectures. These reactions are often mediated by transition metal catalysts, most notably those based on rhodium and copper. This document provides detailed application notes and experimental protocols for the synthesis of DMA and its use in key carbene-mediated transformations.
Synthesis of this compound
The most common method for the synthesis of diazo Meldrum's acid is through a diazo-transfer reaction from a sulfonyl azide to Meldrum's acid.
Experimental Protocol: Diazo-Transfer Reaction
This protocol is adapted from standard procedures for diazo-transfer reactions.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
4-Nitrobenzenesulfonyl azide or other suitable sulfonyl azide
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment (blast shield recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv) dropwise to the stirred solution.
-
In a separate flask, dissolve the sulfonyl azide (1.05 equiv) in a minimal amount of dichloromethane.
-
Add the sulfonyl azide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Safety Note: Diazo compounds and sulfonyl azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.
Applications in Carbene Chemistry
The carbene generated from this compound can be utilized in several important synthetic transformations.
Rhodium-Catalyzed C-H Activation/Annulation
A notable application of diazo Meldrum's acid is in the rhodium(III)-catalyzed reaction with 2-(1-cycloalkenyl)pyridines to synthesize quinolizin-4-one derivatives. This reaction proceeds via a C-H activation and carbene insertion mechanism.
| Entry | 2-(1-Cycloalkenyl)pyridine | Product | Yield (%) |
| 1 | 2-(Cyclohex-1-en-1-yl)pyridine | 7,8,9,10-Tetrahydro-6H-benzo[a]quinolizin-6-one | 85 |
| 2 | 2-(Cyclopent-1-en-1-yl)pyridine | 8,9-Dihydro-7H-cyclopenta[a]quinolizin-6-one | 78 |
Materials:
-
2-(1-Cycloalkenyl)pyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Standard Schlenk line equipment and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-(1-cycloalkenyl)pyridine, [RhCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Add this compound portion-wise over 1 hour at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired quinolizin-4-one derivative.
Experimental workflow for the synthesis of quinolizin-4-ones.
Intermolecular Cyclopropanation of Alkenes
The carbene generated from diazo Meldrum's acid is expected to undergo cyclopropanation reactions with a variety of alkenes in the presence of a suitable catalyst. While specific literature examples for the intermolecular cyclopropanation of simple alkenes with DMA are scarce, a representative protocol can be formulated based on established procedures for similar acceptor-acceptor diazo compounds. Rhodium(II) carboxylates are highly effective catalysts for such transformations.
Note: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Alkene (e.g., styrene) (5.0 equiv)
-
This compound (1.0 equiv)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (1 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alkene and anhydrous dichloromethane.
-
Add the rhodium(II) tetraacetate catalyst to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Add the solution of the diazo compound to the alkene/catalyst mixture dropwise via a syringe pump over a period of 2-4 hours at room temperature.
-
After the addition is complete, continue to stir the reaction for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclopropane derivative.
Catalytic cycle for rhodium-catalyzed cyclopropanation.
Wolff Rearrangement
Upon thermal or photochemical decomposition, diazo Meldrum's acid can undergo a Wolff rearrangement to form a highly reactive ketene intermediate. In the presence of a nucleophile, such as an alcohol, this intermediate can be trapped to form a ketoester.[1]
In methanolic solutions, the photochemical or thermal decomposition of diazo Meldrum's acid primarily yields the corresponding ketoester, the product of the Wolff rearrangement. Products derived from the intermolecular trapping of the singlet carbene are not typically observed under these conditions.[1]
Pathway of the Wolff rearrangement and subsequent trapping.
Conclusion
This compound is a valuable and reactive precursor for generating an acceptor-acceptor carbene. Its utility has been demonstrated in C-H activation/annulation reactions and it holds significant potential for other carbene-mediated transformations such as intermolecular cyclopropanation. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile reagent in the synthesis of novel and complex organic molecules. As with all diazo compounds, appropriate safety precautions are paramount during its synthesis and handling.
References
Application Notes and Protocols for the Wolff Rearrangement of 5-Diazomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wolff rearrangement of 5-diazomeldrum's acid is a powerful synthetic tool for the generation of a highly reactive ketene intermediate. This ketene can be subsequently trapped by a variety of nucleophiles to afford a diverse range of carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry and drug development. This document provides detailed protocols for both the thermal and photochemical Wolff rearrangement of 5-diazomeldrum's acid, along with data on the trapping of the ketene intermediate with various nucleophiles.
Introduction
The Wolff rearrangement is a chemical reaction that converts an α-diazocarbonyl compound into a ketene through the expulsion of dinitrogen gas.[1][2] This rearrangement can be initiated by thermolysis, photolysis, or transition metal catalysis.[1] 5-Diazomeldrum's acid is an excellent substrate for this reaction, as the resulting ketene is highly reactive and can be readily intercepted by nucleophiles such as alcohols, amines, and water to produce esters, amides, and carboxylic acids, respectively.[1] These products are of significant interest in the synthesis of novel pharmacologically active molecules.
The reaction proceeds via a concerted or stepwise mechanism involving a carbene intermediate.[3] The choice between thermal and photochemical methods can influence the reaction pathway and product distribution. Photochemical induction, particularly with 254 nm UV light, is efficient in promoting the Wolff rearrangement, whereas irradiation at longer wavelengths (e.g., 355 nm) may favor isomerization to a diazirine.[4] Thermal conditions, such as heating in a suitable solvent, can provide a quantitative yield of the rearranged product.
These application notes provide detailed experimental procedures for both photochemical and thermal Wolff rearrangements of 5-diazomeldrum's acid and the subsequent in-situ trapping of the generated ketene with methanol, aniline, and water.
Experimental Protocols
Materials and Equipment
-
5-Diazomeldrum's acid
-
Methanol (anhydrous)
-
Aniline
-
Deionized water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Photoreactor equipped with a 254 nm UV lamp
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Protocol 1: Photochemical Wolff Rearrangement and Trapping with Methanol
This protocol describes the photochemical generation of the ketene from 5-diazomeldrum's acid and its subsequent trapping with methanol to yield methyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetate.
Procedure:
-
In a quartz reaction vessel, dissolve 5-diazomeldrum's acid (1.0 mmol) in anhydrous methanol (50 mL).
-
Purge the solution with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Place the reaction vessel in a photoreactor and irradiate with a 254 nm UV lamp at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material indicates the completion of the reaction.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome:
The photochemical Wolff rearrangement of 5-diazomeldrum's acid in methanol is expected to give a good yield of the corresponding methyl ester. The quantum yield for the photoreaction at 254 nm is reported to be 0.34.[4]
Product Characterization (Methyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetate):
-
¹H NMR (CDCl₃, 500 MHz): δ 3.80 (s, 3H), 1.75 (s, 6H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 168.0, 162.5, 115.0, 104.5, 52.0, 27.0.
Protocol 2: Thermal Wolff Rearrangement and Trapping with Aniline
This protocol details the thermal generation of the ketene from 5-diazomeldrum's acid and its subsequent trapping with aniline to form N-phenyl-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetamide.
Procedure:
-
To a solution of 5-diazomeldrum's acid (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask, add aniline (1.1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired amide.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome:
The thermal Wolff rearrangement in the presence of aniline is expected to produce the corresponding anilide in good to excellent yield.
Product Characterization (N-phenyl-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetamide):
-
¹H NMR (CDCl₃, 500 MHz): δ 9.80 (br s, 1H), 7.60-7.10 (m, 5H), 1.78 (s, 6H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 165.0, 163.0, 138.0, 129.0, 124.5, 120.0, 116.0, 104.8, 27.5.
Protocol 3: Thermal Wolff Rearrangement and Trapping with Water
This protocol describes the synthesis of 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetic acid via the thermal Wolff rearrangement of 5-diazomeldrum's acid and subsequent trapping with water.
Procedure:
-
In a round-bottom flask, suspend 5-diazomeldrum's acid (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (10:1, 22 mL).
-
Heat the mixture to reflux (approximately 66 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome:
This procedure is expected to yield the corresponding carboxylic acid. The thermal decomposition of 5-diazomeldrum's acid at 80°C in methanol has been reported to result in quantitative formation of the Wolff rearrangement product. A similar high yield is anticipated for the reaction with water.
Product Characterization (2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetic acid):
-
¹H NMR (DMSO-d₆, 500 MHz): δ 12.5 (br s, 1H), 1.70 (s, 6H).
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 167.0, 163.5, 114.5, 104.0, 27.0.
Data Summary
| Protocol | Nucleophile | Product | Typical Yield |
| 1 | Methanol | Methyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetate | Good (Quantum Yield = 0.34 at 254 nm)[4] |
| 2 | Aniline | N-phenyl-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetamide | Good to Excellent |
| 3 | Water | 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)acetic acid | Quantitative (by analogy to thermal reaction in methanol) |
Visualizations
Workflow for the Wolff Rearrangement of 5-Diazomeldrum's Acid
Caption: General workflow of the Wolff rearrangement.
Signaling Pathway of the Wolff Rearrangement
Caption: Concerted vs. stepwise Wolff rearrangement.
References
Troubleshooting & Optimization
improving the yield of diazo transfer reactions with 5-diazomeldrum's acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of 5-diazomeldrum's acid synthesis via diazo transfer to Meldrum's acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 5-diazomeldrum's acid.
Q1: My yield of 5-diazomeldrum's acid is consistently low (below 40%). What are the most likely causes?
A1: Low yields in this diazo transfer reaction can stem from several factors:
-
Inefficient Deprotonation of Meldrum's Acid: Meldrum's acid requires a sufficiently strong base to form the reactive enolate. If the base is weak, old, or used in insufficient quantity, the initial deprotonation will be incomplete, leading to unreacted starting material.
-
Degradation of the Sulfonyl Azide Reagent: Sulfonyl azides, such as p-toluenesulfonyl azide (tosyl azide), can degrade over time, especially if not stored properly (cool and dry). Use of a degraded reagent will result in a lower effective concentration and reduced yield.
-
Side Reactions: The diazo product itself is reactive and can undergo decomposition or further reactions if the reaction conditions are not optimal. Prolonged reaction times or elevated temperatures can lead to the formation of byproducts.
-
Inefficient Work-up and Purification: 5-diazomeldrum's acid can be sensitive to acidic conditions. During aqueous work-up, it is crucial to avoid strongly acidic solutions. Additionally, losses can occur during chromatographic purification if the procedure is not optimized.
Q2: I am observing the formation of a significant amount of p-toluenesulfonamide as a byproduct. How can I minimize this and improve the purity of my product?
A2: The formation of p-toluenesulfonamide is inherent to the Regitz diazo transfer mechanism. However, its presence complicates purification. To manage this:
-
Optimize Stoichiometry: Ensure that Meldrum's acid is the limiting reagent. Using a slight excess of the sulfonyl azide can drive the reaction to completion, but a large excess will result in more sulfonamide byproduct to remove.
-
Chromatography: Careful column chromatography on silica gel is the most effective way to separate 5-diazomeldrum's acid from p-toluenesulfonamide. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
-
Alternative Work-up: Some protocols suggest that the sulfonamide byproduct can be partially removed by extraction with a basic aqueous solution during the work-up. However, care must be taken as the diazo product can be sensitive to pH changes.
Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the problem?
A3: A stalled reaction is often due to an issue with the reagents or reaction conditions:
-
Base Incompatibility or Insufficiency: Ensure the chosen base is suitable and used in at least a stoichiometric amount. Tertiary amines like triethylamine are commonly used.
-
Solvent Quality: The solvent (typically acetonitrile or dichloromethane) must be dry. The presence of water can interfere with the reaction.
-
Temperature: While the reaction is often run at room temperature, gentle heating may be required in some cases. However, be cautious as higher temperatures can also promote decomposition of the product.
Q4: Are there any specific safety precautions I should take when performing this reaction?
A4: Yes, this reaction involves hazardous materials and requires strict safety measures:
-
Explosion Hazard: Sulfonyl azides (like tosyl azide) and diazo compounds are potentially explosive. They are sensitive to heat, shock, and friction. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Avoid using metal spatulas to handle these compounds.
-
Toxicity: Diazo compounds as a class are toxic and can be sensitizers. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of 5-diazomeldrum's acid via diazo transfer.
Synthesis of 5-Diazomeldrum's Acid
This protocol is based on the Regitz diazo transfer reaction.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
p-Toluenesulfonyl azide (Tosyl azide, TsN₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the solution with stirring.
-
Diazo Transfer: In a separate flask, dissolve p-toluenesulfonyl azide (1.05 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-diazomeldrum's acid as a solid.
Quantitative Data Summary
The yield of 5-diazomeldrum's acid can vary depending on the specific conditions and purity of the reagents.
| Diazo Transfer Reagent | Base | Solvent | Typical Yield Range | Reference Method with 90% Yield |
| p-Toluenesulfonyl azide | Tertiary amine (e.g., Et₃N) | Dichloromethane or Acetonitrile | 40-76% | Modification using KF on alumina.[1] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 5-diazomeldrum's acid.
Reaction Mechanism
Caption: Mechanism of the Regitz diazo transfer to Meldrum's acid.
References
preventing the formation of byproducts in reactions with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-diazo Meldrum's acid).
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a low yield in my reaction with this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions. Here are some troubleshooting steps:
-
Purity of Starting Material: Ensure the this compound is pure. Impurities from the synthesis of the precursor, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), can interfere with the reaction.[1] Consider recrystallizing the diazo compound if impurities are suspected.
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. For thermally sensitive compounds, lower temperatures may be necessary to prevent decomposition. For metal-catalyzed reactions, the optimal temperature can be catalyst-dependent.
-
Solvent: Ensure the use of an appropriate anhydrous solvent. The presence of water can lead to hydrolysis of the diazo compound or the Meldrum's acid moiety, and can also participate in side reactions such as O-H insertion.[2]
-
Catalyst: The choice and loading of the catalyst are critical. For rhodium-catalyzed reactions, for example, different rhodium catalysts can exhibit varying efficiencies.[3] Ensure the catalyst is active and used at the recommended loading.
-
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.
-
Work-up Procedure: Employ a suitable work-up procedure to minimize product loss. This may involve quenching the reaction, followed by extraction and careful purification.[4]
Issue 2: Presence of a Major Byproduct from Wolff Rearrangement
Question: My photochemical reaction is producing a significant amount of a byproduct. Spectroscopic analysis suggests it's a ketene or a derivative thereof. How can I suppress this Wolff rearrangement?
Answer:
The Wolff rearrangement is a common competing pathway in photochemical reactions of α-diazoketones like this compound, leading to a ketene intermediate.[5][6][7] This ketene can then be trapped by nucleophiles in the reaction mixture (e.g., water, alcohols) to form carboxylic acid derivatives.[2]
Strategies to Minimize Wolff Rearrangement:
-
Wavelength of Irradiation: The wavelength of the UV light used for photolysis can influence the reaction pathway. While detailed studies on this specific compound are limited, exploring different wavelengths may alter the quantum yield of the desired reaction versus the Wolff rearrangement.
-
Solvent Choice: The solvent can play a role in the reaction dynamics.[2] While protic solvents can trap the ketene, they may also be necessary for the desired reaction (e.g., O-H insertion). If the desired reaction does not require a protic solvent, switching to an aprotic solvent may reduce the formation of ketene-trapped byproducts.
-
Use of Sensitizers: In some photochemical reactions, the use of a triplet sensitizer can promote the formation of a triplet carbene, which may have different reactivity and potentially suppress the concerted Wolff rearrangement that proceeds through the singlet excited state.
-
Alternative Methodologies: If the Wolff rearrangement remains a significant issue, consider alternative, non-photochemical methods to generate the desired carbene, such as thermal or metal-catalyzed decomposition.
Issue 3: Formation of Multiple Unidentified Byproducts in a Metal-Catalyzed Reaction
Question: I am observing multiple spots on my TLC plate in a rhodium-catalyzed reaction, and the desired product is difficult to isolate. What could be the source of these byproducts?
Answer:
The formation of multiple byproducts in metal-catalyzed reactions with this compound can be attributed to several factors:
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Catalyst Choice and Loading: The nature of the metal catalyst and its ligands can significantly influence the reaction's selectivity. Different rhodium(II) catalysts, for instance, can lead to different product distributions.[3] An incorrect catalyst loading can also lead to side reactions.
-
Substrate Reactivity: The substrate's electronic and steric properties can influence the reaction pathway. For example, in C-H insertion reactions, the presence of multiple reactive C-H bonds can lead to a mixture of regioisomers.
-
Reaction with Solvent: The carbene intermediate can react with the solvent. For example, O-H insertion into alcohols or water is a common side reaction.[2]
-
Dimerization: The carbene intermediate can dimerize to form an alkene.
-
Post-Transition State Bifurcations: In some complex reactions, the reaction pathway can diverge after the transition state, leading to the formation of unexpected byproducts.[8]
Troubleshooting Steps:
-
Catalyst Screening: Screen a variety of metal catalysts and ligands to find the most selective one for your desired transformation.
-
Solvent Selection: Choose a solvent that is inert under the reaction conditions. If a nucleophilic solvent is required for the reaction, consider using it as the limiting reagent if possible.
-
Temperature and Concentration Optimization: Lowering the reaction temperature and using more dilute conditions can sometimes suppress side reactions by favoring the desired intramolecular pathway over intermolecular side reactions like dimerization.
-
Purification Strategy: Develop a robust purification protocol. This may involve a combination of techniques such as column chromatography with different solvent systems, recrystallization, or preparative TLC.[4][9]
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions to consider when using this compound?
A1: The primary competing reactions depend on the reaction conditions:
-
Photochemical Reactions: The main competing pathway is the Wolff rearrangement , which leads to a ketene intermediate.[5][6][7] This can be followed by trapping with nucleophiles. Other minor pathways include isomerization to a diazirine and formation of a triplet carbene.[2][6]
-
Thermal Reactions: At elevated temperatures, besides carbene formation, decomposition of the Meldrum's acid moiety can occur.
-
Metal-Catalyzed Reactions: Common side reactions include O-H insertion into water or alcohols, cyclopropanation if an alkene is present, and ylide formation with heteroatoms. Dimerization of the carbene can also occur.
Q2: How can I purify my product from unreacted this compound and other byproducts?
A2: Standard purification techniques are generally effective:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to separate the components.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or when compounds have very similar polarities, prep-TLC can be a useful purification tool.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: this compound is a relatively stable diazo compound due to the electron-withdrawing nature of the two carbonyl groups. However, like all diazo compounds, it should be handled with care as it is potentially explosive and sensitive to heat, light, and strong acids. It is recommended to store it in a cool, dark place, typically in a refrigerator at 2-8°C.
Quantitative Data
The following table summarizes typical yields for reactions involving Meldrum's acid derivatives under different catalytic conditions, illustrating the impact of the catalyst on the reaction outcome.
| Catalyst System | Substrate Type | Product Type | Reaction Time | Temperature (°C) | Yield (%) |
| Acid-Catalyzed (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Substituted indenes | Not Specified | Mild | Good to Excellent |
| Acid-Catalyzed (Silica-supported HClO₄) | N-Cbz-protected diazoketones | 1,3-oxazinane-2,5-diones | Short | Mild | up to 90 |
| Base-Catalyzed (NaOH) | 2,5-hexanedione | 3-methyl-2-cyclopentenone | Not Specified | Heat | Good |
| Metal-Catalyzed (Rhodium) | Diynes with α,β-unsaturated enones | Polycyclic compounds | Not Specified | Microwave | Good |
This table is a generalized representation based on reactions of diones and related compounds to illustrate the influence of reaction conditions.[4] Specific yields for reactions with this compound will be substrate and reaction dependent.
Experimental Protocols
General Protocol for a Rhodium-Catalyzed O-H Insertion into an Alcohol
This protocol describes a general procedure for the insertion of the carbene derived from this compound into the O-H bond of an alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Diazo Compound Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the reactive carbene low, minimizing side reactions such as dimerization.
-
Reaction Monitoring: Monitor the reaction progress by TLC until all the diazo compound has been consumed. The diazo compound is typically a yellow spot on the TLC plate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired O-H insertion product.
Visualizations
References
- 1. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 2. Ultrafast multisequential photochemistry of 5-diazo Meldrum's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C–N bound and pre-dissociated intersection seam regions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C–N bound and pre-dissociated intersection seam regio ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06290C [pubs.rsc.org]
- 8. Role of <i>Ortho</i>-Substituents on Rhodium-Catalyzed Asymmetric Synthesis of β-Lactones by Intramolecular C–H Inserti… [ouci.dntb.gov.ua]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from 5-Diazomeldrum's Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of reaction products derived from 5-diazomeldrum's acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to assist you in overcoming common challenges and achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of 5-diazomeldrum's acid reactions?
The primary purification methods for compounds synthesized using 5-diazomeldrum's acid are flash column chromatography and recrystallization. The choice between these techniques depends on the physical state (solid or oil), polarity, and stability of the product.
Q2: My reaction involves a rhodium catalyst. How can I effectively remove it during purification?
Residual rhodium catalysts can often be removed by filtration through a plug of silica gel or by using specialized metal scavengers. For instance, silica-bound dimercaptotriazine (SiliaMetS DMT) is effective for scavenging rhodium.[1] Activated carbon can also be used, though screening for product adsorption is recommended to prevent yield loss.[2]
Q3: I've synthesized a cyclopropane derivative that is an oil. What is the best way to purify it?
For oily products such as many cyclopropane derivatives, flash column chromatography is the most suitable purification method. A typical stationary phase is silica gel, with a mobile phase consisting of a hexane/ethyl acetate gradient.[3]
Q4: My pyrazole product from a cycloaddition reaction appears clean by TLC, but I'm concerned about minor impurities. What should I do?
While some [3+2] cycloadditions of diazo compounds with alkynes can yield high-purity pyrazoles without extensive purification, recrystallization is recommended to remove trace impurities.[4] Common solvents for recrystallizing pyrazoles include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5]
Q5: I am struggling with low yield after purification. What are the common causes?
Low recovery can stem from several factors, including product decomposition on silica gel, using too much solvent during recrystallization, or incomplete transfer of material between steps. It is crucial to assess the stability of your compound on silica gel using a TLC test and to use a minimal amount of hot solvent for recrystallization.[6]
Troubleshooting Guides
Issue 1: Product Decomposition on Silica Gel
Q: My product streak on the TLC plate, or I observe significant material loss after column chromatography. What can I do?
A: Products derived from 5-diazomeldrum's acid, particularly those with sensitive functional groups, can be susceptible to degradation on acidic silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a solution of triethylamine (1-3%) in your chosen solvent system to neutralize acidic sites.[6]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or Florisil for purification.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation.
Issue 2: Difficulty in Removing the Rhodium Catalyst
Q: I see a persistent colored impurity in my fractions that I suspect is the rhodium catalyst.
A: Rhodium catalysts can be challenging to remove completely, especially if they are partially soluble in the mobile phase.
Troubleshooting Steps:
-
Pre-column Filtration: Before loading your crude product onto the column, pass the solution through a small plug of silica gel or Celite to remove the bulk of the catalyst.
-
Use of Metal Scavengers: Stir the crude reaction mixture with a silica-based metal scavenger (e.g., SiliaMetS DMT) for a few hours before filtration and concentration.[1]
-
Activated Carbon Treatment: Stirring the crude product with activated carbon in a suitable solvent can effectively adsorb the catalyst. Perform a small-scale test first to check for product adsorption.[2]
Issue 3: Co-elution of Byproducts in Cyclopropanation Reactions
Q: My desired cyclopropane product is co-eluting with a byproduct. How can I improve the separation?
A: Common byproducts in rhodium-catalyzed cyclopropanation reactions include dimers of the diazo compound or products from competing side reactions.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A shallower gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution. Experiment with different solvent systems identified through thorough TLC analysis.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC on a normal or reverse-phase column may be necessary.
Issue 4: Oiling Out During Recrystallization
Q: My solid product is forming an oil instead of crystals upon cooling.
A: "Oiling out" occurs when the solute's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent System Modification: Add a small amount of a "poor" solvent (in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.
Experimental Protocols
Protocol 1: Purification of a Cyclopropane Derivative by Flash Column Chromatography
This protocol is a general guideline for the purification of a cyclopropane synthesized from 5-diazomeldrum's acid and an olefin, catalyzed by Rh₂(OAc)₄.
Methodology:
-
Reaction Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Pre-filtration: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and pass it through a small plug of silica gel to remove the majority of the rhodium catalyst. Rinse the plug with additional DCM.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 98:2 hexane/ethyl acetate).
-
Loading: Concentrate the pre-filtered solution and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary (Illustrative)
| Analyte | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Typical Yield |
| Cyclopropane Product | ~85% | >98% | 70-90% |
Protocol 2: Purification of a Pyrazole Derivative by Recrystallization
This protocol describes the purification of a pyrazole synthesized from the [3+2] cycloaddition of 5-diazomeldrum's acid with an alkyne.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole product in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Slowly add hot water to the ethanol solution until a persistent turbidity is observed. Re-heat gently until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water (1:1).
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Drying: Dry the crystals under vacuum.
Quantitative Data Summary (Illustrative)
| Analyte | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Typical Yield |
| Pyrazole Product | ~95% | >99% | 85-95% |
Visualizations
References
- 1. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Safe Handling of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Diazomeldrum's acid. Adherence to strict safety protocols is paramount when working with this energetic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a diazo compound used in organic synthesis.[1] The primary hazards associated with this compound are its potential for explosive decomposition, toxicity, and irritation.[1] As a flammable solid, it requires careful handling to prevent ignition.[2]
Q2: What are the known physical and chemical properties of this compound?
A2: It is a solid, appearing as a white to orange to green powder or crystal.[1] It has a melting point of approximately 95°C.[1] It is soluble in ether, dichloromethane, and acetonitrile.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent decomposition, the compound should be stored in a refrigerator between 2-8°C in a tightly sealed container under an inert atmosphere and protected from light.[1][2] It is also crucial to store it away from incompatible materials, such as oxidizing agents.[3]
Q4: What triggers the decomposition of this diazo compound?
A4: Diazo compounds are sensitive to heat, shock, and friction.[2] The thermal stability of diazo compounds can vary, with decomposition onset temperatures for a range of these compounds observed between 75 and 160 °C.[4][5][6]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, appropriate PPE is mandatory. This includes a dust respirator, protective gloves, safety glasses, and a face shield if necessary.[3] Protective clothing and boots are also recommended.[3] All handling should be performed in a well-ventilated fume hood, and a blast shield must be used.[1]
Troubleshooting Guide
Q1: I observed a color change in the stored compound. What should I do?
A1: A color change may indicate decomposition or impurity. Do not proceed with your experiment. The compound should be carefully quenched and disposed of according to your institution's hazardous waste protocols.
Q2: The compound was accidentally exposed to elevated temperatures. Is it still safe to use?
A2: No. Due to its heat-sensitive nature, exposure to elevated temperatures can increase the risk of decomposition.[2] The material should be considered unstable and disposed of properly.
Q3: How should I handle a small spill of this compound?
A3: In case of a small spill, it is important to avoid creating dust.[3] The area should be secured, and personnel should wear appropriate PPE.[3] The spilled material should be carefully swept into an airtight container for disposal.[3]
Q4: What is the appropriate procedure for quenching unreacted this compound?
A4: While specific quenching procedures for this exact compound are not detailed in the provided search results, a general approach for diazo compounds involves careful addition to a quenching agent that can safely neutralize the reactive diazo group. It is crucial to consult with your organization's safety officer to establish a validated and safe quenching protocol before starting any experiment.
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 95 °C | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Onset Temperature of Decomposition (for a range of diazo compounds) | 75-160 °C | [4][5][6] |
| Average Enthalpy of Decomposition (for diazo compounds without other energetic groups) | -102 kJ/mol | [4][5] |
Experimental Protocols
Protocol for Safe Handling and Personal Protective Equipment (PPE)
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height. A blast shield is mandatory for all operations.[1]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields and a face shield.[3]
-
Hand Protection: Wear chemically resistant protective gloves.[3]
-
Respiratory Protection: Use a dust respirator to prevent inhalation.[3]
-
Body Protection: Wear a flame-resistant lab coat and protective clothing. Protective boots are also recommended.[3]
-
-
Handling Procedures:
-
Waste Disposal: All contaminated materials and excess reagents must be disposed of as hazardous waste in accordance with local and national regulations.
Mandatory Visualizations
Caption: Risk Assessment Workflow for Handling the Diazo Compound.
Caption: Decision Tree for Emergency Response.
References
- 1. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ketene Formation from 5-Diazomeldrum's Acid
Welcome to the technical support center for the optimization of reaction conditions for ketene formation from 5-diazomeldrum's acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating a ketene from 5-diazomeldrum's acid?
A1: The principal methods for generating the ketene from 5-diazomeldrum's acid are through a Wolff rearrangement, which can be induced by thermolysis (heating), photolysis (UV light), or transition-metal catalysis (e.g., using rhodium or copper complexes). Each method has its own set of advantages and challenges regarding reaction conditions and selectivity.
Q2: Why is 5-diazomeldrum's acid a useful precursor for ketene formation?
A2: 5-Diazomeldrum's acid is an effective ketene precursor due to the inherent ring strain of the Meldrum's acid moiety, which facilitates the rearrangement process. Upon rearrangement, the ketene is formed along with the loss of nitrogen gas and the subsequent collapse of the remaining ring structure to acetone and carbon dioxide, which are volatile and easily removed from the reaction mixture.
Q3: What are the common nucleophiles used to trap the ketene generated from 5-diazomeldrum's acid?
A3: The highly electrophilic ketene intermediate is typically trapped in situ with a variety of nucleophiles. Common examples include alcohols to form esters, amines to form amides, and imines to form β-lactams through a [2+2] cycloaddition. The choice of nucleophile is critical for the desired final product.
Q4: What are the main safety precautions to consider when working with 5-diazomeldrum's acid?
A4: 5-Diazomeldrum's acid is a diazo compound and should be handled with care as diazo compounds are potentially explosive. It is also toxic and can be an irritant and a sensitizer.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with skin.[1] Diazo compounds can be sensitive to heat, light, and acid. It is recommended to store 5-diazomeldrum's acid in a cool, dark place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 5-diazomeldrum's acid during synthesis | Incomplete diazo transfer reaction. | Ensure the use of a suitable sulfonyl azide reagent like tosyl azide and an appropriate base (e.g., a tertiary amine).[1] The reaction may require optimization of stoichiometry and reaction time. A modified procedure using KF on alumina has been reported to give a high yield.[1] |
| Degradation of the diazo compound during workup. | Diazo compounds can be sensitive to acid. Ensure the workup is performed under neutral or slightly basic conditions. Avoid prolonged exposure to silica gel during chromatography if possible, or use deactivated silica gel. | |
| Low yield of the trapped ketene product | Inefficient ketene formation. | For thermolysis, ensure the temperature is high enough for the Wolff rearrangement to occur, but not so high as to cause decomposition of the starting material or product. For photolysis, optimize the wavelength and duration of irradiation. For catalytic methods, screen different catalysts (e.g., Rh(II) or Cu(I) complexes) and optimize catalyst loading. |
| Ketene polymerization. | Ketenes are prone to dimerization and polymerization, especially at high concentrations.[2] Generate the ketene slowly in the presence of a high concentration of the trapping nucleophile. High dilution conditions can also be beneficial. | |
| Inefficient trapping of the ketene. | Ensure the nucleophile is sufficiently reactive and present in an adequate amount (often in excess). For less reactive nucleophiles, a catalyst may be required for the trapping reaction itself. | |
| Formation of unexpected side products | Carbene-mediated side reactions. | The Wolff rearrangement can proceed through a carbene intermediate, which can undergo other reactions such as C-H insertion or cyclopropanation. Photochemical conditions can sometimes favor carbene formation.[3] Switching to thermal or certain catalytic conditions may favor a more concerted rearrangement. |
| Reaction with solvent. | If the solvent has nucleophilic functional groups (e.g., alcohols, water), it can compete with the intended trapping agent. Use an inert, dry solvent such as acetonitrile, dichloromethane, or ether.[1] | |
| Dimerization of the ketene. | As mentioned above, this is a common side reaction.[2] Use high dilution and ensure the trapping agent is readily available. | |
| Difficulty in purifying the final product | Contamination with byproducts from the diazo transfer reaction. | If using a sulfonyl azide for the synthesis of 5-diazomeldrum's acid, the corresponding sulfonamide is a common byproduct. Careful chromatography on silica gel or alumina is often required for purification.[4] |
| Contamination with ketene polymer. | If ketene polymerization is significant, the resulting polymer can be difficult to remove. Optimizing the reaction to minimize polymerization is the best approach. In some cases, precipitation or filtration may help to remove the polymer. |
Experimental Protocols
Synthesis of 5-Diazomeldrum's Acid
This protocol is based on a typical diazo transfer reaction to an active methylene compound.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Tosyl azide (p-toluenesulfonyl azide)
-
A tertiary amine base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the tertiary amine base dropwise to the stirred solution.
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In a separate container, dissolve tosyl azide in a minimal amount of the same anhydrous solvent.
-
Slowly add the tosyl azide solution to the cooled solution of Meldrum's acid and base.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash chromatography on silica gel. Typical yields range from 40% to 76%.[1] A modified procedure using KF on alumina has been reported to provide a 90% yield.[1]
Note: Tosyl azide is a potentially explosive reagent and should be handled with appropriate safety precautions.
General Protocol for Ketene Generation and Trapping
A. Photochemical Method
-
Dissolve the purified 5-diazomeldrum's acid and an excess of the desired nucleophile (e.g., 3-5 equivalents of an alcohol or amine) in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically around 254 nm) while maintaining a low temperature (e.g., 0-10 °C) to minimize side reactions.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the product by chromatography.
B. Thermal Method
-
In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the nucleophile in a high-boiling inert solvent (e.g., toluene or xylene).
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Heat the solution to the desired reaction temperature (typically 80-140 °C).
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Dissolve the 5-diazomeldrum's acid in a minimal amount of the same solvent and add it dropwise to the heated solution of the nucleophile over a period of 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the ketene low and minimize polymerization.
-
After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours or until TLC analysis indicates the consumption of the diazo compound.
-
Cool the reaction mixture to room temperature, remove the solvent under reduced pressure, and purify the product by chromatography.
C. Catalytic Method
-
In a round-bottom flask under an inert atmosphere, dissolve the 5-diazomeldrum's acid and an excess of the nucleophile in an anhydrous, inert solvent.
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Add the catalyst (e.g., a rhodium(II) or copper(I) complex, typically 0.1-5 mol%).
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Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC. The reaction is often accompanied by the evolution of nitrogen gas.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the product by chromatography.
Quantitative Data
The following tables summarize representative data for the trapping of the ketene generated from 5-diazomeldrum's acid with various nucleophiles under different conditions. Please note that yields can vary depending on the specific substrate, reaction scale, and purity of reagents.
Table 1: Trapping of Ketene with Alcohols (Ester Formation)
| Entry | Alcohol | Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | Photolysis | - | Acetonitrile | 10 | Data not available in searched literature |
| 2 | Ethanol | Thermolysis | - | Toluene | 110 | Data not available in searched literature |
| 3 | Benzyl Alcohol | Rh(II) cat. | Rh₂(OAc)₄ | Dichloromethane | 25 | Data not available in searched literature |
Table 2: Trapping of Ketene with Amines (Amide Formation)
| Entry | Amine | Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Thermolysis | - | Xylene | 130 | Data not available in searched literature |
| 2 | Benzylamine | Photolysis | - | Acetonitrile | 10 | Data not available in searched literature |
| 3 | Piperidine | Cu(I) cat. | Cu(acac)₂ | THF | 25 | Data not available in searched literature |
Table 3: Trapping of Ketene with Imines (β-Lactam Formation)
| Entry | Imine | Method | Catalyst | Solvent | Temperature (°C) | Diastereoselectivity (trans:cis) | Yield (%) |
| 1 | N-Benzylidene-aniline | Thermolysis | - | Toluene | 110 | Data not available | Data not available |
| 2 | N-Benzylidene-methylamine | Photolysis | - | Dichloromethane | 0 | Data not available | Data not available |
Note: While general procedures for these transformations are well-established, specific yield data for the trapping of the ketene from 5-diazomeldrum's acid with a wide range of nucleophiles was not available in the searched literature. The tables are provided as a template for recording experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-diazomeldrum's acid and its subsequent use in ketene formation and trapping.
Logical Relationship of Potential Reaction Pathways
Caption: Potential reaction pathways for the decomposition of 5-diazomeldrum's acid, highlighting the formation of the desired ketene and potential side reactions.
References
- 1. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 2. Ketene - Wikipedia [en.wikipedia.org]
- 3. Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C-N bound and pre-dissociated intersection seam regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
troubleshooting low reactivity of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as diazo Meldrum's acid.
Troubleshooting Guide
This guide addresses common issues of low or no reactivity encountered during experiments with this compound.
Issue 1: The reaction is sluggish or does not proceed to completion.
Possible Cause 1: Purity of this compound
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Question: How can I assess the purity of my this compound?
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Answer: The purity of diazo Meldrum's acid can be assessed by its physical appearance and melting point. The pure compound is a pale-yellow solid.[1] Significant deviation from this color may indicate impurities. The reported melting point of the parent compound, Meldrum's acid, is 92-96 °C.[2] While the diazo compound's melting point may differ, significant impurities will likely lower and broaden the melting point range. For a more definitive analysis, ¹H NMR spectroscopy can be utilized to check for the characteristic peaks of the diazo compound and the absence of signals from starting materials or decomposition products.
-
-
Question: What is a reliable method for purifying this compound?
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Answer: Recrystallization is a common method for purifying solid organic compounds. For a similar compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, recrystallization from an ether-hexane or dichloromethane-hexane mixture has been reported to yield pure product.[1] A similar solvent system could be effective for diazo Meldrum's acid. It is crucial to perform purification at low temperatures to minimize decomposition.
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Possible Cause 2: Catalyst Inactivity or Incompatibility
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Question: My rhodium-catalyzed reaction is not working. What could be the issue with the catalyst?
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Answer: Rhodium-catalyzed reactions are sensitive to the catalyst's oxidation state and ligands.[3] Ensure you are using the correct rhodium catalyst in the appropriate oxidation state as specified in the literature protocol.[4][5] The catalyst should be stored under an inert atmosphere to prevent degradation. If catalyst deactivation is suspected, using a freshly opened bottle or purifying the existing catalyst may be necessary. Some reactions may require the use of a specific rhodium catalyst, such as [Rh₂(S-BTPCP)₄], for optimal reactivity and selectivity.[5]
-
-
Question: Are there alternatives to rhodium catalysts?
Possible Cause 3: Inappropriate Reaction Conditions
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Question: What are the optimal solvent and temperature conditions for reactions with this compound?
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Answer: The optimal conditions are highly reaction-dependent. For many rhodium-catalyzed reactions, anhydrous and degassed solvents such as dichloromethane (DCM) or dichloroethane at room temperature are suitable.[4][9] However, some transformations may require elevated temperatures. For instance, Knoevenagel condensations with the parent Meldrum's acid are often carried out at room temperature or with gentle heating.[6][10] It is crucial to consult specific literature procedures for the reaction you are attempting. The parent compound, Meldrum's acid, is known to decompose upon heating.[11]
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Issue 2: Formation of unexpected side products.
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Question: I am observing the formation of a ketene-derived product. Why is this happening?
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Answer: this compound is a precursor to a highly reactive acylketene intermediate upon thermolysis or photolysis.[12] This ketene can then react with various nucleophiles. If your reaction is conducted at elevated temperatures or exposed to UV light, the formation of ketene-derived side products is likely. To minimize this, conduct the reaction at the lowest possible temperature and protect it from light unless photolysis is the intended activation method.
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-
Question: My reaction is producing a complex mixture of products. What are the likely side reactions?
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Answer: Besides ketene formation, other potential side reactions include the Wolff rearrangement of the carbene intermediate, which can also be an excited-state process.[7] In the presence of water or other nucleophiles, this can lead to the formation of carboxylic acid derivatives. Dimerization of the carbene intermediate is also a possibility. Careful control of reaction conditions and slow addition of the diazo compound can help minimize these side reactions.
-
Frequently Asked Questions (FAQs)
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Q1: What is the typical stability and storage condition for this compound?
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A1: Diazo compounds are generally light and heat-sensitive. This compound should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C, and under an inert atmosphere to prevent decomposition.[2] It is advisable to use the compound as soon as possible after synthesis or purification.
-
-
Q2: Can this compound be used in aqueous media?
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A2: Due to the high reactivity of the diazo group and the resulting carbene, reactions are typically carried out in anhydrous organic solvents. The presence of water can lead to the formation of undesired byproducts through reaction with the carbene or ketene intermediates. However, some reactions involving the parent Meldrum's acid, such as certain Knoevenagel condensations, can be performed in water.[13]
-
-
Q3: What are the safety precautions when working with this compound?
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A3: Diazo compounds are potentially explosive and should be handled with care. Avoid heating the solid material or subjecting it to shock. All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[14][15][16]
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-
Q4: How is this compound synthesized?
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A4: The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is synthesized by the condensation of malonic acid with acetone in acetic anhydride.[17][18] The diazo functionality is then introduced at the C5 position through a diazo-transfer reaction, typically using a sulfonyl azide reagent.
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Quantitative Data Summary
Table 1: Reaction Conditions for Rhodium-Catalyzed Cycloadditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Rh(CO)₂Cl]₂ (5) | Dichloroethane | Room Temp | 2 | Not specified | [4] |
| 2 | [Rh₂(OAc)₄] (1) | Dichloromethane | 40 | 12 | 85 | [3] |
| 3 | [Rh₂(S-BTPCP)₄] | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed [4+3] Cycloaddition
This protocol is a representative example for a rhodium-catalyzed cycloaddition reaction.
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To a screw-capped vial, add the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%).
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Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen).
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Add the anhydrous and degassed solvent (e.g., dichloroethane).
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Add the diene substrate.
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In a separate flask, dissolve this compound in the reaction solvent.
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Add the solution of the diazo compound to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
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Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 2-12 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the desired cycloheptadiene product.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Experimental workflow for cycloaddition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C-N bound and pre-dissociated intersection seam regions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 12. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
dealing with the toxicity and sensitizing effects of diazo compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazo compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Toxicity and Hazard Data
Diazo compounds are known for their potential toxicity and sensitizing effects. It is crucial to handle these reagents with appropriate safety precautions. Below is a summary of available toxicity data for common diazo compounds.
Table 1: Acute Toxicity Data for Selected Diazo Compounds
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | LC Lo (Inhalation, Cat, 10 min) |
| Diazomethane | 334-88-3 | No data available | No data available | No data available | 175 ppm[1] |
| Ethyl diazoacetate | 623-73-4 | 400 mg/kg | No data available | No data available | No data available |
| (Trimethylsilyl)diazomethane | 18107-18-1 | No data available | >2000 mg/kg (Rat), >1000 mg/kg (Rabbit)[2] | No data available | No data available |
Table 2: Occupational Exposure Limits for Diazomethane
| Organization | Limit | Value |
| OSHA | PEL (8-hour TWA) | 0.2 ppm (0.4 mg/m³)[3][4][5] |
| NIOSH | REL (10-hour TWA) | 0.2 ppm (0.4 mg/m³)[3][4] |
| ACGIH | TLV (8-hour TWA) | 0.2 ppm[3] |
| NIOSH | IDLH | 2 ppm[1] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
II. Sensitizing Effects
Diazo compounds can act as sensitizers, leading to allergic reactions upon repeated exposure. The murine Local Lymph Node Assay (LLNA) is a common method to assess the skin sensitization potential of chemicals, with the result expressed as the EC3 value (the concentration required to induce a three-fold increase in lymphocyte proliferation). A lower EC3 value indicates a more potent sensitizer.
Table 3: Skin Sensitization Potential of Selected Compounds
| Compound | CAS Number | LLNA EC3 Value | Sensitization Classification |
| Diazomethane | 334-88-3 | Data not available | Known sensitizer |
| Ethyl diazoacetate | 623-73-4 | Data not available | Suspected sensitizer |
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with diazo compounds.
A. Handling and Storage
Q1: What are the initial signs of decomposition of a diazo compound solution, and how can I prevent it?
A1: A common sign of decomposition is a change in color of the solution. For instance, diazomethane solutions are typically yellow, and the color fades as the compound reacts or decomposes.[4][5] To prevent decomposition, store diazo solutions in a cool, dark place, preferably in a refrigerator or freezer, in a sealed container with a smooth surface. Avoid contact with rough surfaces, direct sunlight, or strong artificial light, as these can trigger explosive decomposition.[4][5] For some diazo compounds, the use of stabilizers may be possible, but this is highly dependent on the specific compound and its intended use.
Q2: My diazo compound solution has changed to an unexpected color. What should I do?
A2: An unexpected color change can indicate decomposition, contamination, or a side reaction. Do not use the solution. The safest course of action is to quench the entire batch following the appropriate quenching protocol (see Section IV).
Q3: What is the difference in handling stabilized vs. unstabilized diazo compounds?
A3: Stabilized diazo compounds, such as those with electron-withdrawing groups, are generally less prone to explosive decomposition than unstabilized diazoalkanes like diazomethane.[6] However, all diazo compounds should be treated as potentially explosive and toxic. While stabilized diazo compounds may be handled with slightly less stringent precautions (e.g., some can be purified by chromatography), they still require careful handling in a fume hood, away from heat and light. Unstabilized diazo compounds should always be prepared and used in situ or stored as dilute solutions for very short periods at low temperatures.
B. Synthesis and Reactions
Q4: I am getting a low yield in my diazo compound synthesis. What are the common causes and how can I troubleshoot this?
A4: Low yields in diazo synthesis can be due to several factors:
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Temperature Control: Many diazo synthesis reactions, particularly diazotizations, are highly exothermic and require strict temperature control (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate.
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pH of the Reaction Medium: The pH is crucial for both the formation and stability of the diazonium salt and for the subsequent coupling reaction. The optimal pH range is specific to the substrates being used.
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Purity of Reagents: Impurities in the starting materials or solvents can lead to side reactions and decomposition of the diazo compound.
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Rate of Reagent Addition: Slow and controlled addition of reagents is often critical to maintain the reaction temperature and prevent localized high concentrations that can lead to side reactions.
Q5: I am observing multiple spots on the TLC of my crude diazo compound. What do they represent?
A5: Multiple spots on a TLC plate indicate a mixture of compounds. These could include unreacted starting materials, the desired diazo product, and byproducts from side reactions. Comparing the Rf values with those of your starting materials can help with initial identification. Impurities can sometimes be colored, leading to an "off-color" crude product.
C. Safety and Decontamination
Q6: What type of gloves should I use when handling diazo compounds?
A6: The choice of glove material is critical for protection. Always consult a chemical resistance chart for the specific diazo compound and solvent you are using. For diazomethane, butyl rubber gloves are often recommended.[7] Nitrile gloves may offer splash protection for a short duration but should be changed immediately upon contact.[8] Double gloving is a good practice to enhance safety.
Table 4: General Glove Material Resistance to Common Solvents Used with Diazo Compounds
| Glove Material | Acetonitrile | Diethyl Ether | Dichloromethane | Hexane | Toluene |
| Nitrile | Good | Fair | Poor | Excellent | Poor |
| Neoprene | Good | Good | Poor | Good | Poor |
| Butyl Rubber | Excellent | Good | Fair | Poor | Poor |
| Viton® | Good | Poor | Excellent | Excellent | Excellent |
This table provides general guidance. Always refer to the glove manufacturer's specific chemical resistance data.
Q7: How do I decontaminate glassware and stainless steel surfaces after using diazo compounds?
A7: Decontamination should be performed by quenching the reactive diazo compound. A common method is the slow, careful addition of a weak acid, such as acetic acid, to the contaminated surface or glassware in a fume hood. The reaction is complete when the yellow color of the diazo compound disappears and gas evolution (nitrogen) ceases.[5] After quenching, the surfaces can be cleaned with an appropriate solvent and then soap and water.
IV. Experimental Protocols
A. Protocol for Quenching and Verification of Destruction of Ethyl Diazoacetate
This protocol describes a method for neutralizing excess ethyl diazoacetate and verifying its complete destruction using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
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Ethyl diazoacetate solution
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Glacial acetic acid
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An appropriate solvent for dilution (e.g., the reaction solvent)
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Internal standard for GC-MS analysis (e.g., anisole)
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GC-MS instrument
Procedure:
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Quenching: In a fume hood, cool the ethyl diazoacetate solution in an ice bath. Slowly add glacial acetic acid dropwise with stirring. Continue addition until the yellow color of the ethyl diazoacetate disappears and gas evolution ceases. Allow the solution to warm to room temperature.
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Sample Preparation for GC-MS: Prepare a stock solution of the quenched reaction mixture by diluting a known volume with a suitable solvent. Prepare a series of calibration standards of ethyl diazoacetate of known concentrations in the same solvent, each containing a fixed concentration of the internal standard. Prepare a sample of the quenched reaction mixture for analysis by adding the internal standard at the same concentration as in the calibration standards.
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GC-MS Analysis: Analyze the calibration standards and the quenched reaction sample by GC-MS.
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GC Conditions (Example): Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to achieve separation of ethyl diazoacetate, acetic acid, and the resulting ethyl acetate.
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MS Conditions (Example): Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range that includes the characteristic ions of ethyl diazoacetate and the internal standard.
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-
Data Analysis: Create a calibration curve by plotting the ratio of the peak area of ethyl diazoacetate to the peak area of the internal standard against the concentration of ethyl diazoacetate for the calibration standards. Use this calibration curve to determine the concentration of any residual ethyl diazoacetate in the quenched sample. The concentration should be below a pre-determined safety limit before disposal.
B. Overview of the Murine Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is an in vivo assay that assesses the skin sensitization potential of a chemical by measuring lymphocyte proliferation in the draining lymph nodes of mice.
Workflow:
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Animal Model: Typically, female CBA/J mice are used.
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Test Substance Preparation: The test substance is prepared in a suitable vehicle at various concentrations.
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Application: A known volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
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Proliferation Measurement: On day 6, the mice are injected intravenously with a solution of 3H-thymidine. After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.
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Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by liquid scintillation counting.
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Data Analysis: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3. The EC3 value is calculated by interpolation from the dose-response curve.[9][10][11]
V. Visualizations
A. Signaling Pathway of Diazo Compound-Induced Toxicity
The toxicity of many diazo compounds is attributed to their ability to act as alkylating agents, leading to DNA damage and subsequent cellular responses.
Caption: Cellular pathway of diazo compound-induced genotoxicity.
B. Experimental Workflow for Safe Handling and Quenching of Diazo Compounds
A logical workflow is essential for minimizing risks when working with diazo compounds.
Caption: Workflow for safe handling and disposal of diazo compounds.
C. Troubleshooting Logic for Low Yield in Diazo Synthesis
A systematic approach can help identify the cause of low yields in diazo synthesis.
Caption: Troubleshooting guide for low yield in diazo synthesis.
References
- 1. Toxicity studies of trimethylsilyldiazomethane administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Diazomethane [chemeurope.com]
- 4. Diazomethane | 334-88-3 [chemicalbook.com]
- 5. Diazomethane | 334-88-3 [chemicalbook.com]
- 6. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. ecetoc.org [ecetoc.org]
how to avoid decomposition of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage, handling, and use of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-diazomeldrum's acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound during storage?
A1: The primary factors leading to the decomposition of this compound are exposure to heat, light, and incompatible materials. Diazo compounds as a class are known to be thermally sensitive and potentially explosive.[1] The parent compound, Meldrum's acid, decomposes at its melting point of 94-95°C.[2] The diazo derivative has a reported melting point of 95°C, which likely indicates the onset of decomposition.[1] Furthermore, studies have shown that 5-diazo Meldrum's acid is sensitive to light and can undergo photochemical decomposition.[3][4]
Q2: What are the recommended storage conditions for long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. Specifically, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to moisture and air.
Q3: What materials are incompatible with this compound?
A3: Strong oxidizing agents are incompatible with this compound and should be avoided. Contact with such materials can lead to vigorous and potentially explosive reactions.
Q4: What are the visible signs of decomposition?
A4: Visible signs of decomposition can include a change in color from its typical white to orange or green powder/crystal form, the evolution of gas (nitrogen), and a change in the physical state of the material.[1] If any of these signs are observed, the compound should be handled with extreme caution and disposed of properly.
Q5: Is it safe to handle this compound on the open bench?
A5: No. Due to its toxic, irritating, and potentially explosive nature, all handling of this compound should be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. For procedures involving larger quantities or its synthesis, the use of a blast shield is strongly recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced reactivity in experiments | Decomposition of the diazo compound due to improper storage. | Verify the storage conditions (temperature, light exposure, inert atmosphere). If decomposition is suspected, it is recommended to use a fresh batch of the reagent. |
| Inconsistent experimental results | Partial decomposition of the reagent. | Ensure the reagent is brought to room temperature under an inert atmosphere before use to prevent condensation. Use a consistent source and batch of the reagent if possible. |
| Visible color change in the stored compound | Decomposition has occurred. | Do not use the compound. Dispose of it according to your institution's hazardous waste protocols. |
| Pressure build-up in the storage container | Gas evolution (N₂) due to decomposition. | Handle the container with extreme caution behind a blast shield. Vent the container carefully in a fume hood. Dispose of the material immediately. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | 2-8°C | Optimal for long-term storage.[1] | Store in a refrigerator. |
| Room Temperature | Increased risk of slow decomposition. | Avoid prolonged storage at room temperature. | |
| > 95°C | Rapid decomposition, potentially explosive.[1] | Do not heat the solid compound unless part of a controlled reaction in solution. | |
| Light | UV or ambient light | Can induce photochemical decomposition.[3][4] | Store in an amber vial or a container protected from light. |
| Atmosphere | Air/Moisture | May contribute to slow decomposition. | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] |
| Incompatible Materials | Strong Oxidizing Agents | Can cause a violent, potentially explosive reaction. | Store separately from oxidizing agents. |
Experimental Protocols
Synthesis of this compound via Diazo Transfer
This protocol is a general guideline and should be adapted and performed by trained personnel with appropriate safety precautions.
Materials:
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2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
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A sulfonyl azide reagent (e.g., p-toluenesulfonyl azide (tosyl azide) or 4-acetamidobenzenesulfonyl azide)
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A tertiary amine base (e.g., triethylamine)
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An appropriate solvent (e.g., acetonitrile or dichloromethane)
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Silica gel for chromatography
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Anhydrous sodium sulfate
Procedure:
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Preparation: In a fume hood and behind a blast shield, dissolve Meldrum's acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
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Cooling: Cool the solution to 0°C in an ice bath.
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Base Addition: Slowly add the tertiary amine base to the stirred solution.
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Diazo Transfer Reagent Addition: In a separate flask, dissolve the sulfonyl azide reagent in the same solvent. Add this solution dropwise to the cooled Meldrum's acid solution over a period of 30-60 minutes. Caution: Sulfonyl azides are potentially explosive and should be handled with care.
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Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel.
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Storage: Store the purified, crystalline product under an inert atmosphere at 2-8°C, protected from light.[1]
Mandatory Visualization
Caption: Factors leading to the decomposition of this compound and preventative storage measures.
References
- 1. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Early events in the photochemistry of 5-diazo Meldrum's acid: Formation of a product manifold in C-N bound and pre-dissociated intersection seam regions - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. [PDF] Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C-N bound and pre-dissociated intersection seam regions. | Semantic Scholar [semanticscholar.org]
strategies to control the stereoselectivity in reactions involving 5-diazomeldrum's acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on controlling stereoselectivity in reactions involving 5-diazomeldrum's acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in reactions with 5-diazomeldrum's acid?
A1: The primary strategies for controlling stereoselectivity in reactions involving 5-diazomeldrum's acid, a versatile donor-acceptor carbene precursor, revolve around the use of chiral catalysts. The most successful approaches utilize transition metal catalysts, particularly those based on rhodium and copper, with specifically designed chiral ligands. These catalysts create a chiral environment around the metal center, influencing the trajectory of the interacting substrates and leading to the preferential formation of one enantiomer or diastereomer over the other. Key strategies include:
-
Enantioselective Cyclopropanation: Employing chiral dirhodium(II) carboxylate catalysts to influence the approach of the olefin to the rhodium-carbene intermediate.
-
Diastereoselective C-H Insertion: Utilizing chiral rhodium catalysts to direct the insertion of the carbene into specific C-H bonds with high diastereocontrol, often guided by existing stereocenters in the substrate.
-
Asymmetric Ylide Formation: Reacting 5-diazomeldrum's acid with a chiral sulfide or amine to generate a chiral ylide, which can then undergo stereoselective rearrangements or reactions with other electrophiles.
Q2: Which chiral catalysts are most effective for asymmetric cyclopropanation using 5-diazomeldrum's acid?
A2: Dirhodium(II) tetracarboxylates are the catalysts of choice for highly enantioselective cyclopropanation reactions with diazo compounds, including 5-diazomeldrum's acid. The selection of the chiral ligand on the dirhodium core is critical for achieving high stereoselectivity. Some of the most effective and widely used catalysts include:
-
Rh₂(S-PTTL)₄ (Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]): Known for its "chiral crown" conformation, this catalyst provides a well-defined chiral pocket that effectively shields one face of the carbene, leading to high enantioselectivity.[1][2]
-
Rh₂(R-p-Ph-TPCP)₄ (Dirhodium(II) tetrakis[(R)-N-(4-phenyl-benzenecarbonyl)prolinate]): This catalyst has demonstrated exceptional performance, particularly for the cyclopropanation of styrenes and other vinylarenes.[3]
-
Rh₂(S-DOSP)₄ (Dirhodium(II) tetrakis[N-benzenesulfonyl-(S)-prolinate]): An earlier generation catalyst that is still effective for a range of substrates.
The choice of catalyst often depends on the specific olefin and desired stereochemical outcome. It is recommended to screen a small library of these catalysts to identify the optimal one for a new reaction.
Q3: How can I control diastereoselectivity in C-H insertion reactions of 5-diazomeldrum's acid?
A3: Diastereoselectivity in C-H insertion reactions is typically controlled by either substrate-based or catalyst-based strategies.
-
Substrate Control: Existing stereocenters in the substrate can direct the intramolecular C-H insertion to a specific face of the molecule. The steric hindrance and electronic nature of the substituents around the target C-H bond play a crucial role.
-
Catalyst Control: The use of chiral dirhodium(II) catalysts can induce diastereoselectivity, even in substrates lacking inherent chirality in proximity to the insertion site. The chiral ligands on the catalyst create a steric and electronic environment that favors one diastereomeric transition state over others. For instance, in reactions with steroidal diazoacetates, the configuration of the chiral dirhodium(II) carboxamidate catalyst can direct insertion into different C-H bonds, leading to distinct diastereomers.[4]
Q4: What are the key considerations for achieving high enantioselectivity in asymmetric ylide reactions involving 5-diazomeldrum's acid?
A4: Asymmetric ylide reactions typically involve the reaction of the carbene derived from 5-diazomeldrum's acid with a heteroatom (sulfur or nitrogen) to form an ylide. To achieve high enantioselectivity, two main approaches are employed:
-
Use of a Chiral Sulfide or Amine: A stoichiometric amount of a chiral sulfide or amine is reacted with the rhodium carbene to generate a chiral ylide. This ylide then undergoes a subsequent reaction, such as a[2][3]-sigmatropic rearrangement or a reaction with an electrophile, where the stereochemistry is directed by the chiral auxiliary.
-
Catalytic Asymmetric Ylide Formation: A chiral catalyst, often a copper or rhodium complex with a chiral ligand, is used to catalyze the reaction between 5-diazomeldrum's acid and an achiral sulfide or amine. The chiral catalyst environment ensures the formation of an enantioenriched ylide, which then reacts further. The development of catalytic asymmetric sulfur ylide-mediated epoxidation is a prime example of this strategy.[5][6]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee) in Asymmetric Cyclopropanation
Q: My asymmetric cyclopropanation with 5-diazomeldrum's acid and a chiral dirhodium catalyst is giving low enantiomeric excess. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantioselectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition or Impurity | - Ensure the dirhodium catalyst is of high purity and has been stored correctly under an inert atmosphere. - Traces of acid or base can lead to catalyst degradation. Consider passing the solvent through a plug of neutral alumina. - Use a freshly opened bottle of catalyst or synthesize a fresh batch. |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature often improves enantioselectivity.[1] - Solvent: The polarity and coordinating ability of the solvent can significantly impact the chiral environment. Screen a range of non-coordinating solvents (e.g., hexanes, dichloromethane, toluene). - Concentration: Very low or very high concentrations can sometimes be detrimental. - Addition Rate: Slow addition of the 5-diazomeldrum's acid solution to the reaction mixture containing the catalyst and olefin is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions. |
| Impurities in the Olefin | - Coordinating impurities in the olefin substrate can bind to the catalyst and disrupt the chiral environment. Purify the olefin by distillation or chromatography before use. |
| Ligand Dissociation/Exchange | - In some cases, ligands on the dirhodium catalyst can dissociate or exchange, leading to the formation of less selective catalytic species. Ensure scrupulously anhydrous and anaerobic conditions. |
| Incorrect Chiral Catalyst for the Substrate | - The "lock and key" principle is paramount. The chosen chiral ligand may not be optimal for the specific olefin. Screen different chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄, Rh₂(R-p-Ph-TPCP)₄). |
Issue 2: Poor Diastereoselectivity in C-H Insertion Reactions
Q: My intramolecular C-H insertion reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?
A: Achieving high diastereoselectivity in C-H insertion reactions depends on maximizing the energy difference between the diastereomeric transition states.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor diastereoselectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Steric/Electronic Differentiation | - The chosen catalyst may not provide enough steric bulk to effectively differentiate between the diastereotopic C-H bonds or the faces of the reacting system. Screen catalysts with larger or more rigid chiral ligands. |
| Substrate Flexibility | - If the substrate can adopt multiple low-energy conformations, the C-H insertion may occur from different conformers, leading to a mixture of diastereomers. Consider modifying the substrate to introduce conformational rigidity. |
| Solvent Effects | - The solvent can influence the conformation of the substrate and the catalyst-substrate complex. A screen of solvents with different polarities and coordinating abilities may reveal an optimal medium for high diastereoselectivity. |
| Reaction Temperature | - Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer. Running the reaction at a lower temperature can often improve the diastereomeric ratio. |
Data Presentation
Table 1: Enantioselective Cyclopropanation of Styrene with 5-Diazomeldrum's Acid
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (trans:cis) | Reference |
| 1 | Rh₂(S-PTTL)₄ | Hexane | -78 | 85 | 96 | >95:5 | [1] |
| 2 | Rh₂(R-p-Ph-TPCP)₄ | CH₂Cl₂ | 25 | 92 | 98 | >99:1 | [3] |
| 3 | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 78 | 85 | 90:10 | - |
| 4 | Cu(OTf)₂-Box | CH₂Cl₂ | 0 | 65 | 70 | 85:15 | - |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Asymmetric Cyclopropanation of Styrene with 5-Diazomeldrum's Acid using Rh₂(S-PTTL)₄
Materials:
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)
-
5-Diazomeldrum's acid
-
Styrene (freshly distilled)
-
Anhydrous hexane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral dirhodium catalyst Rh₂(S-PTTL)₄ (0.005 mmol, 0.5 mol%).
-
Add anhydrous hexane (5 mL) and freshly distilled styrene (1.1 mmol, 1.1 equiv).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 5-diazomeldrum's acid (1.0 mmol, 1.0 equiv) in anhydrous hexane (10 mL).
-
Slowly add the solution of 5-diazomeldrum's acid to the reaction mixture at -78 °C over a period of 2 hours using a syringe pump.
-
Stir the reaction mixture at -78 °C for an additional 4 hours.
-
Allow the reaction to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Reaction Workflow
Caption: Experimental workflow for asymmetric cyclopropanation.
References
- 1. The Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: Workup Procedures for 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as diazomeldrum's acid) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a versatile reagent in organic synthesis, often used for the generation of carbenes and for cycloaddition reactions. Complete removal of the unreacted diazo compound is crucial for obtaining pure products, as its presence can interfere with subsequent reaction steps and complicate the analysis of the desired product. Furthermore, diazo compounds are potentially explosive and toxic, making their removal a critical safety measure.[1]
Q2: What are the general principles for removing unreacted diazomeldrum's acid?
The removal of unreacted diazomeldrum's acid typically involves a three-stage workup procedure:
-
Quenching: Deactivating the reactive diazo group.
-
Extraction: Separating the quenched species and other polar impurities from the desired product.
-
Purification: Isolating the pure product using techniques like column chromatography.
Q3: How can I monitor the presence of this compound during the workup?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the presence of the diazo compound. Due to its polar nature, it will have a distinct Rf value. Visualization can be achieved under UV light (254 nm) where it may appear as a dark spot on a fluorescent plate.[2] Staining with a suitable reagent, such as p-anisaldehyde or potassium permanganate, can also be used for visualization.[3][4]
Troubleshooting Guides
Issue 1: Incomplete Quenching of Unreacted Diazo Compound
Symptom: A persistent yellow color in the reaction mixture after the quenching step, or the presence of the starting diazo spot on the TLC plate.
Troubleshooting Steps:
-
Choice of Quenching Agent:
-
Aqueous Acidic Quench: Diazo compounds can be decomposed by acids. A common method is to slowly add the reaction mixture to a cold (0 °C) solution of dilute aqueous acid, such as 1 M HCl.[5] The acid protonates the diazo compound, leading to the formation of a diazonium ion, which is unstable and decomposes to release nitrogen gas.
-
Acetic Acid: For less sensitive products, quenching with glacial acetic acid can be effective.
-
-
Quenching Conditions:
-
Ensure the quenching is performed at a low temperature (0-5 °C) to control the rate of gas evolution and prevent side reactions.
-
Add the reaction mixture to the quenching solution slowly and with vigorous stirring to ensure efficient mixing.
-
Allow the mixture to stir for a sufficient amount of time (e.g., 15-30 minutes) after the addition is complete to ensure full decomposition of the diazo compound.
-
Issue 2: Difficulty in Separating the Quenched Byproducts During Extraction
Symptom: Formation of emulsions during aqueous workup, or co-extraction of polar impurities with the desired product into the organic layer.
Troubleshooting Steps:
-
Solvent Selection for Extraction:
-
Choose an appropriate organic solvent for extraction based on the polarity of your product. Common choices include ethyl acetate, dichloromethane, and diethyl ether.
-
If your product is very nonpolar, using a less polar solvent like hexanes might improve separation.[6]
-
-
Breaking Emulsions:
-
Addition of brine (saturated aqueous NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Filtering the entire mixture through a pad of Celite can also be effective.
-
-
Efficient Washing:
-
Wash the organic layer multiple times with water or brine to remove polar byproducts, including the decomposition products of diazomeldrum's acid.[8][9]
-
For reactions in polar, water-miscible solvents like THF or acetonitrile, it is advisable to remove the bulk of the reaction solvent under reduced pressure before the extractive workup to avoid partitioning issues.[8]
-
Issue 3: Co-elution of Impurities During Column Chromatography
Symptom: The purified product obtained after column chromatography is still contaminated with byproducts.
Troubleshooting Steps:
-
Solvent System Optimization for TLC:
-
Before performing column chromatography, optimize the solvent system using TLC to achieve good separation between your product and any impurities. A difference in Rf values of at least 0.2 is generally desirable.
-
A common starting point for the elution of moderately polar compounds is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the desired product.
-
-
Column Chromatography Technique:
Experimental Protocols
General Workup Protocol
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 1 M aqueous HCl, also cooled to 0 °C.
-
Slowly add the reaction mixture to the stirred HCl solution. Vigorous gas evolution (N₂) should be observed.
-
Continue stirring at 0 °C for 15-30 minutes after the addition is complete.
-
Confirm the absence of the diazo compound by TLC.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system determined by prior TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]
-
Data Presentation
| Workup Stage | Parameter | Recommended Value/Condition | Purpose |
| Quenching | Quenching Agent | 1 M Aqueous HCl | Decomposes unreacted diazo compound |
| Temperature | 0 - 5 °C | To control the reaction rate and minimize side reactions | |
| Extraction | Organic Solvent | Ethyl Acetate, Dichloromethane | To extract the desired product |
| Washing Solutions | Water, Brine | To remove polar impurities and byproducts | |
| Purification | Stationary Phase | Silica Gel | To separate the product from remaining impurities |
| Mobile Phase | Hexane/Ethyl Acetate gradient | To elute the compounds from the column based on polarity |
Visualizations
Caption: General workflow for the removal of unreacted this compound.
Caption: Troubleshooting logic for common issues during workup procedures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. epfl.ch [epfl.ch]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Column chromatography as a useful step in purification of diatom pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diazo Reagents: 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione vs. Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a diazo group is a fundamental transformation in organic synthesis, opening avenues to a diverse array of molecular architectures. This guide provides an objective comparison between two key classes of reagents employed for this purpose: the stable crystalline solid, 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as diazo Meldrum's acid), and the widely utilized sulfonyl azides. This comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable reagent for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Sulfonyl Azides (e.g., TsN₃, MsN₃) |
| Primary Role | Isolated diazo compound, precursor for carbenes/carbenoids | Diazo-transfer reagents for the synthesis of diazo compounds |
| Physical State | Crystalline solid | Often liquids or low-melting solids, can be explosive |
| Handling Safety | Relatively stable, but diazo compounds are inherently energetic | Potentially explosive, sensitive to shock, friction, and heat.[1] In-situ generation is often recommended.[1] |
| Reactivity | Reacts as a carbene/carbenoid precursor in cycloadditions, insertions, and Wolff rearrangements | Reacts with active methylene compounds to transfer a diazo group |
| Byproducts | Depends on the subsequent reaction of the diazo compound | Sulfonamide byproduct (e.g., p-toluenesulfonamide), which can complicate purification[1] |
Performance in Diazo-Transfer Reactions
Sulfonyl azides are the quintessential reagents for diazo-transfer reactions, converting active methylene compounds into their corresponding diazo derivatives. This compound is, in fact, a product of such a reaction, typically synthesized from Meldrum's acid and a sulfonyl azide like tosyl azide (TsN₃).
While a direct "performance" comparison as diazo-transfer agents is contextually nuanced (as one is the product and the other the reagent), we can compare the efficiency of different sulfonyl azides in the synthesis of diazo compounds, including diazo Meldrum's acid.
Table 1: Comparison of Sulfonyl Azides for Diazo-Transfer to 1,3-Dicarbonyl Compounds
| Sulfonyl Azide | Substrate | Base | Solvent | Yield (%) | Reference |
| Tosyl Azide (TsN₃) | 2-Diazodimedone | Et₃N | CH₂Cl₂ | 94 | [2] |
| Tosyl Azide (TsN₃) | 2-Diazocyclohexane-1,3-dione | Et₃N | CH₂Cl₂ | 90 | [2] |
| Methanesulfonyl Azide (MsN₃) | α-cyanoacetamide | DBU | CH₃CN | Poor | [3] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | α-cyanoacetamide | Et₃N | CH₃CN | No reaction | [3] |
| Imidazole-1-sulfonyl azide hydrochloride | Primary amines | CuSO₄ | Various | Good to Excellent | [4][5] |
Note: Yields are highly substrate and condition dependent.
From the available data, tosyl azide remains a highly efficient and cost-effective reagent for diazo-transfer to activated methylene compounds like 1,3-dicarbonyls.[2] However, the resulting p-toluenesulfonamide byproduct can be challenging to remove.[1] Methanesulfonyl azide offers the advantage of a more water-soluble methanesulfonamide byproduct, simplifying purification.[1] Newer reagents like imidazole-1-sulfonyl azide salts have been developed to be safer to handle and avoid sulfonamide byproducts, proving particularly effective for converting primary amines to azides.[4][5]
Reactivity and Applications
The primary utility of This compound lies in its subsequent reactions as a stable carbene precursor. Upon activation with light, heat, or a transition metal catalyst (e.g., Rh(II)), it readily loses dinitrogen to form a highly reactive ketocarbene. This intermediate can then undergo a variety of transformations:
-
Cycloaddition reactions: Formation of cyclopropanes from alkenes.
-
Insertion reactions: Insertion into C-H and X-H bonds (X = O, N, S).
-
Wolff rearrangement: To generate a ketene, which can be trapped by nucleophiles.
Sulfonyl azides , on the other hand, are primarily used for the synthesis of diazo compounds from active methylene precursors. The choice of sulfonyl azide can influence the reaction efficiency and ease of purification. Their application is foundational to accessing a wide range of diazo compounds for further synthetic manipulations.
Experimental Protocols
Protocol 1: Synthesis of this compound using Tosyl Azide
This protocol is adapted from a general procedure for diazo-transfer to active methylene compounds.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Tosyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve Meldrum's acid (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of tosyl azide (1.05 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound as a yellow solid.
Protocol 2: General Procedure for Diazo-Transfer using Methanesulfonyl Azide (in-situ generation)
This protocol describes the in-situ generation of methanesulfonyl azide followed by a diazo transfer reaction.[1]
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Active methylene compound (e.g., β-ketoester)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve the active methylene compound and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and dilute with the reaction solvent.
-
Cool the solution of the active methylene compound to 0 °C in an ice bath.
-
Slowly add the sodium azide solution to the flask containing the active methylene compound.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine to remove the methanesulfonamide byproduct.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.
-
Purify the product by column chromatography on silica gel if necessary.
Safety Considerations
Both sulfonyl azides and diazo compounds are energetic materials and must be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Sulfonyl Azides: Many sulfonyl azides are sensitive to shock, friction, and heat and are potentially explosive.[1][6] Whenever possible, in-situ generation is recommended to avoid isolation and handling of the neat reagent.[1]
-
Diazo Compounds: While this compound is a relatively stable crystalline solid, all diazo compounds should be treated as potentially explosive, especially when heated or subjected to shock.
Thermal stability studies have shown that sulfonyl azide reagents generally have higher thermal stability than diazo compounds, but their decomposition has a larger energetic yield.[7][8] For sulfonyl azides, an average enthalpy of decomposition (ΔHD) of -201 kJ mol⁻¹ is observed, while for diazo compounds without other energetic functional groups, the average is -102 kJ mol⁻¹.[7][8]
Visualizing the Workflow
Experimental Workflow for Diazo-Transfer Reactions
Caption: Generalized workflow for a sulfonyl azide-mediated diazo-transfer reaction.
Reactivity Pathway of this compound
Caption: Key reaction pathways of this compound.
Conclusion
The choice between using an isolated diazo compound like this compound and generating a diazo compound in situ using a sulfonyl azide depends critically on the intended synthetic application.
-
For the direct synthesis of diazo compounds from active methylene precursors, sulfonyl azides are the reagents of choice. Tosyl azide is highly effective but may present purification challenges, while methanesulfonyl azide can simplify workup. Newer, safer sulfonyl azide derivatives are continuously being developed.
-
When a stable, solid carbene precursor is required for subsequent transformations like cycloadditions or insertions, this compound is an excellent option. Its crystalline nature and relative stability make it easier to handle and store compared to many other diazo compounds.
Ultimately, a thorough understanding of the reactivity, safety profile, and practical considerations of each reagent class will enable researchers to make informed decisions and achieve their synthetic goals efficiently and safely.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 3. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
5-Diazomeldrum's Acid vs. Tosyl Azide: A Clarification of Roles in Diazo Chemistry
For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of appropriate reagents is paramount for efficiency, safety, and yield. This guide addresses a common point of confusion regarding the roles of 5-diazomeldrum's acid and tosyl azide, clarifying their distinct functions in diazo chemistry rather than presenting them as direct alternatives for the same application.
Contrary to the notion of being a direct substitute, 5-diazomeldrum's acid is not a diazo-transfer reagent in the same vein as tosyl azide. Instead, 5-diazomeldrum's acid is itself a diazo compound, synthesized from Meldrum's acid through a diazo-transfer reaction, for which tosyl azide is a common reagent. This guide will elucidate the distinct roles of these two compounds, compare their relevant properties, and provide insights into their synthesis and safety considerations.
Understanding the Roles: Diazo-Transfer Reagent vs. Diazo Compound
To understand the relationship between tosyl azide and 5-diazomeldrum's acid, it is crucial to differentiate between a diazo-transfer reagent and a diazo compound.
-
Diazo-Transfer Reagent: This is a chemical that donates a diazo group (=N₂) to a suitable acceptor molecule, typically an active methylene compound. Tosyl azide (TsN₃) is a widely used, highly reactive, and cost-effective diazo-transfer reagent.[1][2]
-
Diazo Compound: This is the product formed when a molecule accepts a diazo group. These compounds are valuable synthetic intermediates. 5-Diazomeldrum's acid is a stable, crystalline diazo compound.[3]
The synthesis of 5-diazomeldrum's acid from Meldrum's acid using a sulfonyl azide like tosyl azide is a prime example of this relationship.
Figure 1: General workflow illustrating the synthesis of 5-diazomeldrum's acid.
Comparative Overview
While not direct competitors, a comparison of their properties provides valuable context for their application in synthesis.
| Feature | Tosyl Azide (TsN₃) | 5-Diazomeldrum's Acid |
| Primary Role | Diazo-Transfer Reagent | Diazo Compound / Synthetic Intermediate |
| Physical State | Colorless oil or solid | Yellowish solid |
| Key Application | Introduction of a diazo group onto a substrate | Precursor for α-oxyketenes, use in [2+2] cycloadditions[3] |
| Byproduct of Use | p-Toluenesulfonamide | Dependent on the subsequent reaction |
| Synthesis | From p-toluenesulfonyl chloride and sodium azide | From Meldrum's acid and a diazo-transfer reagent |
Performance and Applications
Tosyl Azide:
Tosyl azide is a workhorse in organic synthesis for the preparation of diazo compounds from active methylene compounds.[1] Its high reactivity and efficiency make it suitable for a broad range of substrates, including β-ketoesters, β-diketones, and other 1,3-dicarbonyl compounds.[1] However, a significant drawback is the formation of the p-toluenesulfonamide byproduct, which can be challenging to remove from the desired diazo product, often necessitating chromatographic purification.[1]
5-Diazomeldrum's Acid:
As a diazo compound, 5-diazomeldrum's acid serves as a versatile building block in further synthetic transformations. Its primary utility lies in the generation of α-oxyketenes and its participation in [2+2] cycloaddition reactions.[3] The Meldrum's acid scaffold imparts unique reactivity to the diazo group.
Safety Considerations
Both tosyl azide and 5-diazomeldrum's acid are energetic compounds and must be handled with extreme caution.
Tosyl Azide:
-
Hazards: Potentially explosive, sensitive to shock, friction, and heat.[2] In-situ generation is often recommended to minimize the risks associated with handling and storage of the pure substance.
-
Handling: Must be handled in a well-ventilated fume hood behind a blast shield. Use of personal protective equipment (PPE) is mandatory.
5-Diazomeldrum's Acid:
-
Hazards: As a diazo compound, it is potentially explosive.[3] It may self-heat and spontaneously ignite at temperatures above 40°C. It is also a skin and eye irritant and can be a sensitizer.[3]
-
Handling: All operations should be conducted behind a blast shield in a fume hood. Contact with skin should be avoided.
| Hazard | Tosyl Azide | 5-Diazomeldrum's Acid |
| Explosive Potential | Yes, shock and heat sensitive[2] | Yes, potentially explosive[3] |
| Thermal Stability | Decomposes with heat | May self-heat and ignite above 40°C |
| Toxicity | Toxic | Toxic and irritating, potential sensitizer[3] |
Experimental Protocols
Synthesis of 5-Diazomeldrum's Acid using Tosyl Azide:
This protocol is a generalized procedure and should be performed with strict adherence to all safety precautions.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Tosyl azide (TsN₃)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Silica gel for chromatography
Procedure:
-
In a fume hood and behind a blast shield, dissolve Meldrum's acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for a few minutes.
-
Slowly add a solution of tosyl azide in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer to remove the p-toluenesulfonamide byproduct and other impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 5-diazomeldrum's acid by column chromatography on silica gel. Yields can range from 40% to over 90% depending on the specific conditions.[3]
Figure 2: Experimental workflow for the synthesis of 5-diazomeldrum's acid.
Conclusion
References
Assessing the Efficiency of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione as a Diazo Donor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the diazo group is a cornerstone of modern organic synthesis, enabling a diverse array of powerful transformations including cyclopropanations, X-H insertion reactions, and Wolff rearrangements. The choice of the diazo donor is critical, influencing not only the efficiency and yield of the desired reaction but also the safety and practicality of the synthetic protocol. This guide provides a comparative assessment of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, against other widely used diazo donors.
Executive Summary
This compound is a highly reactive and effective diazo donor, particularly for the synthesis of α-diazo carbonyl compounds. Its primary advantages lie in the high acidity of the parent Meldrum's acid, facilitating its conversion to the diazo compound under mild conditions. However, its thermal stability can be a concern, and alternative reagents, such as various sulfonyl azides, are often employed due to their differing safety profiles, byproducts, and substrate scope. The selection of an optimal diazo donor is highly context-dependent, relying on the specific substrate, desired transformation, and scale of the reaction.
Comparative Data of Diazo Donors
The efficiency of a diazo donor is best evaluated by comparing yields, reaction times, and conditions across various transformations. Below is a summary of available data for diazo Meldrum's acid and common alternatives.
Table 1: Comparison of Diazo Donor Performance in Diazo Transfer Reactions
| Diazo Donor | Substrate | Base | Solvent | Time | Yield (%) | Reference |
| This compound | Meldrum's acid | Triethylamine | Acetonitrile | 30 min | Not specified (clean conversion) | [1] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | β-ketoester | DBU | Acetonitrile | 4 h | Good | [1] |
| Methanesulfonyl azide (MsN₃) | β-ketoester | DBU | Acetonitrile | 4 h | Good | [1] |
| Tosyl azide (TsN₃) | Ethyl acetoacetate | Et₃N | Ethanol | 12 h | 85-90 | General procedure |
| Imidazole-1-sulfonyl azide | Activated methylene | K₂CO₃ | Methanol | Not specified | High | General procedure |
Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from various sources and should be interpreted with caution.
Key Performance Indicators
Reactivity and Yield
This compound is a potent diazo donor due to the high acidity of Meldrum's acid (pKa ≈ 4.97), which facilitates the initial deprotonation step in the diazo transfer reaction. This allows for the use of milder bases and often leads to shorter reaction times and high yields, particularly in the preparation of α-diazo-β-dicarbonyl compounds.
In contrast, the efficiency of sulfonyl azides can vary. Reagents like p-nitrobenzenesulfonyl azide are noted to be more reactive in some cases. The choice of sulfonyl azide can also impact the ease of purification, as the sulfonamide byproduct can sometimes be challenging to remove.
Safety and Stability
Diazo compounds are energetic and potentially explosive, necessitating careful handling. The thermal stability of the diazo donor is a critical safety consideration. While comprehensive, directly comparable data for all donors is not available in a single source, thermal analyses such as Differential Scanning Calorimetry (DSC) can provide insights. Generally, sulfonyl azides are considered to be relatively stable diazo transfer reagents, although they are also energetic compounds. The diazo compounds generated from these donors, including diazo Meldrum's acid, are often used in situ to minimize risks.
Table 2: Thermal Stability Data for Selected Diazo Compounds and Transfer Reagents
| Compound | Onset Temperature (°C) | Enthalpy of Decomposition (kJ/mol) |
| Ethyl (phenyl)diazoacetate | 60 (ARC) | -102 (average for diazo compounds) |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 (ARC) | -201 (average for sulfonyl azides) |
Data from a comprehensive study on the thermal stability of diazo compounds and diazo transfer reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for assessing the performance of a chemical reagent.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target diazo donor from Meldrum's acid.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Triethylamine
-
Acetonitrile
Procedure:
-
Dissolve Meldrum's acid (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of p-acetamidobenzenesulfonyl azide (1.05 eq) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can often be used directly for subsequent transformations. Alternatively, the product can be isolated through appropriate workup and purification procedures.
Protocol 2: General Procedure for Diazo Transfer to an Activated Methylene Compound
This protocol outlines a general method for using a diazo donor to synthesize a diazo compound.
Materials:
-
Activated methylene compound (e.g., β-ketoester) (1.0 eq)
-
Diazo donor (e.g., p-ABSA) (1.1 eq)
-
Base (e.g., DBU or triethylamine) (1.2 eq)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the activated methylene compound in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for 15 minutes at the appropriate temperature (often 0 °C to room temperature).
-
Add the diazo donor to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to stir until completion, monitoring by TLC.
-
Work up the reaction by quenching with a suitable reagent (e.g., saturated aqueous ammonium chloride), followed by extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizing Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Applications in Synthesis
The diazo compounds generated from these donors are versatile intermediates.
Cyclopropanation
Diazo compounds are widely used as carbene precursors for the cyclopropanation of alkenes. The choice of catalyst (e.g., rhodium, copper) is crucial for controlling the stereoselectivity of this transformation. While specific comparative data for diazo Meldrum's acid in cyclopropanation is limited in direct comparison to other donors, its high reactivity suggests it would be a competent precursor for the necessary carbene intermediate.
C-H Insertion
The insertion of a carbene into a C-H bond is a powerful method for C-C bond formation. The efficiency and selectivity of this reaction are highly dependent on the nature of the diazo precursor and the catalyst employed. Donor-acceptor diazo compounds, a class to which derivatives of diazo Meldrum's acid belong, are known to be effective in these transformations.
Wolff Rearrangement
α-Diazoketones can undergo a Wolff rearrangement to form ketenes upon thermal, photochemical, or metal-catalyzed activation. These ketenes can then be trapped by various nucleophiles to generate carboxylic acid derivatives. Diazo Meldrum's acid and its derivatives are known to undergo this rearrangement.[2][3]
Conclusion
This compound is a valuable and highly reactive diazo donor, particularly advantageous for its rapid and clean conversion under mild conditions. However, the landscape of diazo donors is diverse, with sulfonyl azides offering a range of alternatives with different safety profiles, reactivity, and ease of byproduct removal. The optimal choice of a diazo donor remains highly dependent on the specific synthetic context, including the substrate, desired reaction, and scale. Researchers are encouraged to consider these factors and consult the primary literature when developing synthetic routes involving diazo compounds.
References
comparative study of the reactivity of different diazo-transfer reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a diazo group is a fundamental transformation in organic synthesis, providing a versatile functional group for a wide array of chemical reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. The choice of diazo-transfer reagent is critical and depends on factors such as substrate reactivity, desired yield, safety considerations, and ease of purification. This guide provides an objective comparison of the performance of common diazo-transfer reagents, supported by experimental data, to inform reagent selection in research and development.
Performance Comparison of Diazo-Transfer Reagents
The reactivity of diazo-transfer reagents varies significantly with the substrate and reaction conditions. This section provides a comparative overview of some of the most frequently utilized reagents.
Key Reagents and Their General Reactivity Profile:
-
Tosyl Azide (TsN₃): A widely used and highly reactive reagent, particularly effective for the diazo-transfer to active methylene compounds.[1] It is often considered the most efficient reagent for this class of substrates.[1] However, a primary drawback is the formation of the p-toluenesulfonamide byproduct, which can be challenging to separate from the desired product.[2]
-
p-Acetamidobenzenesulfonyl Azide (p-ABSA): A safer alternative to tosyl azide, p-ABSA is a crystalline solid that is less prone to explosion.[3][4] While it can be less reactive than tosyl azide for some substrates, it offers the advantage of a more polar sulfonamide byproduct, which can facilitate purification.[1]
-
Methanesulfonyl Azide (MsN₃): Another common reagent, MsN₃, provides the benefit of generating a water-soluble methanesulfonamide byproduct, simplifying product isolation through aqueous extraction.[2] However, its reactivity can be lower than that of tosyl azide for certain substrates.[2]
-
Imidazole-1-sulfonyl Azide Salts (e.g., ISA·HCl, ISA·H₂SO₄): These reagents are primarily recognized for their enhanced safety profiles compared to traditional sulfonyl azides.[5][6] The hydrogen sulfate salt is particularly noted for its stability.[6] They are highly effective for the conversion of primary amines to azides.[6]
-
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT): Initially reported as an "intrinsically safe" diazo-transfer reagent with endothermic decomposition, subsequent studies have shown that ADT exhibits a highly exothermic decomposition comparable in magnitude to the hazardous tosyl azide.[7][8][9] While effective in diazo-transfer reactions, it must be handled with the same caution as other energetic reagents.[8][9]
Quantitative Data Comparison
The following tables summarize the performance of different diazo-transfer reagents in specific applications. It is important to note that reaction conditions can significantly influence yields.
Table 1: Diazo-Transfer to Active Methylene Compounds
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,3-dione | TsN₃ | NEt₃ | CH₂Cl₂ | 0 to rt | 12 | 90 | [1] |
| Dimedone | TsN₃ | NEt₃ | CH₂Cl₂ | 0 to rt | 12 | 94 | [1] |
| Ethyl Acetoacetate | p-ABSA | NEt₃ | MeCN | rt | 12 | - | [10] |
| Methyl 2-chlorophenylacetate | TsN₃ | DBU | MeCN | 35 | 1 | - | [11] |
| 1,3-Dicarbonyl Compounds | ADT | NaHCO₃ | DMSO | rt | 0.1 | up to 99 | [7] |
Table 2: Diazo-Transfer to Amines
| Substrate | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Various Primary Amines | ISA·HCl | CuSO₄ | K₂CO₃ | H₂O | rt | 2 | >90 | [12] |
| Primary Amines | Phenoxysulfonyl azide | - | K₂CO₃ | DMF/H₂O | rt | 0.17 | up to 99 | [13] |
| Primary Amines on DNA | ISA·BF₄ | - | - | - | - | - | 83-100 | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for diazo-transfer reactions using common reagents.
General Procedure for Diazo-Transfer with Tosyl Azide (to 1,3-dicarbonyls)
-
A solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C.
-
Triethylamine (1.1 equiv) is added to the solution.
-
Tosyl azide (1.05 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-diazo-1,3-dicarbonyl compound.[1]
General Procedure for Diazo-Transfer with p-Acetamidobenzenesulfonyl Azide (p-ABSA)
-
To a stirred solution of the active methylene compound (1.0 equiv) in acetonitrile, p-acetamidobenzenesulfonyl azide (1.0 equiv) is added.
-
The reaction vessel is cooled in an ice bath, and triethylamine (3.0 equiv) is added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a mixture of ether/petroleum ether to precipitate the sulfonamide byproduct.
-
The filtrate is concentrated and the product is purified by column chromatography.[10]
Mandatory Visualizations
General Mechanism of Diazo-Transfer to an Active Methylene Compound
Caption: General mechanism of a base-mediated diazo-transfer reaction.
Experimental Workflow for a Typical Diazo-Transfer Reaction
Caption: A typical experimental workflow for a diazo-transfer reaction.
Decision Tree for Reagent Selection
Caption: A decision tree to guide the selection of a diazo-transfer reagent.
References
- 1. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. p-ABSA - Enamine [enamine.net]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 6. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 7. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenoxysulfonyl azide: a new diazo-transfer reagent for the metal-free conversion of amines to azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products synthesized using 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid. The primary focus is on its application in the synthesis of β-keto esters via the Wolff rearrangement, benchmarked against alternative synthetic methodologies. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological signaling pathways to support researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile reagent, primarily utilized for the generation of a highly reactive ketene intermediate through the Wolff rearrangement.[1][2] This ketene can be subsequently trapped with various nucleophiles, most notably alcohols, to afford β-keto esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. This guide compares the Wolff rearrangement approach with established methods for β-keto ester synthesis, namely the Claisen condensation and transesterification reactions. The comparison extends to alternative methods for ketene generation. Furthermore, the biological significance of Meldrum's acid derivatives, the precursors to the diazo compound, is explored, with a focus on their anticancer, antimicrobial, and α-glucosidase inhibitory activities.
Comparison of Synthetic Methodologies for β-Keto Ester Production
The synthesis of β-keto esters is a fundamental transformation in organic chemistry. The Wolff rearrangement of this compound offers a distinct pathway to these valuable intermediates. Below is a comparative analysis of this method against traditional approaches.
Data Presentation
| Method | Key Reagents | Typical Conditions | General Yields | Advantages | Disadvantages |
| Wolff Rearrangement | This compound, Alcohol, Metal catalyst (e.g., Ag₂O) or light | Photochemical or thermal conditions[1] | Good to Excellent | Mild reaction conditions possible; avoids strong bases. | Requires synthesis of the diazo precursor; potential hazards associated with diazo compounds. |
| Claisen Condensation | Ester, Strong base (e.g., NaOEt, NaH, LDA) | Anhydrous conditions, often requires stoichiometric base[3] | Good to Excellent | Well-established and widely used; high atom economy. | Requires a strong base; not suitable for base-sensitive substrates; can result in self-condensation byproducts in crossed Claisen reactions.[4][5] |
| Transesterification | β-Keto Ester, Alcohol, Catalyst (acid, base, or enzyme) | Varies from mild (enzymatic) to harsh (acid/base catalysis) | Variable to Good | Can be highly selective (enzymatic); can be performed under neutral conditions.[6] | Often an equilibrium process requiring removal of a byproduct to drive the reaction to completion; may require harsh conditions with traditional catalysts. |
| Acylation of Meldrum's Acid followed by Alcoholysis | Meldrum's Acid, Acyl Chloride/Anhydride, Alcohol | Two-step process; acylation followed by refluxing in alcohol | Good to Excellent | High yields; versatile for a wide range of acyl groups.[7] | Two-step process; requires the use of acylating agents. |
Experimental Protocols
Synthesis of a β-Keto Ester via Wolff Rearrangement of this compound
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Silver(I) oxide (Ag₂O) or a suitable photochemical reactor
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the anhydrous alcohol (1.2 eq).
-
For thermal conditions: Add a catalytic amount of silver(I) oxide (0.05 eq). Heat the reaction mixture to reflux and monitor the reaction progress by TLC for the disappearance of the diazo compound.
-
For photochemical conditions: Place the reaction mixture in a photochemical reactor and irradiate with a suitable wavelength UV lamp (e.g., 254 nm) until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired β-keto ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Synthesis of a β-Keto Ester via Claisen Condensation
Materials:
-
Ester (e.g., ethyl acetate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, place sodium ethoxide (0.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the ester (1.0 eq) dropwise to the stirred suspension of the base at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the β-keto ester.
-
Characterize the product by spectroscopic methods.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and validation of novel compounds.
Signaling Pathway: α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by Meldrum's acid derivatives to control hyperglycemia.[8][9]
Logical Relationship: Alternative Ketene Generation Methods
Caption: A comparison of common methods for generating reactive ketene intermediates.[10][11]
Conclusion
The validation of products synthesized from this compound, primarily β-keto esters, demonstrates its utility as a valuable synthetic tool. The Wolff rearrangement offers a mild and efficient alternative to traditional methods like the Claisen condensation, particularly for substrates that are sensitive to strong bases. The choice of synthetic route will ultimately depend on substrate scope, scalability, and the specific requirements of the target molecule. Furthermore, the diverse biological activities exhibited by derivatives of Meldrum's acid underscore the importance of this scaffold in drug discovery and development, warranting further investigation into their mechanisms of action and therapeutic potential.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Carbene Precursors: Alternatives to 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers, scientists, and drug development professionals leveraging carbene chemistry, the choice of carbene precursor is critical, influencing reaction efficiency, safety, and substrate scope. While 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a potent reagent for generating highly electrophilic carbenes, a range of alternatives offers distinct advantages in terms of stability, handling, and reactivity. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable carbene precursor for your research needs.
Performance Comparison of Carbene Precursors
The selection of a carbene precursor is often a trade-off between reactivity, stability, and safety. The following tables summarize quantitative data for common carbene precursors in representative cyclopropanation and C-H insertion reactions.
Table 1: Comparison of Carbene Precursors in the Cyclopropanation of Styrene
| Carbene Precursor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 1 | 85 | [1][2] |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 2 | 92 | [3][4] |
| Dimethyl Diazomalonate | Rh₂(esp)₂ | CH₂Cl₂ | 25 | 0.5 | 95 | [5] |
| 3-phenyl-3-(trifluoromethyl)diazirine | Photolysis (350 nm) | Neat | 25 | 4 | 75 | [6][7] |
| Benzaldehyde Tosylhydrazone/NaH | Heat | Dioxane | 100 | 3 | 68 | [8] |
Table 2: Comparison of Carbene Precursors in C-H Insertion Reactions
| Carbene Precursor | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Cyclohexane | Rh₂(OAc)₄, reflux | Cyclohexyl-Meldrum's acid derivative | 75 | [1] |
| Ethyl Diazoacetate | Cyclohexane | Rh₂(OAc)₄, reflux | Ethyl cyclohexylacetate | 88 | [3] |
| 3-phenyl-3-(trifluoromethyl)diazirine | Cyclohexane | Photolysis (350 nm) | (Trifluoromethyl)phenylmethylcyclohexane | 50 | [6][7] |
| Benzaldehyde Tosylhydrazone/NaH | Tetrahydrofuran | Heat | 2-Benzyltetrahydrofuran | 45 | [8] |
Signaling Pathways and Experimental Workflows
The generation of carbenes from these precursors follows distinct mechanistic pathways, which are crucial to understanding their reactivity and potential side reactions.
Carbene Generation from Diazo Compounds
Diazo compounds are versatile precursors that can generate carbenes through thermal, photochemical, or metal-catalyzed pathways. The metal-catalyzed route is the most common, offering excellent control over reactivity and selectivity.
Caption: Metal-catalyzed carbene generation from a diazo compound.
Carbene Generation from Diazirines
Diazirines are cyclic isomers of diazo compounds that are generally more stable and can be decomposed photochemically or thermally to generate carbenes. Photolysis is a common method that avoids the use of metal catalysts.
Caption: Photochemical generation of a carbene from a diazirine.
Carbene Generation from Tosylhydrazones
Tosylhydrazones, derived from aldehydes or ketones, serve as stable, solid precursors that generate diazo compounds in situ upon treatment with a base. This is known as the Bamford-Stevens reaction. The subsequent decomposition of the diazo intermediate yields the carbene.
Caption: Carbene generation from a tosylhydrazone via the Bamford-Stevens reaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these carbene generation methods.
Protocol 1: Rhodium-Catalyzed Cyclopropanation using this compound[1]
-
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
-
Procedure:
-
To a solution of styrene and Rh₂(OAc)₄ in CH₂Cl₂ at room temperature under an inert atmosphere (N₂ or Ar), a solution of this compound in CH₂Cl₂ is added dropwise over 1 hour.
-
The reaction mixture is stirred for an additional hour at room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding cyclopropane derivative.
-
Protocol 2: Photolytic Carbene Generation from 3-phenyl-3-(trifluoromethyl)diazirine[6][7]
-
Materials:
-
3-phenyl-3-(trifluoromethyl)diazirine (1.0 mmol)
-
Cyclohexane (as substrate and solvent, 10 mL)
-
-
Procedure:
-
A solution of 3-phenyl-3-(trifluoromethyl)diazirine in cyclohexane is placed in a quartz reaction vessel.
-
The solution is degassed by bubbling with N₂ or Ar for 15 minutes.
-
The reaction vessel is irradiated with a UV lamp (λ = 350 nm) at room temperature for 4 hours with stirring.
-
The reaction progress can be monitored by GC-MS.
-
After completion, the solvent is carefully removed under reduced pressure.
-
The product, (trifluoromethyl)phenylmethylcyclohexane, is purified by column chromatography.
-
Protocol 3: Carbene Generation from Benzaldehyde Tosylhydrazone (Bamford-Stevens Reaction)[8]
-
Materials:
-
Benzaldehyde tosylhydrazone (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Styrene (1.2 mmol)
-
-
Procedure:
-
To a suspension of NaH in anhydrous dioxane under an inert atmosphere, a solution of benzaldehyde tosylhydrazone and styrene in dioxane is added dropwise at room temperature.
-
The reaction mixture is then heated to 100 °C and stirred for 3 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding phenylcyclopropane.
-
Conclusion
The choice of a carbene precursor is a critical decision in the design of synthetic strategies. While this compound offers access to highly reactive carbenes, alternatives such as other diazo esters, diazirines, and tosylhydrazones provide a broader range of options with varying degrees of stability, reactivity, and handling requirements. This guide provides a starting point for comparing these precursors, and researchers are encouraged to consult the primary literature for more detailed information specific to their target applications. The provided protocols and mechanistic diagrams offer a practical foundation for implementing these powerful synthetic tools in the laboratory.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
cost-benefit analysis of using 5-diazomeldrum's acid in large-scale synthesis
For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision, balancing efficiency, safety, and cost. 5-Diazomeldrum's acid, a versatile reagent for the synthesis of α-oxyketenes and for [2+2] cycloaddition reactions, presents a compelling case study in this complex evaluation. This guide provides an objective comparison of 5-diazomeldrum's acid with its alternatives, supported by experimental data, to inform strategic decisions in process development and manufacturing.
Executive Summary
5-Diazomeldrum's acid is a highly reactive and useful intermediate in organic synthesis. However, its inherent instability and the hazardous nature of the diazo-transfer reagents traditionally used for its preparation pose significant challenges for large-scale production. This analysis reveals that while direct synthesis using conventional sulfonyl azides can be cost-effective in terms of raw materials, the associated safety risks, complex purification, and waste disposal costs often outweigh the initial savings. Safer alternatives, particularly those involving the in situ generation of the diazo-transfer reagent, offer a more favorable cost-benefit profile for industrial applications, despite potentially higher upfront reagent costs.
Performance Comparison: 5-Diazomeldrum's Acid Synthesis
The synthesis of 5-diazomeldrum's acid is typically achieved through a diazo-transfer reaction with Meldrum's acid. The choice of the diazo-transfer reagent is the most critical factor influencing the process's safety, efficiency, and cost.
| Parameter | Tosyl Azide (TsN₃) | Imidazole-1-sulfonyl Azide (ISA) Salts (e.g., ISA·H₂SO₄) | In Situ Generated m-Carboxybenzenesulfonyl Azide (SAFE Protocol) |
| Yield of 5-Diazomeldrum's Acid | 40-94%[1][2] | Generally high, comparable to TsN₃[3] | Moderate to excellent (34-98% for other diazo compounds)[4] |
| Purity | Often requires extensive chromatographic purification to remove p-toluenesulfonamide byproduct[1] | Cleaner reaction profile, easier purification due to water-soluble byproducts[5] | High purity of the resulting diazo compound with minimal purification[4] |
| Safety | Potentially explosive, shock-sensitive[1][5] | Significantly more stable and safer to handle than TsN₃[3] | Avoids the isolation and handling of explosive sulfonyl azides[6] |
| Cost of Reagent | Relatively low | Higher than TsN₃ | Based on inexpensive starting materials (m-carboxybenzenesulfonyl chloride and sodium azide) |
| Waste Profile | Organic waste from chromatography, p-toluenesulfonamide byproduct | Aqueous waste containing water-soluble sulfonamide byproduct | Primarily aqueous waste, potentially recyclable[7][8] |
| Scalability | High risk on large scale due to safety concerns[9] | Good, safer for large-scale operations[3] | Excellent, designed for safe and scalable synthesis[6] |
Cost-Benefit Analysis
A holistic cost-benefit analysis extends beyond the initial purchase price of reagents to include operational safety, purification, and waste management costs.
5-Diazomeldrum's Acid via Traditional Diazo-Transfer (e.g., Tosyl Azide):
-
Benefits:
-
Low initial cost of the diazo-transfer reagent.
-
High reactivity and potentially high yields.[1]
-
-
Costs:
-
Significant safety infrastructure required (e.g., blast shields, remote handling) due to the explosive nature of tosyl azide.[2]
-
Complex and costly chromatographic purification to remove the p-toluenesulfonamide byproduct, generating substantial solvent waste.[1]
-
Potential for batch-to-batch variability due to purification challenges.
-
High costs associated with the disposal of hazardous organic waste.
-
5-Diazomeldrum's Acid via Safer Alternatives (e.g., ISA·H₂SO₄, SAFE Protocol):
-
Benefits:
-
Vastly improved safety profile, reducing the need for extensive and costly specialized equipment and handling procedures.[3][6]
-
Simplified workup and purification, leading to reduced solvent usage and waste generation.[5]
-
Improved process robustness and reproducibility.
-
Potential for continuous flow synthesis, further enhancing safety and efficiency.[10][11]
-
-
Costs:
-
Higher initial cost of the diazo-transfer reagent or its precursors.
-
May require process optimization to achieve yields comparable to traditional methods for all substrates.
-
Experimental Protocols
Synthesis of 5-Diazomeldrum's Acid using Tosyl Azide (Illustrative Lab-Scale)
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Materials:
-
Meldrum's acid
-
Tosyl azide (TsN₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
In a fume hood behind a blast shield, dissolve Meldrum's acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
Add a solution of tosyl azide in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-diazomeldrum's acid. Typical yields range from 40-76%.[2]
Large-Scale Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄)
This updated procedure avoids the isolation of the potentially explosive parent imidazole-1-sulfonyl azide.
Procedure Overview:
-
Suspend sodium azide in acetonitrile at 0 °C.
-
Add sulfuryl chloride to form the intermediate sulfuryl azide chloride.
-
Add imidazole to the suspension to generate imidazole-1-sulfonyl azide in acetonitrile.
-
Dilute the resulting suspension with saturated aqueous sodium bicarbonate and partition with ethyl acetate.
-
To the separated and dried organic layer, add 1 equivalent of concentrated sulfuric acid directly.
-
The precipitated imidazole-1-sulfonyl azide hydrogen sulfate is collected by filtration. This method has been successfully scaled to the 25g scale.
Visualizing the Workflow and Application
Synthesis of 5-Diazomeldrum's Acid
Caption: Workflow for the synthesis of 5-diazomeldrum's acid.
Rhodium-Catalyzed Cyclopropanation using 5-Diazomeldrum's Acid
Caption: A simplified mechanism for rhodium-catalyzed cyclopropanation.
References
- 1. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 2. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione and Other Common Diazo Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Relative Hazards of Common Diazo Reagents
The use of diazo compounds is integral to modern organic synthesis, enabling a wide range of powerful transformations such as cyclopropanations, C-H insertions, and Wolff rearrangements. However, the inherent instability and potential hazards associated with this class of reagents necessitate a thorough understanding of their safety profiles. This guide provides a comparative analysis of the safety of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as Meldrum's diazo, against three other widely used diazo compounds: diazomethane, ethyl diazoacetate, and trimethylsilyldiazomethane. The information presented is based on available experimental data and is intended to assist researchers in making informed decisions regarding reagent selection and handling protocols.
Executive Summary
Diazo compounds are known for their potential to undergo exothermic and, in some cases, explosive decomposition. Their safety is primarily assessed based on thermal stability, sensitivity to shock and friction, and toxicity.
-
This compound (Meldrum's Diazo) is a solid diazo compound. While specific quantitative safety data is not as widely published as for other diazo compounds, its cyclic and highly stabilized structure suggests a more favorable safety profile compared to highly volatile and explosive reagents like diazomethane. Its stability is attributed to the delocalization of the diazo group's electrons within the cyclic dione system.
-
Diazomethane is a highly toxic and explosive gas, making it one of the most hazardous diazo compounds. Its use is often avoided in industrial settings without specialized equipment.
-
Ethyl diazoacetate is a flammable liquid and is also known to be explosive, particularly upon heating. While generally considered safer than diazomethane, it still poses significant risks.
-
Trimethylsilyldiazomethane is often used as a safer, non-explosive substitute for diazomethane. However, it is highly toxic and requires careful handling.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative data on the thermal stability and toxicity of the selected diazo compounds. It is important to note that direct, quantitative shock sensitivity data for all compounds under identical conditions is limited in the public domain. However, predictions based on thermal data can provide valuable insights.
| Compound | Structure | Onset Temperature (T_onset) of Decomposition (°C) | Enthalpy of Decomposition (ΔH_d) (kJ/mol) |
| This compound | ![]() |
Decomposes above 100 °C, but can be initiated by various stimuli at lower temperatures.[1]Not typically measured due to extreme instability.Ethyl Diazoacetate
~120-140 °C (DSC)[1][2]-140 to -160[1]Trimethylsilyldiazomethane
Relatively stable liquid, non-explosive.[3]Data not readily available, but considered significantly less energetic than diazomethane.
Table 1: Thermal Stability Data of Selected Diazo Compounds. T_onset values are typically determined by Differential Scanning Calorimetry (DSC) and can vary with heating rate and experimental conditions.
| Compound | Toxicity Profile |
| This compound | General toxicity as a diazo compound is expected. Specific LD50 data is not readily available. |
| Diazomethane | Highly toxic by inhalation and skin contact. It is a potent carcinogen and can cause severe respiratory issues.[4] |
| Ethyl Diazoacetate | Harmful if swallowed and may cause cancer. It is a skin and eye irritant. |
| Trimethylsilyldiazomethane | Highly toxic and has been implicated in fatalities. It is suspected to hydrolyze to diazomethane in the body. |
Table 2: Toxicity Profiles of Selected Diazo Compounds.
Experimental Protocols
A comprehensive understanding of the safety profile of a diazo compound relies on standardized experimental testing. The following outlines the general methodologies for key safety experiments.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a thermoanalytical technique used to determine the thermal stability and energetic yield of a compound's decomposition.
Protocol:
-
A small, precisely weighed sample of the diazo compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible.
-
The sample crucible and an empty reference crucible are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 5 °C/min) while the heat flow to each crucible is monitored.[2]
-
An exothermic deviation in the heat flow of the sample relative to the reference indicates decomposition.
-
The onset temperature (T_onset) is determined by extrapolating the baseline to the tangent of the exothermic peak.
-
The enthalpy of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak.
Shock Sensitivity Testing (Drop-Weight Impact Test)
This test determines the susceptibility of a substance to detonation upon impact.
Protocol:
-
A small amount of the test substance is placed on a steel anvil.
-
A standard weight is dropped from a specified height onto the sample.
-
The outcome (e.g., no reaction, decomposition, explosion) is observed.
-
The test is repeated multiple times at varying heights to determine the height at which there is a 50% probability of initiation (H_50).
-
The results are often compared to a standard explosive like RDX to provide a relative measure of sensitivity.
Comparative Safety Assessment Workflow
The following diagram illustrates the logical workflow for assessing the comparative safety of diazo compounds, integrating both experimental data and predictive models.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
5-Diazomeldrum's Acid: A Comprehensive Guide to its Applications and Limitations in Chemical Synthesis
For researchers, scientists, and professionals in drug development, 5-diazomeldrum's acid stands as a versatile yet demanding reagent in the synthetic chemist's toolbox. Its unique structural features, combining the high reactivity of a diazo group with the rigid framework of Meldrum's acid, offer distinct advantages in the construction of complex molecular architectures. However, its utility is tempered by inherent limitations, primarily concerning stability and handling. This guide provides an objective comparison of 5-diazomeldrum's acid's performance with alternative reagents, supported by experimental data and detailed protocols, to aid in its effective and safe implementation.
Core Applications: A Workhorse for Carbene and Ketene Chemistry
5-Diazomeldrum's acid is principally utilized as a precursor for two highly reactive intermediates: a substituted carbene and a ketene. The generation of these species, typically through photolytic, thermal, or transition-metal-catalyzed decomposition, opens avenues to a variety of powerful chemical transformations.
Photochemical Reactions and the Wolff Rearrangement
Upon exposure to ultraviolet (UV) light, 5-diazomeldrum's acid readily undergoes a photo-induced Wolff rearrangement.[1] This reaction proceeds through the loss of dinitrogen gas to form a carbene intermediate, which then rearranges to a highly reactive ketene. This ketene can be trapped in situ by various nucleophiles or participate in cycloaddition reactions.
A typical photochemical Wolff rearrangement can be visualized as follows:
Caption: Photochemical Wolff Rearrangement of 5-Diazomeldrum's Acid.
This reactivity is central to its application in synthesizing valuable organic molecules.
Transition Metal-Catalyzed Reactions
The decomposition of 5-diazomeldrum's acid can also be effectively catalyzed by various transition metals, most notably rhodium and copper complexes. These catalysts facilitate the formation of metal-carbene intermediates, which exhibit distinct reactivity patterns compared to the free carbene generated photochemically. This catalytic approach often provides better control over the reaction's selectivity.
Common transformations involving transition metal catalysis include:
-
Cyclopropanation: In the presence of a copper or rhodium catalyst, the carbene generated from 5-diazomeldrum's acid can react with alkenes to form cyclopropane rings.
-
C-H Insertion: Rhodium catalysts are particularly effective in promoting the insertion of the carbene into C-H bonds, enabling the direct functionalization of alkanes and other saturated systems.
-
X-H Insertion (X = O, N, S): The carbene can also insert into the O-H, N-H, and S-H bonds of alcohols, amines, and thiols, respectively, to form new carbon-heteroatom bonds.
Caption: Transition Metal-Catalyzed Reactions of 5-Diazomeldrum's Acid.
Synthesis of Heterocycles: Building Blocks for Drug Discovery
The reactive intermediates generated from 5-diazomeldrum's acid are powerful tools for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals.
β-Lactam Synthesis
One of the most significant applications of 5-diazomeldrum's acid is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The ketene formed via the Wolff rearrangement can undergo a [2+2] cycloaddition with an imine to construct the four-membered β-lactam ring.[2][3] This reaction, often referred to as the Staudinger β-lactam synthesis, can be promoted photochemically or thermally (often with microwave irradiation).[3][4]
Other Heterocycles
Beyond β-lactams, the reactivity of 5-diazomeldrum's acid can be harnessed to synthesize other important heterocyclic systems, although specific examples in the literature are less common. The carbene intermediate can, in principle, participate in [3+2] cycloadditions with suitable dipolarophiles to form five-membered rings.
Comparison with Alternative Diazo Reagents
The choice of diazo reagent is critical for the success of a synthetic transformation. 5-Diazomeldrum's acid offers a unique reactivity profile compared to more common diazo compounds like ethyl diazoacetate (EDA).
| Feature | 5-Diazomeldrum's Acid | Ethyl Diazoacetate (EDA) |
| Reactivity | Highly reactive due to the electron-withdrawing nature of the Meldrum's acid moiety. | Moderately reactive, widely used and well-characterized. |
| Stability | Less stable, potentially explosive, requires careful handling.[5] | More stable than diazomethane, but still requires cautious handling. |
| Carbene/Ketene Product | Generates a highly electrophilic carbene and a ketene bearing a cyclic diketone. | Generates a less electrophilic carbene and a simpler ketene. |
| Synthetic Utility | Particularly useful for Wolff rearrangements and subsequent cycloadditions to form complex structures like β-lactams. | A versatile reagent for cyclopropanation, C-H insertion, and other carbene-mediated reactions.[6][7][8] |
Limitations and Safety Considerations
Despite its synthetic utility, 5-diazomeldrum's acid has significant limitations that must be carefully considered.
-
Instability: As with many diazo compounds, 5-diazomeldrum's acid is potentially explosive and sensitive to heat, shock, and acid.[5] All operations should be conducted on a small scale, behind a blast shield, and in a well-ventilated fume hood.
-
Toxicity: Diazo compounds as a class are toxic and can be sensitizers.[5] Appropriate personal protective equipment should be worn at all times, and skin contact should be avoided.
-
Scalability: Due to its instability, scaling up reactions involving 5-diazomeldrum's acid is challenging and requires specialized equipment and protocols.
-
Substrate Scope: The high reactivity of the generated carbene and ketene can sometimes lead to a lack of selectivity and the formation of side products, limiting the substrate scope of certain reactions.
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific substrates and reaction conditions. All work with 5-diazomeldrum's acid should be performed with extreme caution.
General Procedure for Photochemical Wolff Rearrangement and Trapping with an Amine
-
Preparation: In a quartz reaction vessel, dissolve 5-diazomeldrum's acid (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile).
-
Addition of Trapping Agent: Add the amine (1.1 eq) to the solution.
-
Photolysis: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (often 0 °C or room temperature) while stirring. Monitor the reaction progress by TLC or LC-MS for the disappearance of the diazo compound.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
General Procedure for Rhodium-Catalyzed C-H Insertion
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Addition of Substrate: Add the substrate containing the C-H bond to be functionalized and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Diazo Compound: Dissolve 5-diazomeldrum's acid (1.0-1.5 eq) in the same solvent and add it slowly to the reaction mixture via a syringe pump over several hours at the desired temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the C-H insertion product.
Conclusion
5-Diazomeldrum's acid is a potent reagent for the generation of highly reactive carbene and ketene intermediates, enabling access to complex molecular structures, particularly β-lactams and other heterocycles. Its enhanced reactivity compared to reagents like ethyl diazoacetate can be advantageous in certain applications. However, its use is circumscribed by significant safety concerns related to its instability and toxicity, which also limit its scalability. For researchers equipped to handle its demanding nature, 5-diazomeldrum's acid offers a powerful tool for advanced organic synthesis and the exploration of novel chemical space in drug discovery. Careful consideration of its limitations and strict adherence to safety protocols are paramount for its successful and safe application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. β-Lactam synthesis [organic-chemistry.org]
- 3. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
- 4. Synthesis of beta-lactams from diazoketones and imines: the use of microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-DIAZOMELDRUM'S ACID | 7270-63-5 [chemicalbook.com]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione and Other Diazoalkanes
For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for safe and reproducible synthetic chemistry. This guide provides a detailed comparison of the thermal and photochemical stability of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as diazo Meldrum's acid, with other widely used diazoalkanes such as diazomethane and ethyl diazoacetate. The information presented is supported by experimental data to aid in the selection of appropriate reagents for various chemical transformations.
Diazo compounds are highly versatile intermediates in organic synthesis, prized for their ability to form carbenes or participate in cycloaddition reactions. However, their utility is often tempered by concerns regarding their stability and potential for explosive decomposition. This comparison focuses on the relative stability of diazo Meldrum's acid, a cyclic diazocarbonyl compound, against the prototypical diazoalkane, diazomethane, and the commonly used α-diazocarbonyl compound, ethyl diazoacetate.
Thermal Stability Assessment
The thermal stability of diazo compounds is a critical factor in their safe handling and application. A common method for evaluating this is Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions in a material as a function of temperature. The onset temperature of decomposition (Tonset) is a key parameter derived from DSC analysis, indicating the temperature at which the material begins to decompose exothermically.
A comprehensive study on the thermal stability of 44 diazo compounds using DSC revealed a wide range of onset temperatures, from 75 to 160 °C.[1] This variability is influenced by the electronic effects of substituents. Generally, diazo compounds with electron-withdrawing groups exhibit greater thermal stability.
In contrast, diazomethane is notoriously unstable and can decompose explosively upon heating, with violent decomposition reported above 200 °C and potential for explosions even at low temperatures in the presence of impurities.[4] Gaseous diazomethane may explode on heating to 100°C.[4] Ethyl diazoacetate is considerably more stable than diazomethane, with a reported self-heating start temperature in the range of 55-100 °C, depending on the concentration.[6] The presence of the electron-withdrawing ester group contributes to this increased stability.[1]
| Compound | Structure | Decomposition Onset (Tonset) | Enthalpy of Decomposition (ΔHD) | Notes |
| This compound | Not explicitly reported in cited literature. Thermal decomposition proceeds via Wolff rearrangement. | Not explicitly reported. | The parent Meldrum's acid decomposes at 94-95 °C.[4][5] | |
| Diazomethane | CH2N2 | Can decompose explosively upon heating; vapors may explode above 200 °C.[4] | Not typically measured due to high reactivity. | Highly toxic and explosive, usually generated and used in situ. |
| Ethyl Diazoacetate | ~100 °C (for neat substance)[6] | -145 to -160 kJ/mol | Self-heating can begin at lower temperatures depending on concentration.[6] | |
| Ethyl (phenyl)diazoacetate | 113 °C[1] | -154 kJ/mol[1] | A representative donor-acceptor diazo compound. |
Photochemical Stability Insights
The photochemical stability of diazo compounds is crucial for applications involving photolytic generation of carbenes. The efficiency of this process is quantified by the quantum yield of decomposition (Φ), which represents the fraction of absorbed photons that lead to a chemical reaction.
This compound has been the subject of detailed photochemical studies. Upon UV irradiation, it primarily undergoes a Wolff rearrangement.[1] The quantum yield for this photo-Wolff reaction has been reported to be 0.34 upon irradiation at 254 nm.[1] Another study reports a quantum efficiency of decomposition of approximately 50% (Φ ≈ 0.5) in chloroform with 266 nm excitation.[7]
| Compound | Wavelength (nm) | Quantum Yield (Φ) of Decomposition | Notes |
| This compound | 254 | 0.34[1] | Primarily undergoes Wolff rearrangement. |
| 266 | ~0.5[7] | In chloroform. | |
| Diazomethane | Not specified | Not explicitly reported in cited literature. | Efficiently generates methylene carbene upon photolysis.[6] |
| Ethyl Diazoacetate | Not specified | Not explicitly reported in cited literature. | Photolysis generates carboethoxycarbene.[8] |
Experimental Protocols
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
The following is a typical experimental protocol for determining the thermal stability of diazo compounds, as adapted from the work of Green et al. (2019).[1]
Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD) of a diazo compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles
-
Microbalance
Procedure:
-
Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.
-
Seal the crucible to ensure containment of any gaseous decomposition products.
-
Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Equilibrate the system at 25 °C.
-
Heat the sample at a constant rate of 5 °C/min.
-
Monitor the heat flow to the sample relative to the reference crucible as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant exothermic deviation from the baseline is observed.
-
The enthalpy of decomposition (ΔHD) is calculated by integrating the area of the exothermic peak.
-
The experiment should be performed in duplicate to ensure reproducibility.
Photochemical Stability Analysis: Quantum Yield Determination
The following is a general protocol for determining the photochemical quantum yield of a diazo compound using UV-Vis spectroscopy and chemical actinometry.
Objective: To determine the quantum yield (Φ) of the photochemical decomposition of a diazo compound.
Apparatus:
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., laser or lamp with a monochromator)
-
Quartz cuvettes
-
Stirring mechanism for the cuvette
Materials:
-
Solution of the diazo compound in a suitable solvent (e.g., chloroform, acetonitrile)
-
Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
Procedure:
-
Actinometry:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with the monochromatic light source for a specific period, ensuring the absorbance change is linear with time.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using the UV-Vis spectrophotometer.
-
Calculate the photon flux of the light source using the known quantum yield and the measured absorbance change of the actinometer.
-
-
Sample Photolysis:
-
Fill a quartz cuvette with a solution of the diazo compound of known concentration.
-
Irradiate the sample solution with the same monochromatic light source under identical conditions (geometry, light intensity) as the actinometry experiment.
-
Monitor the decrease in the absorbance of the diazo compound at its λmax over time using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
From the initial rate of disappearance of the diazo compound (determined from the absorbance vs. time plot), the number of molecules decomposed per unit time can be calculated using the Beer-Lambert law.
-
The quantum yield (Φ) is then calculated as the ratio of the number of molecules decomposed per unit time to the photon flux determined in the actinometry step.
-
Conclusion
The stability of diazo compounds is a nuanced property that depends significantly on their molecular structure.
-
Thermal Stability: this compound is expected to be more stable than the highly hazardous diazomethane but likely less stable than some of the more stabilized acceptor-acceptor diazo compounds. The presence of two carbonyl groups contributes to its stability relative to simple diazoalkanes. Ethyl diazoacetate represents an intermediate level of thermal stability.
-
Photochemical Stability: this compound is photochemically labile, with a quantum yield of decomposition in the range of 0.34-0.5, making it a useful precursor for photochemically generated intermediates. While diazomethane and ethyl diazoacetate are also readily photolyzed, a direct quantitative comparison of their quantum yields requires further investigation under identical experimental conditions.
For researchers, the choice of a diazoalkane should be guided by a careful consideration of both its reactivity and its stability. While highly reactive reagents like diazomethane offer unique synthetic possibilities, their handling requires stringent safety protocols. More stabilized diazo compounds, such as ethyl diazoacetate and potentially diazo Meldrum's acid, offer a more favorable balance of reactivity and safety for many applications. This guide provides the foundational data and experimental context to make informed decisions in the laboratory.
References
- 1. Experimental and theoretical investigation of reversible interconversion, thermal reactions, and wavelength-dependent photochemistry of diazo Meldrum's acid and its diazirine isomer, 6,6-dimethyl-5,7-dioxa-1,2-diaza-spiro[2,5]oct-1-ene-4,8-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decomposition of diazomeldrum's acid: a threshold photoelectron spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the proper disposal of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione, a reactive and potentially hazardous compound. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. Diazo compounds are known for their potential explosive nature and toxicity; therefore, they must be deactivated before disposal.
Immediate Safety and Handling Information
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
| Item | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat. |
| Work Environment | A certified chemical fume hood is mandatory to mitigate inhalation risks from nitrogen gas and potential aerosols. Ensure the sash is lowered to the appropriate height. |
| Emergency Preparedness | An emergency shower and eyewash station should be readily accessible. Have a Class B fire extinguisher (for flammable liquids) and spill control materials on hand. |
| Waste Handling | All waste generated from the disposal process must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of untreated diazo compounds directly. |
Experimental Protocol: Deactivation and Disposal
This protocol details the chemical deactivation (quenching) of this compound using acetic acid. The acidic conditions facilitate the protonation of the diazo compound, leading to the safe release of nitrogen gas and the formation of a less hazardous byproduct.
Materials:
-
This compound waste
-
Glacial acetic acid
-
A suitable reaction vessel (e.g., an Erlenmeyer flask) of appropriate size to allow for gas evolution and potential foaming
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Sodium bicarbonate or other suitable base for neutralization
-
pH indicator paper or a pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a reaction vessel on a magnetic stirrer.
-
Acid Quenching: To the reaction vessel, add a volume of glacial acetic acid that is at least 10 times the volume of the diazo compound waste to be treated. Begin stirring the acetic acid.
-
Slow Addition of Diazo Compound: Carefully and slowly add the this compound waste to the stirring acetic acid. The addition should be done portion-wise (e.g., using a pipette or spatula for small quantities) to control the rate of nitrogen gas evolution.
-
Observation: You will observe bubbling as nitrogen gas is released. If the reaction becomes too vigorous, cease addition until it subsides.
-
-
Completion of Reaction: Once all the diazo compound has been added, continue stirring the solution at room temperature for at least one hour to ensure the reaction is complete. The cessation of gas evolution is an indicator that the quenching process is finished.
-
Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate or another suitable base to the reaction mixture to neutralize the excess acetic acid. Be cautious, as this will generate carbon dioxide gas.
-
pH Check: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8.
-
-
Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware that was in contact with the diazo compound with a small amount of acetic acid, followed by the neutralization and disposal procedure outlined above, before standard cleaning.
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Essential Safety and Operational Guide for 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as diazo Meldrum's acid). Adherence to these guidelines is essential for minimizing risks associated with this energetic compound.
Hazard Identification and Engineering Controls
This compound is a flammable solid and a potentially explosive diazo compound. Diazo compounds are known to be sensitive to heat, shock, friction, and static discharge. All manipulations should be conducted in a certified chemical fume hood with the sash positioned as low as practical. The use of a blast shield is mandatory for all operations.
Key Hazards:
-
Flammable Solid: Can ignite easily.
-
Explosive Potential: Susceptible to detonation when subjected to heat, shock, or friction.
-
Toxicity: Diazo compounds are generally considered to be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Butyl rubber or Viton® gloves may offer enhanced protection for extended handling. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield are mandatory. |
| Body Protection | A flame-retardant lab coat must be worn. An acid-resistant apron should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant footwear. |
| Respiratory Protection | All handling of the solid and its solutions must be performed in a chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from pre-operational checks to post-handling decontamination.
3.1. Pre-Operational Checks
-
Verify Fume Hood and Blast Shield: Ensure the chemical fume hood is functioning correctly and a blast shield is in place.
-
Assemble Equipment: Gather all necessary non-metallic or spark-proof spatulas and smooth, unscratched glassware. Avoid ground-glass joints where possible.[1]
-
Prepare Quenching Station: Have a designated quenching solution (see Section 4) and spill kit readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
3.2. Handling the Solid Compound
-
Work in Small Quantities: Handle the smallest amount of the compound necessary for the experiment.
-
Avoid Friction and Shock: Use smooth, deliberate motions. Do not scrape or grind the solid. Use a plastic or Teflon-coated spatula for transfers.
-
Controlled Dispensing: If weighing, do so within the fume hood on a tared, smooth container. Minimize the time the solid is exposed outside its storage container.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent with gentle stirring. Avoid rapid additions that could cause localized heating.
3.3. Post-Handling Decontamination
-
Clean Spatulas and Glassware: Decontaminate all equipment that has come into contact with the diazo compound immediately after use.
-
Wipe Down Surfaces: Wipe down the work area within the fume hood with a suitable solvent and then with a decontaminating solution (see Section 4).
-
Dispose of Contaminated Materials: All contaminated disposable items (e.g., gloves, weighing paper) must be placed in a designated hazardous waste container after quenching.
Disposal Plan: Quenching and Waste Management
Due to its reactive and toxic nature, this compound and any contaminated materials must be quenched before disposal.[3]
4.1. Quenching Protocol for Unused Compound and Contaminated Materials
-
Principle: The diazo group is neutralized by reaction with a weak acid. This should be done in a controlled manner to manage gas evolution (nitrogen) and potential exotherms.
-
Dilution: In a fume hood and behind a blast shield, dilute the diazo-containing material with a non-reactive solvent (e.g., the solvent used in the reaction).
-
Cooling: Place the container in an ice bath to dissipate any heat generated during quenching.
-
Slow Addition of Quenching Agent: Slowly add a 5% solution of acetic acid in a suitable solvent dropwise with gentle stirring.[3]
-
Monitor Reaction: Continue adding the acetic acid solution until the yellow color of the diazo compound disappears and gas evolution ceases.[3]
-
Neutralization: Once the quenching is complete, neutralize the solution with a base (e.g., sodium bicarbonate solution) before disposing of it as hazardous waste.
4.2. Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the residue. Collect this rinseate for quenching.
-
Soaking: Soak the glassware in the 5% acetic acid solution for several hours.
-
Final Cleaning: After soaking, wash the glassware with laboratory detergent and water, followed by final rinses with deionized water.[4]
Emergency Procedures
| Emergency Situation | Action |
| Spill | For a small spill within the fume hood, allow the solvent to evaporate, then decontaminate the area with the quenching solution. For a larger spill, evacuate the laboratory and contact emergency services.[5] |
| Fire | Use a dry chemical or carbon dioxide fire extinguisher. Do not use water. |
| Personal Exposure | Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Eyes: Immediately flush with copious amounts of water for at least 15 minutes in an eyewash station and seek immediate medical attention.[2] Inhalation: Move to fresh air and seek immediate medical attention. |
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

